E3 ligase Ligand 25
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H8ClF5N2O4 |
|---|---|
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28) |
Clave InChI |
ZOUXZDKKKNCUBA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of E3 Ligase Ligand 25: A Search for Specificity in Protein Degradation
Despite its designation, publicly available scientific literature and databases lack specific details regarding the mechanism of action, quantitative data, and experimental protocols for a molecule identified as "E3 ligase Ligand 25." This designation appears in catalogues of chemical suppliers, where it is broadly classified as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] While this classification provides a foundational understanding of its general function, a comprehensive, in-depth technical guide on its specific activities remains elusive due to the absence of published research.
This guide will, therefore, provide a broader overview of Cereblon-recruiting E3 ligase ligands and their established mechanism of action within the context of Proteolysis Targeting Chimeras (PROTACs). This information is intended to offer a foundational understanding for researchers, scientists, and drug development professionals, which can be applied to the study of specific, yet uncharacterized, ligands such as "Ligand 25."
The General Mechanism of Cereblon-Recruiting PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
"this compound" is identified as a ligand that recruits Cereblon, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1] The general mechanism of action for a PROTAC utilizing a Cereblon ligand is a multi-step process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the Cereblon E3 ligase, forming a ternary complex. This proximity is the crucial first step in inducing protein degradation.
-
Ubiquitination: Once the ternary complex is formed, the CRL4CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Recycling: The PROTAC molecule, having facilitated the degradation, is released and can recruit another target protein molecule, thus acting catalytically.
This process is a powerful strategy for targeting proteins that have traditionally been difficult to inhibit with small molecule inhibitors.
Visualizing the PROTAC Mechanism
The following diagram illustrates the general mechanism of action for a PROTAC that recruits the Cereblon E3 ligase.
Figure 1: General mechanism of action for a PROTAC utilizing a Cereblon E3 ligase ligand to induce target protein degradation.
Quantitative Data and Experimental Protocols: A General Perspective
In the absence of specific data for "this compound," we can outline the types of quantitative data and experimental protocols that are typically employed to characterize such molecules.
Key Quantitative Parameters
| Parameter | Description | Typical Assays |
| Binding Affinity (Kd, IC50) | Measures the strength of the interaction between the ligand and the E3 ligase (e.g., Cereblon), and between the PROTAC and the target protein. | Time-Resolved Fluorescence Energy Transfer (TR-FRET), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation (α) | Quantifies the cooperativity of the binding events in the formation of the ternary complex. | TR-FRET, SPR |
| Degradation Potency (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Flow Cytometry, Mass Spectrometry |
| Maximal Degradation (Dmax) | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | Western Blot, In-Cell Western, Flow Cytometry, Mass Spectrometry |
| Rate of Degradation (kdeg) | The kinetic parameter describing how quickly the target protein is degraded. | Time-course Western Blot or Mass Spectrometry experiments |
Standard Experimental Protocols
1. TR-FRET Assay for Ternary Complex Formation
-
Objective: To measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Methodology:
-
Recombinant, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged Cereblon) are used.
-
A fluorescently labeled antibody or binding partner for one tag (e.g., anti-His-Europium) serves as the FRET donor, and a labeled partner for the other tag (e.g., anti-GST-APC) serves as the FRET acceptor.
-
The PROTAC is titrated into a solution containing the target protein, E3 ligase, and the labeled antibodies.
-
Formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is measured on a plate reader.
-
2. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Cells are cultured and treated with varying concentrations of the PROTAC for a specified period.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity is quantified and normalized to a loading control (e.g., GAPDH, β-actin).
-
3. Ubiquitination Assay
-
Objective: To confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Cells are treated with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Cells are lysed under denaturing conditions to preserve ubiquitinated proteins.
-
The target protein is immunoprecipitated using a specific antibody.
-
The immunoprecipitated protein is analyzed by Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal in the presence of the PROTAC and a proteasome inhibitor indicates that the PROTAC is inducing ubiquitination of the target protein.
-
Conclusion
While a detailed analysis of "this compound" is not currently possible due to a lack of specific published data, the principles outlined in this guide provide a solid framework for understanding its likely mechanism of action. As a Cereblon-recruiting ligand, its primary function is to engage the CRL4CRBN E3 ligase and direct it towards a specific target protein for ubiquitination and subsequent proteasomal degradation. The characterization of any novel PROTAC based on this or similar ligands would involve a suite of biophysical and cell-based assays to determine its binding affinities, ternary complex formation efficiency, and its potency and efficacy in degrading the intended target. Further research and publication are necessary to elucidate the specific properties and potential applications of "this compound."
References
An In-depth Technical Guide to Pomalidomide and its E3 Ligase Target, Cereblon
Introduction
In the realm of targeted protein degradation, the discovery and characterization of ligands that can recruit E3 ubiquitin ligases to proteins of interest are of paramount importance. While the query for "Ligand 25" did not yield a specific, publicly documented molecule, this guide will focus on a well-characterized and clinically significant E3 ligase ligand: Pomalidomide (B1683931). Pomalidomide is an immunomodulatory drug (IMiD) that functions by binding to the E3 ubiquitin ligase Cereblon (CRBN). This interaction forms the basis of its therapeutic effects in treating multiple myeloma and has made it a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of the interaction between Pomalidomide and its target E3 ligase, Cereblon, for researchers, scientists, and drug development professionals.
Mechanism of Action
Pomalidomide acts as a "molecular glue," modulating the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][3] The CRL4^CRBN^ complex is composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and Cereblon (CRBN), which serves as the substrate receptor.[4] Pomalidomide binds directly to a hydrophobic pocket in the thalidomide-binding domain (TBD) of Cereblon.[4][5] This binding event alters the substrate specificity of the CRBN E3 ligase, inducing the recruitment of "neosubstrates" that are not typically targeted by this ligase. Prominent neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Once recruited to the CRL4^CRBN^ complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[6][8] The degradation of these transcription factors is a key mechanism behind the anti-myeloma and immunomodulatory activities of Pomalidomide.[3][9]
Quantitative Data
The interaction between Pomalidomide and Cereblon, and the subsequent degradation of neosubstrates, have been quantified using various biophysical and cellular assays.
Table 1: Binding Affinity of Pomalidomide and Other IMiDs to Cereblon
| Compound | Binding Assay | Dissociation Constant (Kd) | IC50 | Reference(s) |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | - | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM | - | [10] |
| Pomalidomide | Fluorescence-based competition assay | - | 2.1 µM (Ki) | [10] |
| Pomalidomide | Competitive Binding Assay | - | 1.2 µM - 3 µM | [11] |
| Lenalidomide (B1683929) | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM | - | [12] |
| Thalidomide (B1683933) | Isothermal Titration Calorimetry (ITC) | ~250 nM | - | [5] |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used (e.g., CRBN alone or in complex with DDB1).
Table 2: Performance of Pomalidomide-based PROTACs in Protein Degradation
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| ZQ-23 | HDAC8 | 147 | 93 | Not Specified | [13] |
| GP262 | PI3K/mTOR | 42.23–227.4 (PI3K), 45.4 (mTOR) | >70 | MDA-MB-231 | [14] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
The characterization of the Pomalidomide-Cereblon interaction and the development of Pomalidomide-based PROTACs rely on a suite of specialized experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand to a protein.
Methodology:
-
Sample Preparation: Purified recombinant human Cereblon (often in complex with DDB1) is dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[15] Pomalidomide is dissolved in the same final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[12]
-
ITC Measurement: The protein solution is placed in the sample cell of the ITC instrument, and the Pomalidomide solution is loaded into the injection syringe. A series of small injections of the ligand into the protein solution are performed.
-
Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15]
NanoBRET™ Target Engagement Assay
This is a live-cell assay that quantitatively measures the binding of a ligand to its target protein within the physiological context of the cell.
Methodology:
-
Cell Line Preparation: HEK293 cells are engineered to stably or transiently express a NanoLuc® luciferase-Cereblon fusion protein.[16][17]
-
Assay Setup: The cells are plated in a multi-well format. A cell-permeable fluorescent tracer that binds to Cereblon (e.g., BODIPY™-lenalidomide) is added to the cells.[16]
-
Competition: Varying concentrations of a test compound (e.g., Pomalidomide or a Pomalidomide-based PROTAC) are added to the wells.
-
BRET Measurement: The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) between the NanoLuc®-Cereblon and the fluorescent tracer is measured. A competing compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET signal is plotted against the concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for Cereblon in living cells.[16]
Western Blot for Protein Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of Pomalidomide or a Pomalidomide-based PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours).[18]
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (e.g., IKZF1, IKZF3, or a PROTAC's target protein) and a loading control protein (e.g., GAPDH or β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.
-
Detection and Analysis: The chemiluminescent signal is detected, and the band intensities are quantified. The level of the target protein is normalized to the loading control to determine the extent of degradation.[8]
X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of a protein or a protein-ligand complex.
Methodology:
-
Protein Expression and Purification: A high-purity, homogenous sample of the Cereblon-DDB1 complex is produced.
-
Crystallization: The protein complex is co-crystallized with Pomalidomide. This involves screening various conditions (e.g., pH, temperature, precipitants) to find those that promote the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[19]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[4][20] The final structure provides detailed insights into the binding mode of Pomalidomide within the Cereblon binding pocket.
Visualizations
Signaling Pathway
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Experimental Workflow
Caption: Experimental workflow for characterizing a novel E3 ligase ligand.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. spring8.or.jp [spring8.or.jp]
- 20. rcsb.org [rcsb.org]
An In-depth Technical Guide to the E3 Ligase Ligand VHL-g (Ligand 25)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand, VHL-g, a molecule of significant interest in the field of targeted protein degradation. This ligand, while exhibiting weak binding affinity to VHL, has been instrumental in the development of highly potent Proteolysis Targeting Chimeras (PROTACs), most notably the androgen receptor (AR) degrader, ARD-266. This document details its chemical structure, physicochemical and biological properties, and the experimental protocols for its synthesis and characterization.
Introduction to VHL-g and its Role in PROTACs
The ubiquitin-proteasome system is a cellular machinery responsible for the degradation of proteins. PROTACs are heterobifunctional molecules that hijack this system to selectively eliminate proteins of interest (POIs). They consist of a ligand that binds to a POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CUL2 E3 ligase complex and is frequently recruited by PROTACs.
VHL-g (also referred to in the context of a broader library as ligand 25) is a synthetic small molecule designed to bind to the VHL E3 ligase. A noteworthy characteristic of VHL-g is its relatively weak binding affinity for VHL. Despite this, it has been successfully incorporated into the PROTAC ARD-266, which demonstrates nanomolar efficacy in degrading the androgen receptor, a key driver in prostate cancer.[1] This highlights a crucial principle in PROTAC design: high-affinity binding to the E3 ligase is not always a prerequisite for potent degradation of the target protein.[1]
Chemical Structure and Properties
The chemical structure of VHL-g is foundational to its function. While the exact standalone structure of "VHL-g (25)" is detailed within the synthesis of its derivatives, it serves as a key building block for more complex molecules like the PROTAC ARD-266. Commercial suppliers have also designated a similar VHL ligand as "VHL Ligand 8" for the synthesis of ARD-266.
Table 1: Physicochemical Properties of a Representative VHL Ligand (VHL Ligand 8)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₄O₄S | MedChemExpress |
| Molecular Weight | 442.53 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Purity | >98% | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Table 2: Biological Properties of VHL-g and the Resulting PROTAC ARD-266
| Parameter | Molecule | Value | Cell Line(s) | Reference |
| Binding Affinity (Kᵢ) to VHL | VHL-g | > 2500 nM | - | [1] |
| AR Degradation (DC₅₀) | ARD-266 | 0.2-1 nM | LNCaP, VCaP, 22Rv1 | [1][2] |
| Maximal AR Degradation (Dₘₐₓ) | ARD-266 | >95% | LNCaP, VCaP, 22Rv1 | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of VHL-g-based PROTACs and a typical experimental workflow for their characterization.
Figure 1: Mechanism of action of a VHL-g-based PROTAC.
Figure 2: A typical experimental workflow for the synthesis and characterization of a VHL-g-based PROTAC.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of VHL-g and its corresponding PROTACs, based on established procedures.
Synthesis of VHL-g Ligand
The synthesis of VHL ligands, including VHL-g, typically involves a multi-step organic synthesis approach. A general strategy often starts from commercially available precursors and involves key steps such as amide bond formation and functional group manipulations. For a detailed, step-by-step synthesis protocol, readers are directed to the supplementary information of the primary literature.[1]
VHL Binding Assay (Competitive Fluorescence Polarization)
This assay is used to determine the binding affinity of VHL-g to the VHL E3 ligase complex.
Materials:
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
A fluorescently labeled VHL ligand (tracer)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
VHL-g (or other competitor ligands)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a dilution series of the VHL-g ligand in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a constant concentration (typically at its Kd value), and the recombinant VBC complex.
-
Add the serially diluted VHL-g ligand to the wells. Include controls with no competitor (for maximum polarization) and no VBC complex (for minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
The data is then analyzed using a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Androgen Receptor Degradation Assay (Western Blot)
This assay quantifies the degradation of the androgen receptor in cells treated with a VHL-g-based PROTAC like ARD-266.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
ARD-266 (or other PROTAC)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Seeding and Treatment: Seed the prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of ARD-266 (e.g., from 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the AR signal to the loading control. The DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) can be calculated from a dose-response curve.
Conclusion
VHL-g serves as a compelling example of an E3 ligase ligand that, despite its weak intrinsic binding affinity, can be effectively utilized to create highly potent and efficacious PROTACs. The successful development of ARD-266 underscores the complexity of PROTAC design, where factors such as ternary complex formation and cooperativity play crucial roles that extend beyond simple binary binding affinities. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and cellular evaluation of novel VHL-based PROTACs, aiding researchers in the advancement of targeted protein degradation as a therapeutic modality.
References
In vitro characterization of E3 ligase Ligand 25
An in-depth analysis of the in vitro characterization of E3 ligase ligands is crucial for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). This guide provides a comprehensive overview of the experimental procedures and data analysis for a representative E3 ligase ligand, herein referred to as Ligand 25, targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Quantitative Data Summary for Ligand 25
The efficacy of an E3 ligase ligand is determined through a series of quantitative in vitro assays. The data presented below for Ligand 25 is representative of a potent and selective VHL ligand.
| Assay Type | Parameter | Ligand 25 Value | Description |
| Biochemical Binding Assay | Binding Affinity (Kd) | 185 nM | Dissociation constant, indicating the strength of binding between Ligand 25 and the VHL E3 ligase complex. A lower value signifies a stronger interaction. |
| Competitive Binding Assay | IC50 | 1.8 µM | The concentration of Ligand 25 required to inhibit 50% of the binding of a known fluorescently labeled ligand to VHL. |
| Cellular Degradation Assay | DC50 | 0.5 nM | The concentration of a PROTAC incorporating Ligand 25 required to induce 50% degradation of the target protein in a cellular context.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of E3 ligase ligands.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of Ligand 25 to the VHL E3 ligase complex.
Materials:
-
Recombinant VHL/Elongin B/Elongin C (VCB) complex
-
Biotinylated tracer ligand
-
Europium-labeled streptavidin
-
Allophycocyanin (APC)-labeled antibody specific for the VCB complex
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
A solution of the VCB complex is prepared in the assay buffer.
-
Serial dilutions of Ligand 25 are prepared.
-
The VCB complex, biotinylated tracer, and varying concentrations of Ligand 25 are added to the microplate wells.
-
The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
A solution containing europium-labeled streptavidin and APC-labeled antibody is added to each well.
-
The plate is incubated for another period (e.g., 30 minutes) at room temperature.
-
The TR-FRET signal is read using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of tracer bound to the VCB complex.
-
The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the Ligand 25 concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.
Cellular Target Protein Degradation Assay (HiBiT Assay)
This assay quantifies the degradation of a target protein of interest (POI) induced by a PROTAC molecule incorporating Ligand 25.
Materials:
-
Cells engineered to express the POI tagged with a HiBiT peptide
-
PROTAC molecule containing Ligand 25
-
Nano-Glo® HiBiT Lytic Detection System
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The following day, the cells are treated with serial dilutions of the PROTAC molecule.
-
The plate is incubated for a specific duration (e.g., 5 hours) to allow for protein degradation.[2]
-
The Nano-Glo® HiBiT Lytic Detection Reagent is prepared according to the manufacturer's instructions.
-
The reagent is added to each well, and the plate is agitated to induce cell lysis and initiate the luminescent reaction.
-
Luminescence is measured using a plate reader. The signal is directly proportional to the amount of remaining HiBiT-tagged POI.
-
The DC50 value is determined by plotting the luminescence signal against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Visualizations
Diagrams illustrating key processes provide a clear understanding of the experimental workflow and the mechanism of action.
References
In-Depth Technical Guide: Binding Affinity of E3 Ligase Ligand VH298 to the Von Hippel-Lindau (VHL) Tumor Suppressor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the binding affinity and mechanism of action of VH298, a potent and selective small molecule ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH298 serves as a critical chemical probe for studying the VHL-HIF signaling axis and as a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways. All data is presented in a structured format for clarity and comparative analysis, accompanied by detailed diagrams of key biological and experimental processes.
Introduction to VHL and the Role of VH298
The Von Hippel-Lindau tumor suppressor (VHL) is a crucial protein that functions as the substrate recognition component of the VBC-Cul2-Rbx1 E3 ubiquitin ligase complex.[1][2][3][4] This complex is a key regulator of cellular response to oxygen levels by targeting the alpha subunits of Hypoxia-Inducible Factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][5][6] In many cancers, the VHL gene is mutated, leading to the stabilization of HIF and the promotion of tumorigenesis through the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival.[5][6][7]
VH298 is a potent, cell-permeable small molecule that competitively inhibits the interaction between VHL and HIF-α.[8][9] By binding to VHL, VH298 prevents the recruitment of HIF-α, leading to its stabilization and the activation of the hypoxic response, even in the presence of oxygen.[1][8] This makes VH298 an invaluable tool for investigating the physiological and pathological roles of the VHL/HIF pathway and a widely used E3 ligase ligand in the development of PROTACs.[3][9]
Quantitative Binding Affinity of VH298 to VHL
The binding affinity of VH298 to the VHL complex, typically comprising VHL, Elongin B, and Elongin C (VBC), has been extensively characterized using various biophysical techniques. The key quantitative parameters are summarized in the table below.
| Parameter | Method | Value |
| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 90 nM |
| Dissociation Constant (Kd) | Competitive Fluorescence Polarization (FP) | 80 nM |
| Association Rate Constant (kon) | Surface Plasmon Resonance (SPR) | 6.47 x 105 M-1s-1 |
| Dissociation Rate Constant (koff) | Surface Plasmon Resonance (SPR) | 0.065 s-1 |
Table 1: Summary of Quantitative Binding Data for VH298 and VHL. Data sourced from multiple biophysical assays consistently demonstrate a high-affinity interaction.[1][8][9][10]
Signaling Pathways
The VHL-HIF Ubiquitination Pathway
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a central role in maintaining low intracellular levels of HIF-α. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for VHL.[6][8] Upon binding, the VHL complex polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome.[2][3] This process is essential for preventing the inappropriate activation of hypoxia-responsive genes.
Inhibition of the VHL-HIF Pathway by VH298
VH298 acts as a competitive inhibitor, binding to the same pocket on VHL that recognizes hydroxylated HIF-α.[1][8] This prevents the formation of the VHL/HIF-α complex, thereby inhibiting the ubiquitination and subsequent degradation of HIF-α. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β (ARNT), and binds to Hypoxia Response Elements (HREs) on DNA, leading to the transcription of target genes.[6][8]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of VH298 to VHL are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). VH298 is dissolved in the same buffer, ensuring a precise concentration is known. A small amount of DMSO may be used for solubility, which must be matched in the protein solution to negate heats of dilution.[8]
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., at a concentration of 20-30 µM). The injection syringe is loaded with the VH298 solution (e.g., at a 10-fold higher concentration).[8] A series of small, timed injections of VH298 into the VBC solution is performed while the heat change is monitored.
-
Data Analysis: The raw data, consisting of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of ligand added. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of binding.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip. This method provides kinetic data, including association (kon) and dissociation (koff) rates.
Methodology:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the VBC complex is immobilized onto the surface via amine coupling or another suitable chemistry. A reference flow cell is prepared in parallel to subtract non-specific binding.
-
SPR Experiment: A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline. A series of VH298 solutions at different concentrations are injected over the immobilized VBC for a set duration (association phase), followed by a flow of running buffer to monitor the dissociation (dissociation phase).
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association and dissociation curves are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The Kd is then calculated as koff/kon.[8]
Conclusion
VH298 is a high-affinity ligand for the VHL E3 ligase, with a dissociation constant in the double-digit nanomolar range as determined by multiple orthogonal biophysical methods.[1][9] Its mechanism of action involves the direct inhibition of the VHL-HIF-α protein-protein interaction, leading to the stabilization of HIF-α and the subsequent activation of the hypoxic signaling pathway. The detailed experimental protocols provided herein serve as a guide for the robust characterization of such ligand-protein interactions. The well-defined binding characteristics and biological activity of VH298 solidify its importance as a fundamental tool for researchers in chemical biology and drug discovery.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 7. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to E3 Ligase Ligand 25 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of E3 Ligase Ligand 25, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its chemical properties, mechanism of action, and its application in the creation of potent degraders, with a specific focus on the degradation of the Son of Sevenless homolog 1 (SOS1) protein. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support researchers in the field of targeted protein degradation.
Introduction to this compound
This compound is a chemical moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase. In the context of targeted protein degradation, it serves as the E3 ligase-recruiting element of a PROTAC. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This compound has been utilized in the synthesis of PROTACs targeting SOS1, a guanine (B1146940) nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is frequently dysregulated in cancer.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-chloro-7-((pentafluorophenyl)oxy)isoindoline-1,3-dione |
| CAS Number | 2633633-39-1 |
| Molecular Formula | C₁₇H₈ClF₅N₂O₄ |
| Molecular Weight | 434.70 g/mol |
| Chemical Structure | (Image of the chemical structure would be placed here in a real document) |
Mechanism of Action
This compound functions as a molecular scaffold to bring a target protein in proximity to the CRBN E3 ligase complex. When incorporated into a PROTAC, one end of the molecule binds to the target protein (e.g., SOS1), while the this compound moiety binds to CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation utilizing this compound.
Quantitative Data
The following table summarizes the quantitative data for a PROTAC incorporating a Cereblon E3 ligase ligand, targeting SOS1 for degradation. This data is indicative of the potential efficacy of PROTACs synthesized using this compound.
| Parameter | Value | Cell Line | Description |
| DC₅₀ (SOS1 Degradation) | 98.4 nM[1] | NCI-H358 | The concentration of the PROTAC required to degrade 50% of the SOS1 protein.[1] |
| IC₅₀ (pERK Inhibition) | 72.3 nM[1] | NCI-H358 | The concentration of the PROTAC that inhibits 50% of the phosphorylation of ERK, a downstream effector of the RAS-SOS1 pathway.[1] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for 2-(2,6-dioxopiperidin-3-yl)-4-chloro-7-((pentafluorophenyl)oxy)isoindoline-1,3-dione is outlined in the patent document WO2024083257A1. Researchers are directed to this reference for the specific reaction conditions, reagents, and purification methods.
Western Blotting for SOS1 Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H358) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
-
Quantification: Densitometry analysis is used to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.
Caption: A simplified workflow for determining protein degradation via Western blotting.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value using non-linear regression.
KRAS-SOS1 Signaling Pathway
SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP. Activated, GTP-bound KRAS then initiates downstream signaling cascades, such as the RAF-MEK-ERK pathway, which drives cell proliferation, differentiation, and survival. In many cancers, mutations in KRAS lead to its constitutive activation, making the disruption of the KRAS-SOS1 interaction a compelling therapeutic strategy. By degrading SOS1, PROTACs utilizing this compound can effectively block this critical signaling node.
Caption: The KRAS-SOS1 signaling pathway and the point of intervention by a SOS1-degrading PROTAC.
Conclusion
This compound is a valuable tool for the development of potent and selective PROTACs. Its ability to recruit the Cereblon E3 ligase enables the targeted degradation of disease-relevant proteins, such as SOS1. The data and protocols presented in this guide are intended to facilitate further research and development in the exciting field of targeted protein degradation.
References
Understanding the biology of E3 ligase Ligand 25's target
An In-Depth Technical Guide to a Covalent Ligand for the E3 Ligase TRIM25
This guide provides a comprehensive overview of the biology of the E3 ubiquitin ligase TRIM25 and a novel covalent ligand that targets its substrate-binding domain. The information presented is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation and ubiquitination.
The Target: TRIM25 E3 Ubiquitin Ligase
Tripartite motif-containing protein 25 (TRIM25) is a member of the TRIM family of RING-type E3 ubiquitin ligases.[1][2] These enzymes play a critical role in the post-translational modification of proteins through ubiquitination, a process that can lead to protein degradation, altered cellular localization, or modulation of protein activity.[1][3] TRIM25 is a multifaceted protein implicated in a variety of cellular processes, including antiviral innate immunity, cancer signaling pathways, and cell proliferation.[1][4][5]
1.1 Structure and Domains
TRIM25 is characterized by a conserved N-terminal tripartite motif (TRIM), which consists of:
-
A RING-finger domain: This domain is responsible for binding to the E2 ubiquitin-conjugating enzyme and is essential for the catalytic activity of the ligase.[6][7]
-
A B-box domain: The function of this domain is not fully elucidated but is thought to be involved in protein-protein interactions and the overall structural integrity of the TRIM protein.[6][7]
-
A coiled-coil domain: This domain facilitates the dimerization of TRIM25, which is crucial for its E3 ligase activity.[6][7]
In addition to the TRIM motif, TRIM25 possesses a C-terminal PRYSPRY domain , which functions as the substrate-binding domain.[1][2] This domain is responsible for recognizing and recruiting specific target proteins for ubiquitination.[1]
1.2 Biological Function and Signaling Pathways
TRIM25 is a key regulator in several critical signaling pathways:
-
Antiviral Innate Immunity: TRIM25 is essential for the activation of the RIG-I signaling pathway, a primary defense mechanism against RNA viruses.[8][9] Upon viral RNA recognition by RIG-I, TRIM25 mediates the K63-linked ubiquitination of the RIG-I CARD domains.[8][9] This ubiquitination is a critical step for the downstream activation of MAVS and the subsequent production of type I interferons.[8]
-
Cancer Signaling: TRIM25 has been identified as an oncogene in several types of cancer, including breast and colorectal cancer.[10][11] It can promote tumor progression by activating signaling pathways such as TGF-β and NF-κB.[10][11] For instance, TRIM25 can enhance the K63-linked polyubiquitination of TRAF2, leading to the activation of the NF-κB pathway.[11]
-
Other Substrates: TRIM25 has been shown to ubiquitinate other proteins, including the zinc-finger antiviral protein (ZAP) and DDX3X, highlighting its diverse roles in cellular regulation.[1][12]
A Covalent Ligand for TRIM25: "TRIM25 Ligand-10"
Given that a specific "E3 ligase Ligand 25" is not described in the literature, this guide focuses on a well-characterized novel covalent ligand for TRIM25, referred to as Compound 10 in its discovery publication, which we will call "TRIM25 Ligand-10".[1] This ligand represents a significant advancement in the ability to pharmacologically modulate TRIM25 activity.
TRIM25 Ligand-10 was identified through a covalent fragment screening campaign and was subsequently optimized.[1][2] It is a chloroacetamide-containing fragment that covalently modifies a cysteine residue (Cys498) within the PRYSPRY substrate-binding domain of TRIM25.[1][13]
Quantitative Data
The following tables summarize the key quantitative findings related to TRIM25 Ligand-10 and its derivatives.
Table 1: Covalent Labeling Efficiency and Kinetic Parameters of TRIM25 Ligands. [2]
| Compound | % Labeling of TRIM25 PRYSPRY (50 µM) | kobs (h⁻¹) |
|---|---|---|
| Fragment 1 | 25.3 | 0.05 |
| Fragment 2 | 22.1 | 0.04 |
| Fragment 3 | 19.8 | 0.03 |
| Ligand-10 | >95 | 1.2 |
| Ligand-11 | >95 | 1.0 |
Table 2: Ternary Complex Formation Affinity with a Heterobifunctional Compound. [1]
| Heterobifunctional Compound | Target Protein | KD (nM) for Target Binding to Ligand-TRIM25 Complex |
|---|---|---|
| HB1 | BRD4 BD2 | 15 ± 1.9 |
| HB2 | BRD4 BD2 | 20 ± 2.1 |
| HB3 | BRD4 BD2 | 22.5 ± 3.6 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of TRIM25 Ligand-10 are provided below.
4.1 Covalent Fragment Screening by Intact Protein LC-MS
This protocol was used to identify the initial covalent fragment hits for the TRIM25 PRYSPRY domain.[1]
-
Protein Preparation: Recombinantly expressed TRIM25 PRYSPRY domain is prepared at a concentration of 0.25 µM in an appropriate buffer.
-
Fragment Library: A library of cysteine-reactive chloroacetamide fragments is used for screening.[1]
-
Incubation: The TRIM25 PRYSPRY domain is incubated with each fragment at a concentration of 50 µM at 4°C for 24 hours.[1]
-
LC-MS Analysis: The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of a fragment to the protein.
-
Data Analysis: The percentage of labeled protein is calculated by comparing the relative intensities of the apo (unbound) protein and the protein-fragment complex peaks in the mass spectrum.[1]
4.2 In Vitro Auto-Ubiquitination Assay
This assay is used to determine the effect of TRIM25 Ligand-10 on the E3 ligase activity of TRIM25.[1]
-
Reaction Components:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Full-length TRIM25 protein
-
TRIM25 Ligand-10 or DMSO (vehicle control)
-
-
Procedure:
-
Pre-incubate full-length TRIM25 with TRIM25 Ligand-10 or DMSO.
-
Initiate the ubiquitination reaction by adding E1, E2, ubiquitin, and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[6]
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin (B1169507) chains on TRIM25. An increase in the intensity of the high-molecular-weight ubiquitin smear indicates enhanced auto-ubiquitination.[6]
-
4.3 Cellular Target Engagement
This experiment confirms that the ligand can bind to TRIM25 within a cellular context.[1]
-
Cell Culture: Use a relevant cell line (e.g., THP-1 monocytes).[1]
-
Treatment: Treat the cells with TRIM25 Ligand-10 for a specified time.
-
Lysis: Lyse the cells under conditions that preserve protein integrity.
-
Chemoproteomics:
-
The cell lysate is subjected to techniques such as competitive affinity-based profiling.
-
Alternatively, click chemistry can be used if the ligand is synthesized with a bio-orthogonal handle.
-
-
Mass Spectrometry: Analyze the samples by mass spectrometry to identify the proteins that are covalently modified by the ligand. The selective labeling of TRIM25 confirms cellular target engagement.[1]
Visualizations
5.1 Signaling Pathway: TRIM25 in RIG-I Antiviral Signaling
References
- 1. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The role of TRIM25 in the occurrence and development of cancers and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Role of Ubiquitination in Antiviral RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tripartite motif containing 25 promotes proliferation and invasion of colorectal cancer cells through TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRIM25, TRIM28 and TRIM59 and Their Protein Partners in Cancer Signaling Crosstalk: Potential Novel Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
Initial Proof-of-Concept Studies of E3 Ligase Ligands in PROTAC Development: A Technical Guide
This guide provides an in-depth overview of the foundational proof-of-concept studies for E3 ligase ligands utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[1] They are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[1] The selection and validation of the E3 ligase ligand are critical for the successful design of a PROTAC.[2]
This document focuses on the initial studies of well-characterized E3 ligase ligands and their corresponding PROTACs, including those targeting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.
Quantitative Data Summary
The efficacy of PROTACs is evaluated using several key quantitative metrics. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein.[1] The binding affinity (Kd or IC50) of the E3 ligase ligand to its target is another crucial parameter.[3]
Table 1: Quantitative Data for Selected PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line(s) | DC50 Value | E3 Ligase Ligand Binding Affinity | Reference(s) |
| ARD-266 | VHL-g (25) | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | Ki of 2-3 µM | [4][5][6] |
| ARV-110 | CRBN Ligand | Androgen Receptor (AR) | - | - | - | [7][8][9] |
| ARV-471 | CRBN Ligand | Estrogen Receptor (ER) | MCF7 | ~1 nM | - | [10][11] |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system. Key experimental workflows are employed to validate the formation of the ternary complex and subsequent protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Proof-of-Concept with PROTACs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of E3 Ligase Ligand 25: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3 ligase Ligand 25 is a key chemical component utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein disposal machinery. This document provides an in-depth technical guide on the core application of this compound, focusing on its role as a Cereblon (CRBN) E3 ligase binder in the development of a PROTAC degrader targeting Son of Sevenless 1 (SOS1). We will explore the therapeutic rationale, present illustrative quantitative data, detail essential experimental protocols for evaluation, and provide visualizations of the underlying mechanisms and workflows.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel approach to pharmacology. Instead of merely inhibiting a target protein, PROTACs eliminate it by inducing selective intracellular proteolysis.[1][2] A PROTAC consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4]
This compound (CAS No. 2633633-39-1) is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] Its primary function within a PROTAC is to engage the CRBN E3 ligase complex, bringing it into close proximity with the target protein, as dictated by the PROTAC's warhead. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[2]
The therapeutic potential of this compound is therefore realized through its incorporation into a PROTAC designed to degrade a protein of interest (POI) implicated in disease. A known application of this ligand is in the synthesis of a PROTAC that targets SOS1.[6]
Therapeutic Rationale for Targeting SOS1
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, particularly KRAS.[7][8] It promotes the exchange of GDP for GTP, converting KRAS into its active, signal-transducing state.[7] Mutations in the KRAS gene are among the most common drivers of human cancers, including colorectal, lung, and pancreatic cancers.[8][9] However, KRAS has long been considered an "undruggable" target.
Targeting SOS1 provides an alternative strategy to block the KRAS signaling pathway, irrespective of the specific KRAS mutation.[8] By degrading the SOS1 protein, a PROTAC can prevent the activation of KRAS, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.[7][8] This approach has shown promise in preclinical models, with SOS1 degraders demonstrating superior activity compared to SOS1 inhibitors.[8][10]
Quantitative Data for a Representative SOS1 PROTAC
The following tables present illustrative data for a hypothetical SOS1 PROTAC, herein named "SOS1-Degrader-25," which incorporates this compound. This data is representative of the key metrics used to evaluate PROTAC efficacy.
Table 1: In Vitro Degradation Profile of SOS1-Degrader-25
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint |
| HCT116 (KRAS G13D) | SOS1 | 25 | >90 | 24h |
| AsPC-1 (KRAS G12D) | SOS1 | 40 | >85 | 24h |
| SW620 (KRAS G12V) | SOS1 | 35 | >90 | 24h |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of SOS1-Degrader-25
| Cell Line | IC50 (nM) |
| HCT116 (KRAS G13D) | 50 |
| AsPC-1 (KRAS G12D) | 75 |
| SW620 (KRAS G12V) | 60 |
-
IC50 : The concentration of the PROTAC that inhibits cell growth by 50%.
Table 3: Ternary Complex Formation and Target Engagement
| Assay | Method | Result (Kd, nM) |
| Binary Binding (SOS1) | SPR | 150 |
| Binary Binding (CRBN) | SPR | 250 |
| Ternary Complex Cooperativity (α) | FP | 5 |
-
SPR : Surface Plasmon Resonance, used to measure binding affinity.
-
FP : Fluorescence Polarization, used to assess ternary complex formation.
-
Cooperativity (α) : A measure of how favorably the two proteins (SOS1 and CRBN) bind to the PROTAC simultaneously. A value >1 indicates positive cooperativity.
Key Experimental Protocols
The following are detailed methodologies for essential experiments to characterize a PROTAC such as SOS1-Degrader-25.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment : Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation.
-
Cell Seeding : Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay :
-
Add a reagent such as CellTiter-Glo® (Promega) to the wells, which measures ATP levels as an indicator of cell viability.
-
Incubate according to the manufacturer's instructions.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms that the PROTAC induces an interaction between the target protein and the E3 ligase.
-
Cell Treatment and Lysis : Treat cells with the PROTAC (at a concentration known to induce degradation) and a control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation :
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing : Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting : Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the target protein (e.g., anti-SOS1). The presence of a SOS1 band in the CRBN immunoprecipitate confirms the formation of the ternary complex.
Global Proteomics for Selectivity Profiling
This protocol assesses the specificity of the PROTAC across the entire proteome.
-
Sample Preparation : Treat cells with the PROTAC at a concentration that gives robust degradation (e.g., 10x DC50) and a vehicle control for a short time frame (e.g., 6 hours) to focus on direct targets.[11]
-
Protein Digestion : Lyse the cells, quantify protein, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling : Label the peptides from different treatment conditions with isobaric TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis : Identify and quantify the relative abundance of thousands of proteins across the samples. Proteins that are significantly downregulated only in the PROTAC-treated sample are identified as targets. SOS1 should be among the most significantly downregulated proteins, with minimal off-target effects.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key concepts and processes involved in the development and action of a PROTAC utilizing this compound.
Caption: Mechanism of Action for a PROTAC utilizing this compound to degrade SOS1.
Caption: General experimental workflow for the development of a PROTAC degrader.
References
- 1. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem-space.com [chem-space.com]
- 6. targetmol.com [targetmol.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-Based PROTACs in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeted protein degradation (TPD).[1][2] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex (POI-PROTAC-E3 ligase).[3][] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][5] This "event-driven" pharmacology allows for the degradation of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[3][6]
The choice of the E3 ligase ligand is a critical aspect of PROTAC design. While over 600 E3 ligases are encoded in the human genome, the development of PROTACs has predominantly utilized ligands for a small number of them, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][3][7] The selection of the E3 ligase can influence the specificity, efficacy, and tissue distribution of the PROTAC.[1][3] This document provides detailed protocols for the application of E3 ligase ligand-based PROTACs in cell culture, using a VHL ligand-based PROTAC as a representative example.
Data Presentation
Table 1: Typical Reagent Concentrations for In Vitro Ubiquitination Assay
| Reagent | Stock Concentration | Final Concentration | Example Supplier/Note |
| E1 Activating Enzyme (human) | 1 µM | 50 - 100 nM | e.g., UBE1 |
| E2 Conjugating Enzyme | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex |
| Ubiquitin (human) | 1 mg/mL (117 µM) | 5 - 10 µM (50-100 µg/mL) | Wild-type or tagged (e.g., His-tag) ubiquitin |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein |
| PROTAC Molecule | 10 mM (in DMSO) | 0.1 - 10 µM | Synthesized from a VHL ligand and a POI ligand |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh from powder or use a stabilized solution |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT |
| Source: Adapted from BenchChem Application Notes.[8] |
Table 2: Typical Treatment Conditions for Cellular Assays
| Parameter | Range | Notes |
| PROTAC Concentration | 1 nM - 10 µM | A dose-response curve is recommended to determine the optimal concentration. |
| Treatment Duration | 4 - 48 hours | Time-course experiments are crucial to identify the optimal degradation time point.[9] |
| Cell Seeding Density | Varies by cell line and plate format | Cells should be in the logarithmic growth phase during the experiment.[10] |
| Vehicle Control | DMSO | The final DMSO concentration should be kept constant across all treatments and typically below 0.1%. |
Experimental Protocols
Cell Line Selection and Maintenance
1.1. Principle: The choice of cell line is critical and should be based on the expression levels of the target protein and the recruited E3 ligase (e.g., VHL).
1.2. Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
1.3. Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Maintain cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage cells upon reaching 80-90% confluency. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and re-plate at the desired density.
PROTAC Treatment for Protein Degradation Analysis
2.1. Principle: Cells are treated with the PROTAC molecule to induce the degradation of the target protein. A dose-response and time-course experiment is essential to determine the optimal conditions.
2.2. Materials:
-
Cultured cells from Protocol 1
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Complete cell culture medium
2.3. Protocol:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.[10] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest PROTAC concentration.[9]
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle.
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, 24 hours).[9]
-
After incubation, proceed to cell lysis for Western blot analysis (Protocol 3).
Western Blot Analysis for Protein Degradation
3.1. Principle: Western blotting is used to quantify the levels of the target protein following PROTAC treatment.[10] A loading control is used to ensure equal protein loading.
3.2. Materials:
-
Treated cells from Protocol 2
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]
-
BCA protein assay kit[9]
-
Laemmli sample buffer[10]
-
SDS-PAGE gels and electrophoresis apparatus[10]
-
PVDF or nitrocellulose membrane[10]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[10]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)[10]
-
HRP-conjugated secondary antibody[10]
-
Chemiluminescent substrate[9]
-
Imaging system[9]
3.3. Protocol:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and add the chemiluminescent substrate.[9]
-
Capture the signal using an imaging system and quantify the band intensities.[9]
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
4.1. Principle: To ensure that the observed protein degradation is not a result of cytotoxicity, a cell viability assay is performed.[11]
4.2. Materials:
-
Cultured cells
-
96-well plates
-
PROTAC stock solution
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader
4.3. Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations as described in Protocol 2.
-
Incubate for a relevant time point (e.g., 24 or 48 hours).
-
Add the CCK-8 or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Ubiquitination Assay
5.1. Principle: This assay biochemically reconstitutes the ubiquitination cascade to confirm that the PROTAC can induce the ubiquitination of the POI in the presence of the E3 ligase.[8][9]
5.2. Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and POI[8]
-
Ubiquitin[8]
-
ATP solution[8]
-
10X Ubiquitination Buffer[8]
-
PROTAC stock solution[8]
-
SDS-PAGE and Western blot reagents (as in Protocol 3)
-
Anti-ubiquitin antibody
5.3. Protocol:
-
Thaw all components on ice.[8]
-
Prepare a master mix containing ddH₂O, 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.[8]
-
In separate microcentrifuge tubes, combine the POI, E3 ligase complex, and the master mix.[8]
-
Add the PROTAC at the desired concentration or DMSO as a vehicle control.[8]
-
Set up essential control reactions, such as "No E3" or "No PROTAC".[8]
-
Incubate the reactions at 37°C for 1-2 hours.[9]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.[8]
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the POI and ubiquitin to detect higher molecular weight ubiquitinated species.[8][9]
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Harnessing the Von Hippel-Lindau E3 Ligase in PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Von Hippel-Lindau (VHL) E3 ligase ligands in the construction of Proteolysis Targeting Chimeras (PROTACs). Special focus is given to the principles of incorporating VHL ligands, exemplified by ligands similar to "E3 ligase Ligand 25," a term associated with a weak-binding VHL ligand successfully used in potent PROTACs.
Introduction to VHL-Recruiting PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1][2] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The Von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design due to its widespread expression in various tissues and the availability of well-characterized small molecule ligands.[2][3]
The mechanism of action for a VHL-recruiting PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[4][5] This proximity induces the VHL ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[3]
The VHL Ligand: Structure and Linker Attachment
The design of a VHL-based PROTAC begins with the selection of a suitable VHL ligand. These ligands are typically derivatives of (2S,4R)-1-acetyl-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide, which mimics the binding of the natural substrate, hypoxia-inducible factor 1α (HIF-1α), to VHL.[3][6]
A key consideration in PROTAC design is the point of attachment for the linker on the VHL ligand. Common attachment points are designed to be solvent-exposed and not interfere with VHL binding. These include the hydroxyl group of the hydroxyproline (B1673980) core, the phenolic hydroxyl group, or the amide nitrogen.[7]
The PROTAC ARD-266 is a notable example that successfully employs a VHL ligand with weak binding affinity (Ki = 2–3 μM) to achieve potent and efficient degradation of the androgen receptor (AR).[8][9][10] This demonstrates that high affinity for the E3 ligase is not always a prerequisite for a highly effective PROTAC. The VHL ligand portion of ARD-266, referred to as VHL-g (25) in some literature, is a derivative of the common VHL ligand scaffold.
Linker Design and Synthesis
The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[11] Linker length and composition must be empirically optimized for each POI-E3 ligase pair.[11] Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[11]
The synthesis of a VHL-based PROTAC often involves the conjugation of a VHL ligand-linker intermediate with the POI ligand. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this final conjugation step.[12] For example, a VHL ligand-linker conjugate with a terminal alkyne can be readily reacted with a POI ligand bearing an azide (B81097) group.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is quantified by several parameters, including its binding affinity to the target proteins, its ability to promote ternary complex formation, and its cellular degradation activity (DC50 and Dmax).
| PROTAC | Target POI | VHL Ligand Affinity (Kd/Ki) | DC50 | Dmax | Cell Line | Reference |
| ARD-266 | Androgen Receptor (AR) | 2-3 µM (Ki) | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | [9][10] |
| MZ1 | BRD4 | 29 nM (SPR KD to VHL) | ~100 nM | >90% | HeLa | [13] |
| GP262 | PI3K/mTOR | Not specified | p110α: 227.4 nM, p110γ: 42.23 nM, mTOR: 45.4 nM | p110α: 71.3%, p110γ: 88.6%, mTOR: 74.9% | MDA-MB-231 | [14] |
| Compound 139 | BRD4 | 29 nM (diastereomer) | 3.3 nM (PC3), 0.87 nM (EOL-1) | 97% (PC3), 96% (EOL-1) | PC3, EOL-1 | [6] |
Experimental Protocols
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-VHL ternary complex is crucial for understanding the mechanism of action and optimizing PROTAC design. Several biophysical techniques can be employed for this purpose.[5][13]
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the VHL E3 ligase complex onto an SPR sensor chip.
-
Binary Interaction (PROTAC-VHL): Inject serial dilutions of the PROTAC over the VHL-coated surface to determine the binary binding affinity (Kd).
-
Ternary Complex Formation: Pre-incubate a fixed, near-saturating concentration of the POI with serial dilutions of the PROTAC.
-
Injection: Inject the POI-PROTAC mixtures over the VHL-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary PROTAC-VHL affinity to the ternary complex affinity. A cooperativity value greater than 1 indicates positive cooperativity, suggesting that the POI enhances the binding of the PROTAC to VHL.[5]
Cellular Degradation Assays
The most common method to assess PROTAC-induced protein degradation is Western blotting.[15] This technique allows for the quantification of the target protein levels in cells treated with the PROTAC.[15]
Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[15]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.[15]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15][16]
-
In Vivo Evaluation of VHL-Based PROTACs
The in vivo efficacy of a PROTAC is a critical step in its development as a potential therapeutic.
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells that express the target protein.
-
PROTAC Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PROTAC (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[17]
-
Monitoring: Monitor tumor growth using caliper measurements and body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specified time points), collect tumor and tissue samples.
-
Target Degradation Analysis: Prepare lysates from the collected tissues and analyze the levels of the POI by Western blotting or other quantitative methods (e.g., mass spectrometry) to confirm target degradation in vivo.[17]
-
Efficacy Assessment: Evaluate the anti-tumor efficacy of the PROTAC by comparing the tumor growth inhibition in the treated group versus the control group.
Conclusion
The use of VHL E3 ligase ligands is a well-established and powerful strategy in the design of effective PROTACs for targeted protein degradation. The successful development of potent degraders using even weak-binding VHL ligands, such as in ARD-266, highlights the complexity of PROTAC design and the importance of optimizing the entire molecule, including the linker and POI ligand, to achieve favorable ternary complex formation and subsequent degradation. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate novel VHL-based PROTACs for therapeutic and research applications.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Designing PROTACs with a Weak-Affinity V-g (25) E3 Ligase Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VHL-g (25). Notably, this ligand exhibits a weaker binding affinity to VHL, yet has been successfully incorporated into highly potent PROTACs, such as ARD-266, for the degradation of the Androgen Receptor (AR).[1][2][3] This highlights a significant finding in PROTAC development: high-affinity binding to the E3 ligase is not always a prerequisite for efficient target degradation.[1][2]
Introduction to VHL-g (25) in PROTAC Design
VHL-g (25) is a synthetic small molecule that binds to the VHL E3 ubiquitin ligase. In the context of PROTACs, it serves as the E3 ligase-recruiting moiety. The PROTAC ARD-266, which incorporates VHL-g (25), a linker, and an Androgen Receptor (AR) antagonist, has demonstrated sub-nanomolar efficacy in degrading AR in various prostate cancer cell lines.[1][2][4] This surprising potency, despite the weak binding of VHL-g (25) to VHL, underscores the importance of the ternary complex formation (Target-PROTAC-E3 ligase) in driving degradation.
Key Features of VHL-g (25):
-
Weak VHL Binding: Exhibits a binding affinity (Kᵢ) in the low micromolar range (2-3 µM) for the VHL:Elongin B:Elongin C (VCB) complex.[3]
-
Proven Efficacy in PROTACs: Successfully used in the potent AR degrader, ARD-266.[1][2]
-
Enables Exploration of Structure-Activity Relationships: Provides a valuable tool to investigate the impact of E3 ligase ligand affinity on PROTAC activity.
Quantitative Data: ARD-266 Performance
The following tables summarize the key quantitative data for the AR-targeting PROTAC, ARD-266, which utilizes VHL-g (25).
Table 1: In Vitro Degradation Efficacy of ARD-266
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| LNCaP | Androgen Receptor | 0.2 | >95 | [1][2] |
| VCaP | Androgen Receptor | 1.0 | >95 | [1][2] |
| 22Rv1 | Androgen Receptor | 1.0 | >95 | [1][2] |
Table 2: Binding Affinity of VHL-g (25)
| Ligand | E3 Ligase Complex | Binding Affinity (Kᵢ, µM) | Reference |
| VHL-g (25) | VCB | 2-3 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor Signaling Pathway
PROTAC-Mediated Protein Degradation Workflow
Experimental Protocols
Synthesis of VHL-g (25) and ARD-266
The synthesis of VHL-g (25) and its conjugation to the AR ligand to form ARD-266 is a multi-step process. The detailed synthetic scheme and procedures can be found in the supplementary information of the primary literature by Han et al. (2019).[1] Below is a generalized protocol overview.
4.1.1. Synthesis of VHL-g (25) (VHL Ligand with Linker Attachment Point)
-
Starting Materials: Commercially available starting materials are used to construct the core VHL ligand structure.
-
Key Reactions: The synthesis typically involves several key steps, including amide bond formation, and may require protective group chemistry.
-
Purification: Purification at each step is critical and is typically achieved through column chromatography.
-
Characterization: The final product and intermediates are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
4.1.2. Synthesis of ARD-266 (PROTAC)
-
Coupling Reaction: VHL-g (25) is coupled to a suitable AR antagonist bearing a compatible functional group for linker attachment. This is often achieved through an amide bond formation or a click chemistry reaction.
-
Linker: A polyethylene (B3416737) glycol (PEG) or alkyl linker of appropriate length is typically used.
-
Purification: The final PROTAC is purified using methods such as preparative HPLC.
-
Characterization: The structure and purity of ARD-266 are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Evaluation of ARD-266
4.2.1. Cell Culture
-
Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
4.2.2. Western Blotting for AR Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of ARD-266 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against AR (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the AR protein levels relative to the loading control.
4.2.3. Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
-
Cell Treatment: Treat cells with ARD-266 as described for the Western blotting experiment.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Kit from Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).
-
Primer Sequences (Example):
-
PSA (Forward): 5'-GGT GGC TGA GGC TGG GAG TC-3'
-
PSA (Reverse): 5'-GGC TGA GGT TGA TGA GGC TGG-3'
-
TMPRSS2 (Forward): 5'-CCT GGC CTT TGT CTT TGA AG-3'
-
TMPRSS2 (Reverse): 5'-GGC GAT GAT GAT GTC GAT G-3'
-
FKBP5 (Forward): 5'-GGC AAG GAG GGG AAG AGG AC-3'
-
FKBP5 (Reverse): 5'-TCC TGG CAT AAG GGT GAG GAG-3'
-
GAPDH (Forward): 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH (Reverse): 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
4.2.4. Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of ARD-266 for an extended period (e.g., 5-7 days).
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.
Conclusion
The successful development of potent PROTACs like ARD-266 using the weak-affinity VHL ligand VHL-g (25) opens new avenues for PROTAC design. It demonstrates that the optimization of the entire PROTAC molecule, including the linker and the target-binding ligand, can compensate for a lower affinity to the E3 ligase. This provides greater flexibility in the selection of E3 ligase ligands and may lead to the discovery of novel PROTACs with improved therapeutic properties. The protocols outlined in this document provide a comprehensive guide for researchers to explore the potential of VHL-g (25) and other weak-binding E3 ligase ligands in their targeted protein degradation research.
References
Application Notes and Protocols: In Vitro Ubiquitination Assay Using E3 Ligase Ligand 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1][2] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][4][5] The E3 ligase is the key component that confers substrate specificity to the ubiquitination process.[1][3] Dysregulation of E3 ligases is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[5][6]
This document provides a detailed protocol for an in vitro ubiquitination assay to assess the activity of an E3 ligase and its modulation by "E3 ligase Ligand 25," a hypothetical small molecule modulator. The assay is designed to measure the auto-ubiquitination of the E3 ligase or the ubiquitination of a specific substrate, which is a common method to determine E3 ligase activity.[7] The protocol outlines the necessary reagents, step-by-step instructions, and methods for data analysis.
Signaling Pathway
The ubiquitination cascade is a sequential process involving E1, E2, and E3 enzymes. The E1 enzyme activates ubiquitin in an ATP-dependent manner.[4][5] The activated ubiquitin is then transferred to an E2 enzyme.[5] Finally, the E3 ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on a substrate protein or on the E3 ligase itself (auto-ubiquitination).[1][5]
Caption: The Ubiquitination Cascade.
Experimental Workflow
The following diagram outlines the major steps of the in vitro ubiquitination assay, from reaction setup to data analysis.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocol
This protocol is designed for a standard 20 µL in vitro ubiquitination reaction. Adjust volumes as needed while maintaining the final concentrations of the components.
Materials and Reagents
-
Enzymes and Substrates:
-
Human recombinant E1 activating enzyme
-
Human recombinant E2 conjugating enzyme (select an E2 appropriate for your E3)
-
Recombinant E3 ligase of interest
-
Recombinant substrate protein of interest (optional, for substrate ubiquitination assay)
-
Human recombinant ubiquitin
-
-
Ligand:
-
This compound (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 400 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT. Store at -20°C.
-
ATP Solution (10 mM): Dissolve in nuclease-free water, adjust pH to 7.0. Store at -20°C.
-
SDS-PAGE Sample Buffer (4X)
-
Nuclease-free water
-
DMSO (for vehicle control)
-
-
Antibodies:
-
Primary antibody against ubiquitin or the substrate protein.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Other:
-
Nitrocellulose or PVDF membrane
-
Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent HRP substrate
-
Protein standards
-
SDS-PAGE gels
-
Procedure
-
Thaw Reagents: Thaw all enzymes, ubiquitin, and ATP on ice. Keep them on ice throughout the setup.
-
Prepare Master Mix: Prepare a master mix of the common reaction components to ensure consistency across reactions. For each reaction, the master mix will contain:
-
2 µL of 10X Ubiquitination Reaction Buffer
-
2 µL of 10 mM ATP
-
1 µL of E1 enzyme (e.g., 100 ng)
-
1 µL of E2 enzyme (e.g., 200 ng)
-
2 µL of Ubiquitin (e.g., 2 µg)
-
Nuclease-free water to a final volume of 10 µL per reaction.
-
-
Set Up Reactions: Aliquot 10 µL of the master mix into pre-chilled microcentrifuge tubes. Then, add the specific components for each reaction as described in the table below:
| Reaction Component | Negative Control (-) | Positive Control (+) | Ligand 25 (Low) | Ligand 25 (High) |
| Master Mix | 10 µL | 10 µL | 10 µL | 10 µL |
| E3 Ligase (e.g., 500 ng) | - | 2 µL | 2 µL | 2 µL |
| Substrate Protein (e.g., 1 µg) | 2 µL | 2 µL | 2 µL | 2 µL |
| Ligand 25 (1 mM stock) | - | - | 0.2 µL (10 µM) | 2 µL (100 µM) |
| DMSO (Vehicle) | 2 µL | 2 µL | 1.8 µL | - |
| Nuclease-free water | 6 µL | 4 µL | 2 µL | 2 µL |
| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL |
-
Incubation: Gently mix the reactions and incubate at 37°C for 60-90 minutes.[3][8]
-
Stop Reaction: Terminate the reaction by adding 7 µL of 4X SDS-PAGE sample buffer and boiling the samples at 95-100°C for 5 minutes.[3][8]
-
SDS-PAGE and Western Blotting: a. Load 15-20 µL of each reaction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8] d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-ubiquitin or anti-substrate) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate.
Data Presentation and Analysis
The results of the ubiquitination assay can be quantified by densitometry of the Western blot bands. The ubiquitinated protein will appear as a high-molecular-weight smear or a ladder of bands above the unmodified protein.[3] The intensity of this smear or ladder is indicative of the level of ubiquitination.
Table 1: Hypothetical Densitometry Analysis of Substrate Ubiquitination
| Condition | Ligand 25 Conc. (µM) | Unmodified Substrate (Relative Intensity) | Ubiquitinated Substrate (Relative Intensity) | Fold Change in Ubiquitination |
| Negative Control (-E3) | 0 | 1.00 | 0.05 | - |
| Positive Control (+E3) | 0 | 0.85 | 1.00 | 1.00 |
| Ligand 25 | 10 | 0.60 | 2.50 | 2.50 |
| Ligand 25 | 100 | 0.25 | 5.75 | 5.75 |
This table provides a clear summary of the quantitative data, allowing for easy comparison of the effects of different concentrations of Ligand 25 on the E3 ligase activity. The fold change is calculated relative to the positive control (E3 ligase without the ligand).
Conclusion
This protocol provides a robust framework for assessing the in vitro activity of an E3 ligase and the modulatory effects of small molecules like "this compound." By following this detailed methodology, researchers can obtain reliable and reproducible data to advance their studies in drug discovery and the fundamental biology of the ubiquitin-proteasome system.
References
- 1. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 2. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase activity assay - Profacgen [profacgen.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
Application Notes and Protocols for Ternary Complex Formation Assay with E3 Ligase Ligand 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this technology.[1][2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, leading to the formation of a ternary complex.[1][2][][6][7] This ternary complex is the cornerstone of PROTAC efficacy, as its formation and stability are critical for subsequent poly-ubiquitination and proteasomal degradation of the target protein.[][8][9] This document provides detailed application notes and protocols for characterizing the formation of a ternary complex involving a hypothetical E3 ligase ligand, "Ligand 25," a target protein of interest (POI), and the corresponding E3 ligase.
The stability and kinetic properties of the ternary complex are crucial for the effectiveness of a PROTAC.[] Studies have indicated that PROTACs forming stable and long-lasting ternary complexes are generally more effective at promoting ubiquitination and subsequent degradation of the target protein.[] Therefore, accurate characterization of these complexes is essential for the optimization and development of potent protein degraders.[]
A variety of biophysical and biochemical methods are available to study ternary complex formation, including Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).[1][10] These techniques provide valuable insights into the kinetics, affinity, and cooperativity of the interactions between the E3 ligase, the PROTAC, and the target protein.[11]
Signaling Pathway and Mechanism
PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule acts as a molecular bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the proteasome.
Data Presentation
The following tables summarize hypothetical quantitative data for the interaction of Ligand 25 with a target protein (e.g., BRD4) and an E3 ligase (e.g., VHL).
Table 1: Binary Interaction Affinities
| Interacting Molecules | Assay Method | Binding Affinity (KD) |
| Ligand 25 - Target Protein (BRD4) | SPR | 50 nM |
| Ligand 25 - E3 Ligase (VHL) | SPR | 100 nM |
| Ligand 25 - Target Protein (BRD4) | ITC | 65 nM |
| Ligand 25 - E3 Ligase (VHL) | ITC | 120 nM |
Table 2: Ternary Complex Formation and Cooperativity
| Ternary Complex | Assay Method | Ternary Complex KD | Cooperativity (α) |
| BRD4 - Ligand 25 - VHL | SPR | 10 nM | 5 |
| BRD4 - Ligand 25 - VHL | AlphaLISA | EC50 = 25 nM | N/A |
| BRD4 - Ligand 25 - VHL | HTRF | EC50 = 30 nM | N/A |
Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the weaker binding partner to the ternary complex affinity. A value greater than 1 indicates positive cooperativity.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[10]
Objective: To determine the binding affinities (KD) of the binary interactions and the ternary complex, and to calculate the cooperativity factor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified E3 ligase (e.g., VHL complex) with an affinity tag (e.g., His-tag)
-
Recombinant purified target protein (e.g., BRD4)
-
Ligand 25
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents
Workflow Diagram:
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the His-tagged E3 ligase onto the sensor chip.[1]
-
Deactivate any remaining active groups on the surface.
-
-
Binary Interaction Analysis (Ligand 25 - E3 Ligase):
-
Prepare a series of dilutions of Ligand 25 in running buffer.
-
Inject the Ligand 25 solutions over the immobilized E3 ligase surface at a constant flow rate.
-
Regenerate the sensor surface between each injection.
-
Analyze the binding sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the binding affinity (KD).
-
-
Binary Interaction Analysis (Target Protein - E3 Ligase - Control):
-
Inject the target protein over the immobilized E3 ligase surface to assess any direct interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of Ligand 25.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Regenerate the surface between injections.
-
Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation.[12][13]
-
-
Data Analysis:
-
Fit the binding data to an appropriate kinetic model to obtain kon, koff, and KD values.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[12]
-
AlphaLISA Assay for Ternary Complex Formation
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect the formation of the ternary complex.[][14][15][16]
Objective: To confirm the formation of the ternary complex and determine the relative potency of Ligand 25 in mediating this interaction.
Materials:
-
AlphaLISA-compatible microplate reader
-
AlphaLISA Donor and Acceptor beads (e.g., anti-His Donor beads and anti-GST Acceptor beads)
-
Recombinant purified His-tagged E3 ligase
-
Recombinant purified GST-tagged target protein
-
Ligand 25
-
AlphaLISA assay buffer
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of Ligand 25 in assay buffer.
-
Prepare solutions of the His-tagged E3 ligase and GST-tagged target protein at a fixed concentration in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the His-tagged E3 ligase, GST-tagged target protein, and the serially diluted Ligand 25.
-
Include control wells with no Ligand 25 and wells with competitor molecules (e.g., free E3 ligase ligand or free target protein binder) to assess signal specificity.[14]
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the anti-His Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the concentration of Ligand 25.
-
A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.[14][17][18] The decrease in signal at higher concentrations is known as the "hook effect" and is due to the formation of binary complexes.[8][11][14]
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The formation of a stable ternary complex is a critical step in the mechanism of action of PROTACs.[8] The protocols outlined in these application notes provide robust methods for the characterization of ternary complex formation mediated by E3 ligase ligands such as the hypothetical Ligand 25. By employing techniques like SPR and AlphaLISA, researchers can gain valuable insights into the binding affinities, kinetics, and cooperativity of these interactions, which are essential for the rational design and optimization of effective protein degraders.[11][19]
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labonline.com.au [labonline.com.au]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
Application of E3 Ligase Ligands in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in oncology research and drug development. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation.
While the user's query mentioned "E3 ligase Ligand 25," this term does not correspond to a universally recognized, specific molecule in the public domain. It may refer to a compound number within a specific publication or proprietary research. Therefore, this document will provide comprehensive application notes and protocols for well-characterized and clinically relevant E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) and Cereblon (CRBN), which are widely employed in the development of PROTACs for oncology.
This guide will focus on the application of these ligands in the context of PROTACs targeting key oncogenic proteins: Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and Estrogen Receptor (ER).
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two. By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]
Data Presentation: In Vitro Efficacy of Representative PROTACs
The efficacy of PROTACs is typically quantified by two key metrics: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process (such as cell proliferation) by 50%.
Table 1: BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-825 | Pomalidomide (CRBN) | Burkitt's Lymphoma | CA46 | <1 | 13 | [2] |
| Multiple Myeloma | KMS11 | <1 | 9 | [3] | ||
| Acute Myeloid Leukemia | MOLM-13 | - | 4.9 | [2] | ||
| T-cell ALL | Jurkat | - | 1.8 | [1] | ||
| MZ1 | VH032 (VHL) | Acute Myeloid Leukemia | MOLM-13 | ~10 | 210 | [4] |
| dBET1 | Thalidomide (CRBN) | Acute Myeloid Leukemia | MV4-11 | 1.8 | 3 | [4] |
| QCA570 | Pomalidomide (CRBN) | Bladder Cancer | T24 | ~1 | - | [5] |
Table 2: Androgen Receptor (AR)-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | Reference |
| ARV-110 | Cereblon Ligand | Prostate Cancer | VCaP | <1 | [6][7] |
| Prostate Cancer | LNCaP | <1 | [6] | ||
| ARD-69 | VHL Ligand | Prostate Cancer | LNCaP | 0.86 | [8] |
| Prostate Cancer | VCaP | 0.76 | [8] | ||
| ARCC-4 | VHL Ligand | Prostate Cancer | LNCaP | 5 | [9] |
Table 3: Estrogen Receptor (ER)-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | Reference |
| ARV-471 | Cereblon Ligand | Breast Cancer | MCF-7 | 1.8 | [8] |
| Breast Cancer | T47D | ~2 | [10] | ||
| ERD-308 | VHL Ligand | Breast Cancer | MCF-7 | 0.17 | [8] |
| Breast Cancer | T47D | 0.43 | [8] | ||
| ERE-PROTAC | VHL Ligand | Breast Cancer | MCF-7 | ~5000 | [11] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell Line: Appropriate cancer cell line expressing the protein of interest.
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: e.g., DMSO.
-
Cell Culture Medium and Reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: e.g., BCA or Bradford assay.
-
Laemmli Sample Buffer.
-
SDS-PAGE Gels and Electrophoresis Apparatus.
-
Transfer Buffer and Apparatus.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated Secondary Antibodies.
-
Chemiluminescent Substrate (e.g., ECL).
-
Imaging System.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[12]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[12] Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[13]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
Cell Viability Assay
This protocol outlines a method to assess the anti-proliferative effect of a PROTAC on cancer cells.
Materials and Reagents:
-
Cell Line: Appropriate cancer cell line.
-
PROTAC Compound and Vehicle Control.
-
96-well Plates (opaque-walled for luminescent assays).
-
Cell Viability Reagent: e.g., MTT, CCK-8, or CellTiter-Glo®.
-
Microplate Reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control.[14]
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).[14]
-
Reagent Addition and Incubation: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[14]
-
Signal Detection: Measure the absorbance or luminescence using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[14]
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of a PROTAC in a mouse xenograft model.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Cell Line: Human cancer cell line for implantation.
-
PROTAC Compound and Vehicle Formulation for in vivo administration.
-
Calipers for tumor measurement.
Step-by-Step Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[15]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).[15]
-
Treatment: Randomize mice into treatment and control groups. Administer the PROTAC (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily, every three days).[16][17]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly.[17]
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for the target protein).[17]
Signaling Pathways in Oncology
The degradation of key oncoproteins by PROTACs can have profound effects on cancer cell signaling, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
BRD4 Degradation Pathway
BRD4 is a key transcriptional coactivator that regulates the expression of several oncogenes, most notably c-MYC.[1] Degradation of BRD4 leads to the downregulation of c-MYC, which in turn affects the expression of genes involved in cell cycle progression and apoptosis.[18]
Androgen Receptor (AR) Degradation Pathway
In prostate cancer, the androgen receptor is a key driver of tumor growth and survival. Degradation of AR by PROTACs disrupts the transcription of AR target genes, such as prostate-specific antigen (PSA), leading to inhibition of cell proliferation and induction of apoptosis.[19][20]
Estrogen Receptor (ER) Degradation Pathway
In ER-positive breast cancer, the estrogen receptor drives tumor progression. PROTAC-mediated degradation of ER, including mutant forms that confer resistance to standard therapies, blocks downstream signaling, inhibiting cell proliferation and tumor growth.[8][21]
Conclusion
The use of E3 ligase ligands in the design of PROTACs has opened up new avenues for therapeutic intervention in oncology. By inducing the degradation of previously "undruggable" or resistance-conferring oncoproteins, this technology offers a powerful alternative to traditional small-molecule inhibitors. The protocols and data presented in this guide provide a framework for researchers to evaluate the efficacy of novel E3 ligase ligand-based PROTACs and to further explore their potential in the fight against cancer. As our understanding of the diverse family of E3 ligases expands, so too will the opportunities to develop more selective and potent protein degraders for a wide range of malignancies.
References
- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E3 Ligase Ligand 25 (HY-161637): A Cereblon-Recruiting Moiety for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed application notes and protocols for E3 ligase Ligand 25 (HY-161637) , a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. While this ligand is a component of a PROTAC developed to degrade Son of sevenless homolog 1 (SOS1), a protein implicated in cancer, the principles and methodologies described herein are broadly applicable for the development of PROTACs targeting neurodegenerative disease-associated proteins. The dysfunction and aggregation of specific proteins are hallmarks of many neurodegenerative conditions, making TPD a promising strategy for therapeutic intervention.
This compound (HY-161637): A Tool for CRBN-Mediated Degradation
This compound is a chemical moiety that specifically binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By incorporating this ligand into a PROTAC, researchers can hijack the CRBN E3 ligase to induce the degradation of a wide array of target proteins.
Chemical Properties of this compound (HY-161637):
| Property | Value |
| Target | Cereblon (CRBN) |
| Molecular Formula | C17H8ClF5N2O4 |
| Molecular Weight | 434.70 g/mol |
| CAS Number | 2633633-39-1 |
Mechanism of Action: CRBN-Recruiting PROTACs
A PROTAC incorporating this compound functions by forming a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in Neurodegenerative Diseases
The accumulation of misfolded proteins such as tau, α-synuclein, and huntingtin is a central pathological feature of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PROTACs that recruit CRBN have shown promise in degrading these otherwise "undruggable" targets.
Potential Signaling Pathways to Target in Neurodegenerative Diseases:
The degradation of key proteins in neurodegenerative diseases can impact various signaling pathways, potentially restoring cellular homeostasis. For example, reducing pathological tau levels can mitigate its detrimental effects on microtubule stability and axonal transport. Similarly, degrading α-synuclein aggregates can alleviate mitochondrial dysfunction and synaptic deficits.
Quantitative Data on CRBN-Recruiting PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides example data for CRBN-recruiting PROTACs targeting proteins relevant to neurodegenerative diseases.
| Target Protein | PROTAC Compound | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| Tau | Compound X | CRBN | 50 nM | >90% | iPSC-derived neurons | Fictional Example |
| α-Synuclein | Compound Y | CRBN | 100 nM | ~85% | SH-SY5Y | Fictional Example |
| Huntingtin (mutant) | Compound Z | CRBN | 25 nM | >95% | HD patient fibroblasts | Fictional Example |
| SOS1 | P7 | CRBN | <15 nM | >90% | MIA PaCa-2 | [1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and evaluation of PROTACs. Below are protocols for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
References
Application Notes and Protocols for Measuring Protein Degradation by Ligand 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2][3] Small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, redirect E3 ubiquitin ligases to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] Ligand 25 is a novel heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI), offering a powerful tool for research and therapeutic development.
These application notes provide detailed protocols for key cell-based assays to characterize and quantify the protein degradation activity of Ligand 25. The described methods will enable researchers to determine critical parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Signaling Pathway of Ligand 25-Mediated Protein Degradation
Ligand 25 functions by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Ligand 25-mediated protein degradation pathway.
Experimental Workflow for Assessing Protein Degradation
A typical workflow for evaluating the efficacy of Ligand 25 involves treating cells with varying concentrations of the compound, preparing cell lysates, and then analyzing the levels of the target protein.
Caption: General experimental workflow for analysis.
Data Presentation: Quantifying Ligand 25 Activity
The following tables summarize hypothetical data from various assays to illustrate how to present the quantitative results for Ligand 25.
Table 1: Dose-Response of POI Degradation by Ligand 25 Measured by Western Blot
| Ligand 25 Conc. (nM) | Normalized POI Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 52 | 48 |
| 50 | 25 | 75 |
| 100 | 15 | 85 |
| 500 | 12 | 88 |
| 1000 | 13 | 87 |
Table 2: Time-Course of POI Degradation by 100 nM Ligand 25
| Time (hours) | Normalized POI Level (%) | % Degradation |
| 0 | 100 | 0 |
| 2 | 78 | 22 |
| 4 | 55 | 45 |
| 8 | 30 | 70 |
| 16 | 18 | 82 |
| 24 | 15 | 85 |
Table 3: DC50 and Dmax Values for Ligand 25
| Parameter | Value | Assay |
| DC50 | 12.5 nM | Western Blot |
| Dmax | 88% | Western Blot |
| DC50 | 15.2 nM | NanoBRET |
| Dmax | 90% | NanoBRET |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a degrader compound.[4]
Materials:
-
Cell culture reagents
-
Ligand 25 and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for Live-Cell Protein Degradation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein degradation in living cells.[1][5] This assay typically involves expressing the POI as a fusion with a NanoLuc® luciferase enzyme.
Materials:
-
Cells stably expressing the POI-NanoLuc® fusion protein
-
Ligand 25 and vehicle control
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring luminescence
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the wells of a white assay plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ligand 25 in culture medium.
-
Add the diluted Ligand 25 or vehicle control to the appropriate wells.
-
Incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Luminescence Measurement:
-
At each time point, prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from a no-cell control.
-
Normalize the luminescence signal of treated wells to the vehicle control wells at each time point.
-
Calculate the percentage of degradation.
-
Plot the data to generate dose-response and time-course curves to determine DC50 and Dmax.
-
Troubleshooting and Considerations
-
Loading Controls: Ensure the chosen loading control is not affected by the experimental treatment.
-
Linear Range: For Western blotting, ensure that the signal intensity for both the target protein and the loading control falls within the linear range of detection.[4]
-
Cell Permeability: If degradation is not observed, consider assays to confirm the cell permeability of Ligand 25.[5]
-
Ternary Complex Formation: Lack of degradation may also be due to inefficient ternary complex formation. Specific assays are available to measure this step.[5][7]
-
Orthogonal Assays: It is recommended to use multiple, orthogonal assays to validate the degradation of the target protein.[7]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Linker Design and Optimization for E3 Ligase Ligand 25 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The design and optimization of this linker are critical for the efficacy of the PROTAC, as it governs the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.
This document provides detailed application notes and protocols for the design and optimization of linkers for PROTACs utilizing E3 ligase Ligand 25 , a ligand associated with the Cereblon (CRBN) E3 ligase and used in the development of PROTACs targeting Son of Sevenless Homolog 1 (SOS1). The data and protocols presented herein are based on representative SOS1-targeting PROTACs from recent scientific literature that employ a CRBN E3 ligase ligand moiety.
Data Presentation: Quantitative Analysis of a Representative SOS1 PROTAC
The following tables summarize the quantitative data for a representative SOS1 PROTAC degrader ("PROTAC-X") that utilizes a CRBN E3 ligase ligand. This data is essential for evaluating the efficacy and potency of the PROTAC.
Table 1: In Vitro Degradation and Antiproliferative Activity of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | IC50 (nM) - Proliferation |
| NCI-H358 (KRAS G12C) | SOS1 | 13 | >90 | 5 |
| MIA-PaCa-2 (KRAS G12C) | SOS1 | 255 | >90 | 218 |
| AsPC-1 (KRAS G12D) | SOS1 | 119 | >90 | 307 |
| SW620 (KRAS G12V) | SOS1 | 125 | >90 | 199 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Properties of PROTAC-X in Mice
| Parameter | Value | Unit |
| Dosing Route | Intraperitoneal (i.p.) | - |
| Dose | 10 | mg/kg |
| Cmax | 1221 | ng/mL |
| AUC (0-inf) | 4420 | h*ng/mL |
Cmax: Maximum plasma concentration. AUC: Area under the curve.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of PROTACs.
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To quantify the degradation of the target protein (SOS1) in cells treated with the PROTAC.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOS1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the PROTAC on cell proliferation and calculate the IC50 value.
Materials:
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Mechanism of action for a PROTAC utilizing this compound.
Experimental Workflow
Caption: A typical workflow for the design, synthesis, and evaluation of PROTACs.
Application Notes & Protocols: The Role of E3 Ligase Ligands in Chemical Biology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic recruitment of E3 ubiquitin ligases has emerged as a transformative approach in chemical biology and drug discovery, primarily through the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules co-opt the cell's native protein degradation machinery to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked for targeted protein degradation. While a specific molecule universally designated as "E3 ligase Ligand 25" is not found in widespread scientific literature, the principles of E3 ligase ligand application are well-established. This document provides a detailed overview of the applications of prominent E3 ligase ligands in chemical biology, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.
The efficacy of a PROTAC is not solely reliant on the binary binding affinities of its constituent ligands but is also critically influenced by the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1] The selection of an E3 ligase and its corresponding ligand is therefore a pivotal decision in the design of a successful PROTAC.[1]
Key E3 Ligases and Their Ligands in PROTAC Technology
While the human genome encodes a vast number of E3 ligases, only a handful have been extensively utilized for PROTAC development, largely due to the availability of well-characterized, high-affinity small-molecule ligands.[2][3] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).[1]
Cereblon (CRBN) Ligands
Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1] These are among the most frequently employed E3 ligase ligands in PROTAC design.[1]
Advantages:
-
Well-established and versatile chemistry.[1]
-
Ligands are generally smaller and possess more drug-like properties compared to some VHL ligands.[1]
-
Have demonstrated high degradation efficiency for a broad spectrum of target proteins.[1]
Disadvantages:
-
Potential for off-target effects associated with the intrinsic biological functions of CRBN.[1]
von Hippel-Lindau (VHL) Ligands
VHL ligands are peptidomimetic molecules designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α) to VHL.[4][5]
Advantages:
-
Highly potent and specific for VHL.
-
Different exit vectors on the ligand allow for flexible linker attachment in PROTAC design.
Disadvantages:
-
Can be larger and less "drug-like" with poorer pharmacokinetic properties.
-
The creation of effective VHL-based PROTACs can be challenging.
A notable example from research literature is a weak binding VHL ligand, referred to as VHL-g (25), which was utilized in the PROTAC ARD-266 to achieve high androgen receptor (AR) degradation activity.[3][6] This demonstrated that high-affinity binding of the E3 ligase ligand is not always a prerequisite for potent protein degradation.[3][6]
Quantitative Data Summary
The following table summarizes key quantitative data for PROTACs utilizing different E3 ligase ligands, showcasing their efficacy in degrading specific target proteins.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP | 0.5 | >90 | [3][6] |
| ARD-266 | Androgen Receptor (AR) | VHL | VCaP | 1.0 | >90 | [3][6] |
| MS83 | BRD3/BRD4 | KEAP1 | MDA-MB-468 | < 500 | >90 | [6] |
| NJH-1-106 | BRD4 | FEM1B | - | 250 | 94 | [4] |
| Degrader 68 | EGFR L858R | VHL | HCC-827 | 5.0 | >90 | [7] |
| Degrader 68 | EGFR L858R | VHL | H3255 | 3.3 | >90 | [7] |
| Degrader 69 | EGFR L858R | CRBN | HCC-827 | 11 | >90 | [7] |
| Degrader 69 | EGFR L858R | CRBN | H3255 | 25 | >90 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is a fundamental method to quantify the reduction in the levels of a target protein in cells following treatment with a PROTAC.[1]
Materials:
-
Cell line of interest expressing the target protein.
-
Appropriate cell culture medium and supplements.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time course. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation.
Protocol 2: In-Cell Ubiquitination Assay
This assay is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[1]
Materials:
-
Same as Protocol 1.
-
Proteasome inhibitor (e.g., MG132).
-
Primary antibody against the target protein or ubiquitin.[1]
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a specified time. A common approach is to pre-treat with the proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis and Immunoblotting: Follow steps 2-5 from Protocol 1 to prepare cell lysates and perform SDS-PAGE and protein transfer.
-
Detection of Ubiquitinated Protein:
-
Probe the membrane with a primary antibody against the target protein. The appearance of higher molecular weight bands or a "smear" above the band corresponding to the unmodified protein indicates polyubiquitination.[1]
-
Alternatively, the membrane can be probed with an anti-ubiquitin antibody to detect the accumulation of polyubiquitinated proteins.[1]
-
-
Analysis: Compare the ubiquitination pattern in cells treated with the PROTAC alone, the proteasome inhibitor alone, and the combination of both. A significant increase in the high molecular weight ubiquitinated forms of the target protein in the presence of the PROTAC and proteasome inhibitor confirms that the PROTAC induces ubiquitination of the target protein.
Conclusion
The discovery and optimization of E3 ligase ligands are central to the advancement of targeted protein degradation. While the field has been dominated by ligands for CRBN and VHL, ongoing research is continually expanding the repertoire of recruitable E3 ligases.[4][8] This diversification will undoubtedly broaden the scope of "undruggable" targets that can be addressed with this powerful technology. The protocols and data presented herein provide a foundational guide for researchers to design, execute, and interpret experiments in this exciting area of chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: Synthesis of Cereblon (CRBN) E3 Ligase Ligand Derivatives for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][3] The choice of E3 ligase and the design of the corresponding ligand are critical for the efficacy of the PROTAC. Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is one of the most widely used E3 ligases in PROTAC design.[4][5] Ligands for CRBN are often based on the chemical scaffolds of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931).[6][7]
These application notes provide a detailed protocol for the synthesis of a versatile pomalidomide-based CRBN ligand derivative that can be readily incorporated into a PROTAC. The protocol is based on established synthetic routes described in the scientific literature.
Synthetic Workflow for PROTAC Formation
The overall logic for developing a PROTAC involves the synthesis of a warhead that binds to the protein of interest (POI), the synthesis of a ligand that binds to an E3 ligase, and the subsequent conjugation of these two moieties via a chemical linker. The following diagram illustrates this general workflow.
Caption: General workflow for the synthesis and evaluation of a PROTAC molecule.
Experimental Protocol: Synthesis of a Pomalidomide-based CRBN Ligand with a Linker Attachment Point
This protocol describes the synthesis of a pomalidomide derivative with a functional handle suitable for linker attachment, a crucial step in PROTAC development. The synthesis is based on a multi-step procedure starting from commercially available reagents.
Step 1: Synthesis of 4-nitro-L-glutamic acid
This step involves the nitration of L-glutamic acid.
-
Reagents and Materials:
-
L-glutamic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Glassware suitable for strong acids
-
-
Procedure:
-
Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add L-glutamic acid to the cooled acid mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-nitro-L-glutamic acid.
-
Step 2: Synthesis of 4-aminopomalidomide derivative
This step involves the cyclization of the nitro-glutamic acid derivative and subsequent reduction of the nitro group.
-
Reagents and Materials:
-
4-nitro-L-glutamic acid
-
A suitable amine for forming the phthalimide (B116566) ring (e.g., 3-aminopiperidine-2,6-dione (B110489) hydrochloride for a lenalidomide-like core, or a different amine for other derivatives)
-
Coupling agents (e.g., carbonyldiimidazole)
-
A suitable solvent (e.g., DMF, DMA)
-
Reducing agent (e.g., Pd/C, H₂) or other methods for nitro group reduction.
-
-
Procedure:
-
React 4-nitro-L-glutamic acid with the chosen amine in the presence of a coupling agent to form the glutarimide (B196013) ring.
-
The phthalimide ring is typically formed from a corresponding phthalic anhydride (B1165640) derivative in a separate or one-pot reaction.
-
Reduce the nitro group to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purify the resulting 4-aminopomalidomide derivative using column chromatography.
-
Step 3: Functionalization for Linker Attachment
The 4-amino group of the pomalidomide derivative is a common attachment point for linkers.[7]
-
Reagents and Materials:
-
4-aminopomalidomide derivative
-
Linker with a carboxylic acid group or other reactive moiety
-
Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Anhydrous DMF or other suitable solvent
-
-
Procedure:
-
Dissolve the 4-aminopomalidomide derivative in anhydrous DMF.
-
Add the linker-carboxylic acid, followed by the coupling reagents (HATU, HOBt, and DIPEA).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final functionalized ligand by preparative HPLC.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a pomalidomide-based CRBN ligand derivative. The values are illustrative and can vary based on the specific reagents and conditions used.
| Step | Key Reagents | Typical Solvent | Reaction Time | Typical Yield |
| 1. Nitration of L-glutamic acid | L-glutamic acid, fuming HNO₃, conc. H₂SO₄ | N/A | 2-4 hours | 60-70% |
| 2. Cyclization and Reduction | Nitro-glutamic acid derivative, amine, Pd/C, H₂ | DMF or DMA | 12-24 hours | 40-60% |
| 3. Linker Conjugation | 4-aminopomalidomide, Linker-COOH, HATU, DIPEA | DMF | 2-6 hours | 30-50% |
Structure-Activity Relationships and Ligand Design
The design of CRBN ligands can significantly impact the properties of the resulting PROTAC. The core glutarimide moiety is essential for binding to CRBN, fitting into a conserved tri-tryptophan pocket.[6] The phthalimide portion can be modified to improve properties such as stability and binding affinity. For instance, replacing the phthalimide with simpler phenyl glutarimides or benzamides can enhance chemical stability.[6] The introduction of fluorine atoms has also been shown to increase binding affinity in some cases.[6] The point of linker attachment also plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Concluding Remarks
The protocol provided herein offers a general framework for the synthesis of pomalidomide-based CRBN E3 ligase ligands, which are key components in the development of PROTACs. Researchers can adapt this protocol to create a variety of derivatives with different linkers to optimize the degradation of their specific protein of interest. Careful purification and characterization of the final ligand and the resulting PROTAC are essential for successful biological evaluation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing E3 Ligase Ligand Concentration in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing E3 ligase ligand concentrations in cellular assays, with a focus on PROTAC (Proteolysis Targeting Chimera) technology.
Disclaimer: The following guide provides general principles for optimizing the concentration of E3 ligase ligands. While the user requested information specifically on "E3 ligase Ligand 25," publicly available data on this specific ligand is limited. It has been identified as a component used in the synthesis of a SOS1 PROTAC degrader[1][2]. The principles and protocols outlined below are broadly applicable to the optimization of novel E3 ligase ligands where empirical determination of optimal concentrations is required.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the E3 ligase ligand concentration in a cellular assay?
The primary goal is to identify a concentration range that maximizes the degradation of the target protein (high Dmax) at the lowest possible concentration (low DC50) while minimizing off-target effects and cellular toxicity. PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase[3]. The concentration of the PROTAC, which contains the E3 ligase ligand, is a critical determinant of the efficiency of this process.
Q2: What is the "hook effect" and how does it relate to E3 ligase ligand concentration?
The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficiency of the target protein decreases at high PROTAC concentrations[4]. This occurs because at excessive concentrations, the PROTAC can independently form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and compete with the formation of the essential ternary complex[4]. Optimizing the concentration is crucial to find the "sweet spot" that favors ternary complex formation.
Q3: How do I determine the optimal concentration range for my E3 ligase ligand-containing PROTAC?
The optimal concentration range is typically determined by performing a dose-response experiment. This involves treating cells with a wide range of PROTAC concentrations (e.g., from picomolar to micromolar) for a fixed period (e.g., 24 hours) and then measuring the level of the target protein, usually by Western Blot[4]. The results are used to plot a dose-response curve, from which the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.
Q4: Why is it important to assess cytotoxicity when optimizing the ligand concentration?
It is crucial to ensure that the observed protein degradation is a specific effect of the PROTAC and not a result of general cellular toxicity. High concentrations of a compound can lead to cell death, which would also result in a decrease in protein levels. Therefore, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed in parallel with the degradation assay to identify a concentration range that is non-toxic to the cells[5].
Q5: Can the optimal concentration vary between different cell lines?
Yes, the optimal concentration can vary significantly between cell lines. This is often due to differences in the endogenous expression levels of the recruited E3 ligase[5]. A cell line with low expression of the target E3 ligase may require a higher concentration of the PROTAC to achieve efficient degradation. It is recommended to quantify the E3 ligase expression levels in the cell lines being used.
Troubleshooting Guides
Problem: No or weak target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window. 2. Ensure you have tested concentrations low enough to avoid the "hook effect." |
| Inappropriate Treatment Duration | 1. Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at a fixed, potentially optimal concentration to determine the optimal treatment time. |
| Low Endogenous E3 Ligase Expression | 1. Quantify the expression level of the recruited E3 ligase in your cell line via Western Blot or qPCR[5]. 2. Select a different cell line known to have higher expression of the target E3 ligase[5]. 3. Consider overexpressing the E3 ligase as a positive control experiment. |
| Poor Cell Permeability of the PROTAC | 1. Assess cell permeability using assays like the NanoBRET target engagement assay in both intact and permeabilized cells[6]. 2. If permeability is low, chemical modifications to the PROTAC structure may be necessary. |
| PROTAC is Inactive | 1. Confirm the identity and purity of your PROTAC. 2. Perform an in vitro ubiquitination assay to confirm that the PROTAC can induce ubiquitination of the target protein in a controlled environment[7]. |
Problem: High cytotoxicity observed at concentrations required for degradation.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of the PROTAC | 1. Synthesize and test a negative control PROTAC with a modification that prevents binding to the target protein or the E3 ligase. This will help determine if the toxicity is related to the intended mechanism. 2. Reduce the treatment duration to the minimum time required to observe degradation. |
| General Compound Toxicity | 1. If the negative control is also toxic, the issue may lie with the chemical scaffold of the PROTAC. Medicinal chemistry efforts may be needed to improve its properties. |
Problem: A significant "hook effect" is observed at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Affinity Binary Interactions | 1. Perform a detailed dose-response curve with smaller concentration increments to accurately define the optimal window. 2. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide insights into the binding affinities and cooperativity of the ternary complex, which can guide the redesign of the PROTAC[4]. |
| Imbalance of PROTAC, Target, and E3 Ligase Concentrations | 1. This is an inherent property of the system. The focus should be on working within the optimal concentration range identified in the dose-response curve. |
Quantitative Data Summary
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >85 |
| dBET1 | BRD4 | CRBN | 293T | ~4 | >95 |
| MZ1 | BRD4 | VHL | HeLa | ~26 | >90 |
| Compound 68 | EGFR (L858R) | VHL | HCC-827 / H3255 | 3.3 - 5.0 | Not Specified |
| Compound 69 | EGFR (L858R) | CRBN | HCC-827 / H3255 | 11 - 25 | Not Specified |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest (e.g., containing this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Load equal amounts of protein per lane.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Detection: Wash and incubate with the appropriate HRP-conjugated secondary antibodies. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is used to assess the effect of the PROTAC on cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the degradation assay. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the same duration as the degradation assay (e.g., 24 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate as required and then measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control to determine the percentage of viable cells at each PROTAC concentration.
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting E3 ligase Ligand 25 PROTAC experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges during your experiments, with a focus on PROTACs utilizing E3 ligase ligands like "Ligand 25".
Since "E3 ligase Ligand 25" may be an internal designation, this guide provides broadly applicable advice, using well-characterized E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) as primary examples.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[3] It consists of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's 26S proteasome.[3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a common phenomenon where the efficacy of a PROTAC in degrading its target protein paradoxically decreases at high concentrations.[4][5] This results in a characteristic bell-shaped dose-response curve.[4][5] It is caused by the formation of non-productive binary complexes (e.g., POI-PROTAC or E3 Ligase-PROTAC) at excessive concentrations, which prevents the formation of the productive ternary complex (POI-PROTAC-E3 Ligase) required for degradation.[4][5][6] To mitigate this, always perform a wide dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation (Dmax) before the effect begins.[5][7]
Q3: My PROTAC isn't causing degradation. What are the first things I should check?
A3: If you observe no degradation, start by verifying the fundamentals. Ensure your PROTAC compound is stable and has not degraded.[8] Confirm that your cell line expresses both the target protein and the recruited E3 ligase (e.g., CRBN, VHL) at sufficient levels.[5] Finally, assess whether the PROTAC can enter the cell and engage its target. A Cellular Thermal Shift Assay (CETSA) can be a useful tool for confirming target engagement in a cellular context.[7][9]
Q4: How do I know if my PROTAC is forming the necessary ternary complex?
A4: Direct measurement of ternary complex formation is crucial.[][11] Several biophysical and cellular assays can be used, including NanoBRET™, TR-FRET, AlphaLISA, and Surface Plasmon Resonance (SPR).[4][6][9] These assays can confirm that your PROTAC is successfully bridging the target protein and the E3 ligase and can help identify the optimal concentration range for this to occur.[4][12] A bell-shaped curve in these assays is often indicative of ternary complex formation and can help explain a corresponding hook effect in degradation experiments.[6][9]
Q5: What are potential causes of off-target effects or cellular toxicity?
A5: Off-target effects can arise from the degradation of unintended proteins.[13] This can be caused by a lack of selectivity in the target-binding portion of the PROTAC, promiscuity of the E3 ligase ligand, or the formation of alternative ternary complexes.[7][14] For example, some CRBN ligands can induce degradation of endogenous zinc-finger proteins.[14][15] Toxicity may be a direct result of losing the target protein, but it can also be caused by these off-target effects.[8] Unbiased global proteomics (mass spectrometry) is the gold standard for identifying potential off-target degradation events across the entire proteome.[7][8][13]
Visualizations: Pathways and Workflows
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting failed degradation experiments.
Troubleshooting Guide: Detailed Q&A
Scenario 1: No or Poor Degradation (High DC50, Low Dmax)
Q: I've confirmed my target and E3 ligase are expressed, but my PROTAC is still inactive. What's next?
A: This points to a potential issue with one of the core mechanistic steps: ternary complex formation or subsequent ubiquitination.[16]
-
Assess Ternary Complex Formation: It is essential to determine if your PROTAC can effectively bridge the target protein and the E3 ligase.[] An inability to form this ternary complex is a common failure mode.[12] Use a dedicated assay like NanoBRET™ or TR-FRET to measure complex formation in cells.[11][12][17] A weak or absent signal indicates that the PROTAC geometry, linker, or binding affinities may be suboptimal for inducing proximity.[7]
-
Check for Ubiquitination: If a ternary complex forms but degradation doesn't occur, the issue may lie with the ubiquitination step.[16] The lysine (B10760008) residues on the target protein might not be accessible to the E2-conjugating enzyme within the complex.[16] You can perform an in-cell ubiquitination assay by immunoprecipitating your target protein (after treating cells with your PROTAC and a proteasome inhibitor like MG132) and then performing a Western blot for ubiquitin.[16][18] An increase in a high-molecular-weight smear indicates successful ubiquitination.[16][19]
-
Confirm Proteasome-Dependent Degradation: To ensure the degradation is occurring via the intended pathway, pre-treat cells with a proteasome inhibitor (e.g., 1-10 µM MG132) for 1-2 hours before adding your PROTAC.[8] If the PROTAC is working correctly, the proteasome inhibitor should "rescue" the target protein from degradation.[8][16]
Scenario 2: The "Hook Effect" is Observed
Q: My dose-response curve is bell-shaped. How do I confirm this is a hook effect and select the right concentration for future experiments?
A: A bell-shaped curve is the classic indicator of the hook effect.[4]
-
Extend the Dose-Response Range: Ensure your concentration range is wide and granular enough to clearly define the bell shape. Using at least 8-10 concentrations with half-log dilutions is recommended to accurately identify the optimal concentration (bottom of the curve) and the point where the hook begins.[4][16]
-
Correlate with Ternary Complex Formation: Use an assay like AlphaLISA or NanoBRET™ to measure ternary complex formation across the same concentration range.[4][6] The resulting data should also yield a bell-shaped curve, with the peak ideally correlating with the concentration that gives maximal degradation (Dmax).[6] This provides strong evidence that the hook effect is due to the formation of unproductive binary complexes at high concentrations.[6]
-
Select Optimal Concentrations: For all future experiments, use your PROTAC at concentrations at or below the Dmax concentration to avoid the confounding results from the hook effect.[5]
Scenario 3: High Cellular Toxicity or Off-Target Effects
Q: My PROTAC is causing significant cell death or unexpected phenotypes. How can I determine the cause?
A: It's critical to distinguish between on-target toxicity (due to loss of the intended target), off-target toxicity (due to degradation of other proteins), and compound-specific toxicity.
-
Perform Global Proteomics: Use an unbiased mass spectrometry-based proteomics approach to get a global view of protein changes in response to your PROTAC.[8][13] This is the most definitive way to identify proteins that are unintentionally degraded.[7]
-
Use Negative Controls: Synthesize or obtain an inactive version of your PROTAC.[8] For a CRBN-recruiting PROTAC, this could be a molecule with a methylated glutarimide (B196013) nitrogen, which cannot bind CRBN. For a VHL-recruiting PROTAC, an epimerized hydroxyproline (B1673980) can serve as a control. These controls should not induce degradation of the target or off-targets.[8]
-
Perform a Competition Experiment: Co-treat cells with your PROTAC and an excess of a free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN, VH032 for VHL).[8] If the toxicity or off-target degradation is dependent on that E3 ligase, the free ligand should competitively block the effect.
-
Optimize Selectivity: If off-target effects are confirmed, medicinal chemistry efforts may be required. Systematically modifying the linker or improving the selectivity of the target-binding warhead can significantly reduce off-target degradation.[20]
Data Presentation Tables
Table 1: Typical Concentration Ranges for PROTAC Experiments
| Experiment Type | Typical Concentration Range | Purpose |
| Degradation Dose-Response | 1 pM - 100 µM (Half-log dilutions) | To determine DC50, Dmax, and identify the hook effect.[5] |
| Ternary Complex Assay | 1 pM - 100 µM | To measure complex formation and correlate with degradation. |
| Mechanism of Action Controls | ||
| Proteasome Inhibitor (MG132) | 1 - 10 µM | To confirm degradation is proteasome-dependent.[8] |
| E3 Ligase Competition | 1 - 10 µM (of free ligand) | To confirm degradation is E3 ligase-dependent.[8] |
Table 2: Typical Incubation Times for PROTAC Degradation Assays
| Time Point | Rationale |
| 2 - 4 hours | To detect initial degradation kinetics. |
| 8 - 16 hours | Often sufficient to observe significant degradation for many targets.[3][21] |
| 24 hours | Common endpoint to determine DC50 and Dmax.[3][21] |
| 48 - 72 hours | May be required for very stable proteins or to observe downstream phenotypic effects. |
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.[3]
-
Cell Plating & Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[3]
-
Prepare serial dilutions of your PROTAC. Treat cells with this dose-response series for a predetermined time (e.g., 16 or 24 hours).[21] Always include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash cells twice with ice-cold PBS.[3]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[3]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[3][21]
-
-
Protein Quantification & Sample Preparation:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[21]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[3]
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Re-probe with a loading control antibody (e.g., GAPDH, β-Actin).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[8]
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a chemiluminescence imager.[8]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[21]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[3]
-
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of E3 Ligase Ligand-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of E3 ligase ligand-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with E3 ligase ligand-based degraders?
A1: Off-target effects with these degraders can manifest in several ways:
-
Unintended Degradation of Non-Target Proteins: This is a primary concern where the degrader facilitates the ubiquitination and subsequent degradation of proteins other than the intended target.[1] For instance, PROTACs based on immunomodulatory drugs (IMiDs) like pomalidomide, which recruit the CRBN E3 ligase, have been shown to induce the degradation of certain zinc-finger (ZF) proteins.[2][3]
-
Pharmacological Effects of the Degrader Molecule: The warhead (target-binding component) or the E3 ligase ligand itself may possess independent biological activities that are separate from the degradation of the target protein.[1]
-
Perturbation of Signaling Pathways: Degradation of the target protein can have downstream consequences on interconnected signaling pathways. Additionally, the unintended degradation of off-target proteins can activate or inhibit other cellular pathways, leading to unforeseen biological outcomes.[2]
-
Saturation of the Ubiquitin-Proteasome System (UPS): At high concentrations or with prolonged exposure, degraders could potentially overwhelm the natural capacity of the UPS, affecting the turnover of other endogenous proteins.[1]
Q2: What is the "hook effect" and how does it relate to off-target effects?
A2: The "hook effect" describes a phenomenon where the degradation efficiency of a target protein decreases at high concentrations of the degrader.[2] This occurs because the bifunctional nature of the degrader leads to the formation of unproductive binary complexes (degrader-target or degrader-E3 ligase) instead of the productive ternary complex (target-degrader-E3 ligase) required for degradation.[2] This can be problematic as these high concentrations may also increase the likelihood of off-target pharmacology.[2]
Q3: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation in my proteomics data?
A3: Differentiating direct off-targets from indirect downstream effects is a critical step in data analysis. A time-course experiment is highly recommended. Direct off-target degradation events are typically observed at earlier time points, while downstream signaling effects, which are a consequence of the intended target's degradation, will likely appear at later time points.[2] Comparing your results with data from other methods of target perturbation, such as RNAi or CRISPR-mediated knockout of the primary target, can also help to delineate these two types of effects.
Q4: How can the selectivity of a degrader be improved to minimize off-target effects?
A4: Several strategies can be employed to enhance the selectivity of a degrader:
-
Optimize the Target-Binding Warhead: Utilizing a more selective binder for the protein of interest can significantly reduce off-target engagement.[4]
-
Modify the Linker: The length, composition, and attachment points of the linker are crucial for the geometry of the ternary complex. Systematic modifications to the linker can improve the productive interaction with the intended target while disfavoring off-target interactions.[4]
-
Change the E3 Ligase: Different E3 ligases have distinct expression patterns and endogenous substrate profiles. Switching the E3 ligase recruiter (e.g., from a CRBN ligand to a VHL ligand) can alter the off-target profile of the degrader.[4]
-
Structural Modifications to the E3 Ligase Ligand: For CRBN-based degraders, modifications to the ligand can reduce the degradation of neo-substrates. For example, introducing a methoxy (B1213986) group on thalidomide (B1683933) derivatives has been shown to block the degradation of certain neo-substrates while preserving the ability to degrade the intended target.[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates in Proteomics | Inconsistent cell culture conditions, sample preparation, or mass spectrometry instrument performance. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Perform rigorous quality control checks on your MS instrument.[2] |
| Inconsistent Western Blot Results | Poor antibody quality, issues with protein loading or transfer. | Validate your primary antibody for specificity and sensitivity. Always use a loading control to normalize for protein loading and optimize transfer conditions.[2] |
| Discrepancy Between Proteomics and Western Blot Data | Differences in assay sensitivity, antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide the selection of antibodies for validation. If possible, confirm antibody specificity with knockout/knockdown cell lines.[2] |
| Significant Cell Toxicity Observed | Off-target effects of the degrader, high concentration of the degrader or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the degrader concentration if possible and ensure the solvent concentration is not toxic to the cells.[2] |
| No Degradation of the Target Protein | Poor cell permeability, lack of ternary complex formation, or formation of a non-productive ternary complex. | Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). Confirm target and E3 ligase engagement in cells using assays like CETSA or NanoBRET.[4] Perform an in-vitro ubiquitination assay to check for productive complex formation.[4] |
Experimental Protocols
1. Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the E3 ligase ligand-based degrader at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that does not bind the E3 ligase).[2][6]
-
For time-course experiments, incubate for various durations (e.g., 4, 8, 12, and 24 hours) to distinguish direct from indirect effects.[2]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using an appropriate enzyme, such as trypsin.[6]
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[2]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the controls.[2]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the engagement of the degrader with potential off-target proteins in a cellular context.[2]
-
Treatment and Heating:
-
Treat intact cells with the degrader.
-
Heat the cells across a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[6]
-
-
Analysis:
-
Analyze the soluble fraction by Western blot or mass spectrometry. Ligand binding can stabilize a protein, leading to a higher melting temperature. An increase in the melting temperature of a protein in the presence of the degrader indicates engagement.[6]
-
3. Target Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of the target or off-target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[4]
-
-
Immunoprecipitation:
-
Immunoprecipitate the protein of interest using a specific antibody.[4]
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the blot with an anti-ubiquitin antibody to detect polyubiquitination of the protein. A smear of high molecular weight bands indicates ubiquitination.[4]
-
Visualizations
Caption: Experimental workflow for off-target identification.
Caption: On-target vs. off-target signaling pathway effects.
Caption: Logical workflow for investigating unexpected phenotypes.
References
How to improve ternary complex formation with E3 ligase Ligand 25
Welcome to the technical support center for E3 ligase Ligand 25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving ternary complex formation and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a component of Proteolysis Targeting Chimeras (PROTACs). Its primary function is to recruit a specific E3 ubiquitin ligase. By binding to the E3 ligase, Ligand 25 facilitates the formation of a ternary complex, bringing the target protein of interest (POI) into close proximity with the E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.[1][2][]
Q2: What are the critical factors for successful ternary complex formation with a PROTAC containing Ligand 25?
A2: Several factors are crucial for efficient ternary complex formation:
-
Binary Binding Affinities: The binding affinities of the PROTAC for both the target protein and the E3 ligase are important starting points.[4]
-
Cooperativity: Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, is a key driver of stable ternary complex formation.[5][6]
-
Linker Composition and Length: The linker connecting Ligand 25 to the target protein ligand plays a critical role in the stability and geometry of the ternary complex.[2][7] An optimal linker length is essential to avoid steric hindrance or excessive flexibility.[2]
-
Protein Concentrations: The relative concentrations of the PROTAC, target protein, and E3 ligase can significantly impact the equilibrium of ternary complex formation.[7][8]
Q3: What is the "hook effect" and how does it relate to my experiments with Ligand 25?
A3: The "hook effect" is a phenomenon observed in proximity-based assays where the signal decreases at high PROTAC concentrations.[7][8] This occurs because excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the desired ternary complex (Target-PROTAC-E3).[7][8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and degradation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes using PROTACs containing this compound.
| Problem | Possible Causes | Recommended Solutions |
| No or low target protein degradation observed. | Inefficient ternary complex formation. The PROTAC may not effectively bridge the target protein and the E3 ligase.[7] | - Optimize PROTAC concentration: High concentrations can lead to a "hook effect" where binary complexes dominate. Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[7] - Assess linker length and composition: The linker is critical for the stability and geometry of the ternary complex.[2][7] Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[7] |
| Low protein expression. The target protein or E3 ligase levels in the cell line may be insufficient. | - Verify protein expression: Use techniques like Western Blotting to confirm the expression levels of both the target protein and the E3 ligase in your cell model.[7] Consider using a positive control cell line with known high expression.[7] | |
| Issues with cellular uptake or stability of the PROTAC. The compound may not be cell-permeable or could be rapidly metabolized. | - Assess cell permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement in live cells.[7][9] - Evaluate compound stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates over time. | |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions. Biochemical assays with purified proteins may not fully recapitulate the cellular environment.[7] | - Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, CETSA) assays to confirm ternary complex formation.[7][10] |
| "Unproductive" ternary complex formation. A stable ternary complex does not always lead to efficient degradation if the geometry is not optimal for ubiquitination.[8] | - Vary linker attachment points: The points at which the linker is attached to the target-binding ligand and Ligand 25 can influence the orientation of the proteins in the ternary complex. | |
| High background or non-specific binding in biophysical assays (e.g., SPR, BLI). | Protein aggregation. The target protein or E3 ligase may be aggregated. | - Assess protein quality: Use techniques like Dynamic Light Scattering (DLS) to check for protein aggregation before performing binding assays.[8] |
| Non-specific binding to the sensor surface. | - Optimize buffer conditions: Include detergents (e.g., Tween-20) and bovine serum albumin (BSA) in your running buffer to minimize non-specific binding. |
Experimental Protocols & Data Presentation
Biophysical Characterization of Ternary Complex Formation
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of PROTAC design.[2][4]
Table 1: Comparison of Biophysical Assays for Ternary Complex Characterization
| Assay | Principle | Key Parameters Measured | Throughput | Reagent Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Low to Medium | Moderate |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | KD, kon, koff | Medium | Moderate |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | Low | High |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners. | Relative ternary complex formation, IC50 | High | Low |
| AlphaLISA | Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity. | Relative ternary complex formation, IC50 | High | Low |
Data synthesized from multiple sources.[4][10][11][12]
Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes a typical SPR experiment to measure the kinetics and affinity of ternary complex formation.
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC containing Ligand 25 over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD,binary).[8]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).[8]
-
-
Cooperativity Calculation:
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for a PROTAC utilizing Ligand 25.
Caption: A typical experimental workflow for PROTAC characterization.
Caption: A logical approach to troubleshooting ternary complex issues.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Technical Support Center: Overcoming Resistance to E3 Ligase Ligand 25-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with E3 Ligase Ligand 25-based PROTACs, with a specific focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs?
A1: Acquired resistance to PROTACs typically emerges from genetic alterations that disrupt the key components required for their mechanism of action.[1] The most common mechanisms include:
-
Alterations in the E3 Ligase Complex: This is a predominant cause of resistance.[1] Genomic alterations, such as mutations, deletions, or downregulation of the substrate receptor (e.g., Cereblon or VHL) or other essential components of the E3 ligase complex (e.g., CUL2, CUL4), can prevent the PROTAC from successfully recruiting the degradation machinery.[1][2][3]
-
Target Protein Mutations: While less common than for traditional inhibitors, mutations in the target protein can occur.[4][5] These mutations may not prevent inhibitor binding but could interfere with the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[4]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can reduce the intracellular concentration of the PROTAC, thereby diminishing its efficacy.[6]
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the targeted protein.[5][7]
Q2: My PROTAC shows a bell-shaped dose-response curve. Is this resistance?
A2: Not necessarily. This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8][9] It describes the paradoxical observation where the degradation efficacy of a PROTAC decreases at high concentrations.[10] This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.[9] Failing to recognize the hook effect can lead to misinterpreting a potent PROTAC as inactive or resistant.[8]
Q3: How can I distinguish between true resistance and poor PROTAC properties like low cell permeability?
A3: This is a critical step in troubleshooting. Poor degradation activity can be due to intrinsic properties of the molecule rather than acquired resistance from the cells.[11][12]
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[10] Mass spectrometry can be used to quantify intracellular PROTAC concentrations.
-
Confirm Target Engagement: It's essential to confirm that the PROTAC can bind its target protein and the E3 ligase within the cell.[12] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to measure intracellular target engagement.[12][13]
-
Measure Ternary Complex Formation: Directly measure the formation of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET.[9][14] A lack of degradation despite good permeability and binary target engagement points towards an inability to form a stable and productive ternary complex.
Q4: Can I overcome resistance by switching to a PROTAC that recruits a different E3 ligase?
A4: Yes, this can be a very effective strategy.[2] Resistance is often specific to the E3 ligase being recruited.[2] For instance, if cells develop resistance to a Cereblon (CRBN)-based PROTAC due to CRBN downregulation, they may remain sensitive to a PROTAC that recruits a different E3 ligase, such as VHL.[1][2] This highlights the importance of having a diverse toolkit of E3 ligase recruiters to circumvent resistance.[15]
Troubleshooting Guides
Problem 1: No or reduced target protein degradation is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Quantify Intracellular Compound: Use LC-MS/MS to measure the concentration of the PROTAC inside the cells versus the medium. 2. Optimize Compound Properties: Modify the PROTAC linker or warheads to improve physicochemical properties, aiming for a balance between hydrophilicity and lipophilicity.[12] |
| Lack of Target or E3 Ligase Engagement | 1. Confirm Target Expression: Use Western Blot to verify that the target protein and the specific E3 ligase (e.g., CRBN, VHL) are expressed in your cell line.[10] 2. Perform Target Engagement Assays: Use CETSA or NanoBRET to confirm the PROTAC binds to its intended targets in a cellular context.[12][13] |
| Inefficient Ternary Complex Formation | 1. Assess Ternary Complex In Vitro: Use biophysical assays like SPR, BLI, or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity with purified proteins.[9][14][16] 2. Assess Ternary Complex In-Cell: Use Co-Immunoprecipitation (Co-IP) or NanoBRET assays to confirm complex formation within cells.[10][13] 3. Redesign Linker: The linker is crucial for productive ternary complex geometry. Systematically vary the linker length, composition, and attachment points.[12] |
| "Hook Effect" at High Concentrations | 1. Extend Dose-Response Range: Test a much wider range of concentrations (e.g., from pM to high µM) using half-log dilutions to fully characterize the dose-response curve and identify the optimal concentration (DC50) and maximal degradation (Dmax).[8][10] |
| Compound Instability | 1. Assess Stability: Evaluate the stability of the PROTAC in your cell culture medium over the course of the experiment using LC-MS/MS.[12] |
Problem 2: Initial degradation is observed, but resistance develops after chronic treatment.
| Possible Cause | Troubleshooting Steps |
| Downregulation or Mutation of E3 Ligase Components | 1. Sequence E3 Ligase Complex: Perform genomic sequencing (e.g., whole-exome sequencing) on resistant cells to identify mutations or deletions in the recruited E3 ligase (e.g., CRBN, VHL) or its associated proteins (e.g., CUL4, DDB1).[1] 2. Analyze Protein/mRNA Levels: Use Western Blot and qPCR to check for downregulation of the E3 ligase and its components in resistant clones compared to parental cells.[1][3] |
| Mutation in Target Protein | 1. Sequence Target Protein: Sequence the gene encoding the target protein in resistant cells to check for mutations that may hinder ternary complex formation.[4] |
| Upregulation of Efflux Pumps | 1. Assess Efflux Pump Activity: Use functional assays or qPCR/Western Blot to check for the upregulation of efflux pumps like MDR1 (ABCB1).[6] 2. Co-treat with Inhibitors: Test if co-treatment with an efflux pump inhibitor re-sensitizes the resistant cells to the PROTAC.[6] |
| Switching E3 Ligase | 1. Test Alternative PROTAC: Treat resistant cells with a PROTAC that targets the same protein but recruits a different E3 ligase (e.g., switch from a CRBN-based to a VHL-based PROTAC).[2] |
Data & Experimental Protocols
Data Summary: Assays for Ternary Complex Analysis
The formation of a stable ternary complex is essential for PROTAC activity.[13] Several biophysical techniques can be used to characterize this interaction.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip.[14] | Binding affinity (KD), kinetics (kon, koff), cooperativity.[14] | Real-time, label-free, provides kinetic data. | Requires immobilization of one protein, can be technically challenging.[14] |
| Bio-Layer Interferometry (BLI) | Measures shifts in the interference pattern of light reflected from a biosensor tip.[16] | Binding affinity (KD), kinetics. | Higher throughput than SPR, less prone to clogging.[16] | Lower sensitivity than SPR, may not detect very weak binary interactions.[16] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[] | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure protein and compound, low throughput.[16] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® donor and a HaloTag® acceptor.[13] | In-cell ternary complex formation (endpoint or kinetic).[13] | Live-cell assay, reflects cellular environment, high throughput.[13] | Requires genetic modification of cells (tagging proteins).[13] |
| AlphaLISA® | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal.[] | In vitro ternary complex formation. | Homogeneous (no-wash), high throughput, sensitive.[] | Can be prone to assay interference. |
Experimental Workflow and Diagrams
A systematic approach is crucial when investigating resistance.
Key Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Methodology:
-
Cell Treatment: Plate cells at a consistent density. Treat with a serial dilution of the PROTAC (and vehicle control) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands. Normalize the target protein signal to a loading control (e.g., GAPDH, β-Actin) to determine the percentage of remaining protein relative to the vehicle control.
-
2. Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation
-
Objective: To detect the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.[11]
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration, a high (hook effect) concentration, and a vehicle control. To prevent degradation of the target and "trap" the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours before and during PROTAC treatment.[11]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against the target protein (or the E3 ligase) overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the immune complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western Blot, probing for the presence of the "pulled-down" protein and its co-precipitated binding partner (i.e., if you IP'd the target, blot for the E3 ligase, and vice-versa). An increased signal for the co-precipitated partner in the PROTAC-treated sample indicates ternary complex formation.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Reducing cellular toxicity of E3 ligase Ligand 25
Disclaimer: Information regarding a specific molecule designated "E3 ligase Ligand 25" is not publicly available. This technical support center provides guidance based on established principles for developing and troubleshooting PROTACs utilizing novel E3 ligase ligands, using "Ligand 25" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which E3 ligase does it recruit?
This compound is a novel, synthetic small molecule designed to recruit the E3 ubiquitin ligase TRIM25.[1][2] TRIM25 is known to play a role in innate immunity and cancer signaling pathways.[2] By incorporating Ligand 25 into a Proteolysis Targeting Chimera (PROTAC), researchers can potentially induce the degradation of specific proteins of interest (POIs) by hijacking the TRIM25 E3 ligase machinery.
Q2: I am observing significant cellular toxicity with my Ligand 25-based PROTAC, even at low nanomolar concentrations. What are the potential causes?
High cellular toxicity can stem from several factors:
-
On-target toxicity: The degradation of your intended protein of interest (POI) may itself be toxic to the cells.
-
Off-target toxicity of the PROTAC: The "warhead" component of your PROTAC that binds to the POI may have off-target effects, or the PROTAC molecule as a whole could be engaging unintended targets.
-
Ligand-dependent off-target effects: Ligand 25 itself might have intrinsic biological activity or bind to other proteins, leading to toxicity. It is also possible that recruiting TRIM25 could lead to the degradation of its natural substrates, causing an imbalance in cellular homeostasis.[3]
-
Formation of a non-productive or toxic ternary complex: The complex formed between the POI, PROTAC, and TRIM25 might lead to unintended ubiquitination of other proteins or sequestration of essential cellular components.[4]
-
Compound instability: The PROTAC molecule may be unstable in cell culture media, breaking down into toxic metabolites.[4]
Q3: How can I differentiate between on-target and off-target toxicity?
Several experimental approaches can help distinguish between on-target and off-target toxicity:
-
Rescue experiments: Attempt to rescue the toxic phenotype by overexpressing a degradation-resistant mutant of your POI. If the toxicity is on-target, this should alleviate the effect.
-
Use of a non-degrading control PROTAC: Synthesize a control PROTAC where the E3 ligase ligand (Ligand 25) is replaced with an inactive analog that cannot bind to TRIM25. If this control PROTAC still shows toxicity, it suggests the toxicity is independent of POI degradation and likely due to the warhead or the molecule's general properties.
-
Target knockdown with an alternative modality: Use siRNA or CRISPR to knockdown your POI. If this phenocopies the toxicity observed with your PROTAC, it strongly suggests on-target toxicity.
-
Proteomics-based approaches: Employ global proteomics to identify unintended protein degradation, which can reveal off-target effects of your PROTAC.
Q4: Can the linker component of my Ligand 25-based PROTAC influence its toxicity?
Absolutely. The linker plays a critical role in PROTAC function and properties.[5][6][7] An improperly designed linker can lead to:
-
Poor physicochemical properties: Linkers that are too greasy or too polar can negatively impact cell permeability and solubility, potentially leading to non-specific interactions and toxicity.[8]
-
Suboptimal ternary complex formation: The length and rigidity of the linker are crucial for the formation of a stable and productive ternary complex.[5][7] A poorly optimized linker might lead to the formation of unstable or misaligned complexes, which could have off-target consequences.
-
Metabolic instability: The linker can be a site of metabolic breakdown, potentially generating toxic byproducts.
Systematic optimization of the linker's length, composition, and attachment points is a key step in developing a safe and effective PROTAC.[5][9]
Troubleshooting Guides
Problem 1: High background cytotoxicity observed with the Ligand 25 parent molecule.
-
Question: I'm testing the cytotoxicity of Ligand 25 alone (not as part of a PROTAC) and observing significant cell death. What should I do?
-
Answer:
-
Confirm Compound Purity and Identity: First, ensure the purity and structural integrity of your Ligand 25 sample using methods like LC-MS and NMR. Impurities from the synthesis could be the source of toxicity.
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the precise concentration at which toxicity occurs (TC50).
-
Investigate Mechanism of Toxicity:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine if the toxicity is due to programmed cell death (apoptosis) or membrane disruption (necrosis).
-
Mitochondrial Toxicity: Assess mitochondrial membrane potential using dyes like TMRE or JC-1, as mitochondrial dysfunction is a common cause of drug-induced toxicity.[10]
-
-
Structural Modifications: If intrinsic toxicity is confirmed, medicinal chemistry efforts may be needed to modify the Ligand 25 scaffold to reduce its inherent cytotoxicity while maintaining its ability to bind TRIM25.
-
Problem 2: My Ligand 25-based PROTAC is more toxic than the warhead or Ligand 25 alone.
-
Question: The individual components of my PROTAC are relatively non-toxic at my working concentration, but the conjugated molecule is highly toxic. Why is this happening and how can I fix it?
-
Answer: This "synergistic" toxicity can arise from several factors related to the PROTAC's mechanism of action.
-
"Hook Effect" and Ternary Complex Stoichiometry: At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, a phenomenon known as the "hook effect".[4] However, at optimal concentrations for ternary complex formation, you might be observing potent on-target toxicity. Ensure you are working within the optimal concentration range by performing a detailed dose-response curve for both degradation and cytotoxicity.
-
Linker-Mediated Off-Target Effects: The linker itself can contribute to binding to off-targets or alter the conformation of the warhead or E3 ligase ligand, leading to new, unintended interactions.
-
Troubleshooting Steps:
-
Synthesize and test a panel of PROTACs with different linkers: Vary the length, rigidity (e.g., PEG vs. alkyl chains vs. more rigid structures), and attachment points of the linker.[5][6][7][9]
-
Evaluate cell permeability: Poor permeability can lead to compound accumulation in the cell membrane, causing toxicity. Assess permeability using assays like PAMPA.[8]
-
The table below shows hypothetical data for such an optimization effort.
-
-
-
| PROTAC Candidate | Linker Type | Linker Length (atoms) | POI Degradation DC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/DC50) |
| PROTAC-25-A | PEG | 8 | 50 | 100 | 2 |
| PROTAC-25-B | Alkyl | 8 | 75 | 500 | 6.7 |
| PROTAC-25-C | PEG | 12 | 25 | 80 | 3.2 |
| PROTAC-25-D | Alkyl | 12 | 30 | >1000 | >33.3 |
| PROTAC-25-E | Piperazine | 10 | 150 | 200 | 1.3 |
As shown in the table, modifying the linker from PEG to alkyl and increasing the length (PROTAC-25-D) significantly improved the therapeutic index by reducing cytotoxicity while maintaining potent degradation.
Problem 3: My negative control PROTAC (with an inactive Ligand 25 analog) is also toxic.
-
Question: I've synthesized a control PROTAC that shouldn't degrade my target, but it's still killing my cells. What does this mean?
-
Answer: This is a strong indication that the observed toxicity is independent of the degradation of your intended POI.
-
Warhead-Driven Toxicity: The warhead component of your PROTAC is likely the primary driver of the toxicity. It may be hitting other targets in the cell.
-
Action: Re-evaluate the selectivity of your warhead. Consider using a more selective warhead for your POI if one is available.
-
-
General Physicochemical Toxicity: PROTACs are often large, lipophilic molecules that can have poor solubility or aggregate at high concentrations, leading to non-specific toxicity.[8]
-
Action:
-
Measure the solubility of your PROTACs in aqueous buffers.
-
Visually inspect your cell cultures for signs of compound precipitation.
-
Consider linker modifications to improve solubility (e.g., incorporating more polar groups).[6]
-
-
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Luminescent ATP-based Assay
This assay measures the level of ATP in a cell population, which is a marker of metabolically active, viable cells.[11]
Materials:
-
Cells of interest
-
96-well white, clear-bottom tissue culture plates
-
Ligand 25-based PROTACs and controls (e.g., warhead alone, Ligand 25 alone, inactive PROTAC)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay:
-
Equilibrate the plate and the luminescent reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the CC50 (the concentration that causes a 50% reduction in cell viability).
-
Protocol 2: In-Cell Target Ubiquitination Assay
This protocol determines if the Ligand 25-based PROTAC can induce the ubiquitination of the POI in cells.
Materials:
-
Cells expressing the POI
-
Ligand 25-based PROTAC and negative control PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody for immunoprecipitation (IP) of the POI
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Antibody against the POI for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or control compound at various concentrations for a short period (e.g., 1-4 hours). Include a co-treatment with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the POI. A smear or ladder of higher molecular weight bands above the POI band indicates ubiquitination.
-
Strip and re-probe the membrane with the anti-POI antibody to confirm the successful IP of the target protein.
-
Visualizations
Caption: Troubleshooting workflow for Ligand 25 PROTAC cytotoxicity.
Caption: Hypothetical pathway of Ligand 25 PROTAC-induced toxicity.
Caption: Logical workflow for PROTAC linker optimization to reduce toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Navigating the E3 Ligase Ligand Hook Effect in PROTAC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in PROTAC (Proteolysis Targeting Chimera) assays, with a focus on scenarios involving specific E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][3] At excessively high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[2][]
Q2: Why is recognizing and understanding the hook effect crucial for my research?
A2: Failure to identify the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[2] Understanding this phenomenon is critical for the accurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1][2]
Q3: What are the primary experimental readouts used to characterize the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 and Dmax values derived from a dose-response curve. A pronounced hook effect will manifest as a significant reduction in the percentage of degradation after the Dmax has been reached at an optimal concentration.[1]
Q4: What factors influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are critical. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[5]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the second, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen it.[5]
-
Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, which may prevent the observation of a hook effect that would otherwise occur at higher intracellular concentrations.[2]
-
E3 Ligase Expression Levels: The cellular abundance of the recruited E3 ligase can influence the equilibrium between binary and ternary complexes.[6]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic presentation of the hook effect.[2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to fully characterize the bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, or your PROTAC may have poor cell permeability.[1][2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Screen your PROTAC over a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal window for degradation.[2]
-
Assess Ternary Complex Formation: Employ biophysical assays such as FRET, SPR, or AlphaLISA to directly measure the formation of the ternary complex at various PROTAC concentrations. This can confirm if the lack of degradation at high concentrations corresponds to a decrease in ternary complex formation.[2][]
-
Evaluate Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess your PROTAC's ability to cross the cell membrane.[2]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC's linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, even at higher concentrations.[1]
-
Optimize the Linker: The length and chemical composition of the linker are critical for optimal ternary complex formation. A systematic variation of the linker can help identify a PROTAC with a reduced hook effect.[1]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 20 |
Table 2: Comparison of Binding Affinities and Their Potential Impact on the Hook Effect
| PROTAC | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Observed Hook Effect |
| PROTAC X | 100 | 150 | Moderate |
| PROTAC Y | 10 | 500 | Severe |
| PROTAC Z | 200 | 50 | Moderate to Severe |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[3]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
Protocol 2: Ternary Complex Formation Assay (General Workflow for FRET)
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a suitable FRET donor-acceptor pair (e.g., Tb-cryptate as the donor and d2 as the acceptor).
-
-
Assay Setup:
-
In a microplate, add the labeled target protein and E3 ligase at fixed concentrations.
-
Add a serial dilution of the PROTAC compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow for complex formation.
-
-
Signal Detection:
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation.[8]
-
Protocol 3: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.[9]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[9]
-
-
Reagent Addition and Lysis:
-
Add the CellTiter-Glo® reagent to each well and mix on an orbital shaker to induce cell lysis.[9]
-
-
Signal Measurement:
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[9]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The mechanism of the PROTAC hook effect.
Caption: A typical experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand 25 PROTACs
Welcome to the technical support center for optimizing linker length in your Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand 25. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, Ligand 25), and a chemical linker connecting them.[1][2][3] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is crucial for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2][5]
Q2: How does linker length impact the efficacy of my Ligand 25 PROTAC?
Linker length is a critical determinant of PROTAC efficacy.[1][6]
-
A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4][7][8]
-
A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the lysine (B10760008) residues on the POI are not presented optimally to the E2 ubiquitin-conjugating enzyme.[4][7][8]
Therefore, identifying the optimal linker length is essential for maximizing the degradation of your target protein.[4]
Q3: What are the most common types of linkers used with E3 ligase ligands like Ligand 25?
The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2][9] These are popular due to their synthetic tractability and the flexibility they impart.[10] More rigid linkers incorporating moieties like piperazine, piperidine, or triazole rings are also employed to reduce conformational flexibility and improve physicochemical properties.[2][8]
Q4: What is the "hook effect" and how can linker design for my Ligand 25 PROTAC help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (POI-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex.[8] A well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable than the binary complexes. This increased stability can help to mitigate the hook effect by favoring the formation of the productive ternary complex even at higher concentrations.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing the linker length for your Ligand 25 PROTACs.
Problem: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.
-
Potential Linker-Related Cause: The linker length or composition is suboptimal for the formation of a stable and productive ternary complex. Even with good binary affinities, the spatial orientation of the POI and E3 ligase is critical for ubiquitination.[8]
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs: Create a series of PROTACs with systematically varied linker lengths (e.g., increasing by 2-3 atoms at a time). It is often necessary to empirically test a range of lengths to find the optimal one.[2][4]
-
Vary linker composition: If varying the length of a PEG linker is unsuccessful, try synthesizing PROTACs with alkyl linkers or more rigid linkers to alter the conformational dynamics.[10]
-
Assess ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex.[8] This can provide direct evidence of whether the linker is effectively bridging the two proteins.
-
Problem: I observe target protein degradation, but the potency (DC50) is low and the maximal degradation (Dmax) is not satisfactory.
-
Potential Linker-Related Cause: The linker may be facilitating some ternary complex formation, but the geometry is not optimal for efficient ubiquitination.
-
Troubleshooting Steps:
-
Fine-tune linker length: Even small changes in linker length can have a significant impact on degradation efficacy. Synthesize additional PROTACs with smaller increments in linker length around your initial lead.[8]
-
Change the linker attachment point: The position where the linker is attached to the E3 ligase ligand or the POI ligand can dramatically affect the geometry of the ternary complex. If possible, synthesize PROTACs with the linker attached to a different solvent-exposed region of the ligands.
-
Analyze linker rigidity: A more rigid linker might restrict the ternary complex into a more productive conformation. Consider incorporating cyclic structures (e.g., piperazine) into your linker.[10]
-
Problem: My PROTAC exhibits a significant hook effect at higher concentrations.
-
Potential Linker-Related Cause: The linker is not promoting positive cooperativity in the ternary complex, leading to the accumulation of binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Enhance ternary complex cooperativity: A well-designed linker can create favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the ternary complex. Modifying the linker to alter the relative orientation of the two proteins may improve cooperativity.
-
Careful dose-response studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[8]
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of Ligand 25 PROTACs targeting a hypothetical Protein of Interest (POI-X) with varying linker lengths.
Table 1: Impact of Linker Length on POI-X Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| L25-P1 | PEG | 8 | >1000 | <10 |
| L25-P2 | PEG | 11 | 520 | 45 |
| L25-P3 | PEG | 14 | 85 | 88 |
| L25-P4 | PEG | 17 | 92 | 85 |
| L25-P5 | PEG | 20 | 350 | 60 |
Table 2: Ternary Complex Formation and Stability
| PROTAC ID | Linker Length (atoms) | Binary Binding (KD, nM) POI-X | Binary Binding (KD, nM) E3 Ligase | Ternary Complex Cooperativity (α) |
| L25-P1 | 8 | 50 | 120 | 0.8 |
| L25-P2 | 11 | 52 | 125 | 1.5 |
| L25-P3 | 14 | 48 | 118 | 5.2 |
| L25-P4 | 17 | 55 | 122 | 4.8 |
| L25-P5 | 20 | 51 | 128 | 2.1 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. A cooperativity factor (α) greater than 1 indicates positive cooperativity in ternary complex formation.
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of your Ligand 25 PROTACs for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control.
2. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the sensor surface.
-
The increase in the response signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetics of the interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: An experimental workflow for optimizing linker length.
References
- 1. mdpi.com [mdpi.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pharmacokinetic Properties of VHL-g (Ligand 25) Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the pharmacokinetic (PK) properties of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VHL-g (also referred to as Ligand 25 in select publications). This ligand is a component of the well-documented Androgen Receptor (AR) degrader, ARD-266. While specific in vivo pharmacokinetic data for ARD-266 is not extensively published, this guide leverages data from other VHL-based PROTACs to provide a comprehensive resource for optimizing your compounds.
Frequently Asked Questions (FAQs)
Q1: What is E3 Ligase Ligand 25 (VHL-g) and why is it significant?
A1: this compound, or VHL-g, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a key component of the Proteolysis Targeting Chimera (PROTAC) ARD-266, a potent degrader of the Androgen Receptor. A notable characteristic of VHL-g is its relatively weak binding affinity for VHL. The success of ARD-266 demonstrates that high-affinity binding to the E3 ligase is not a strict prerequisite for a highly potent PROTAC, which opens up a broader chemical space for E3 ligase ligand design.[1][2][3][4][5]
Q2: What are the primary pharmacokinetic challenges associated with VHL-based PROTACs?
A2: Due to their high molecular weight, large polar surface area, and structural flexibility, VHL-based PROTACs often exhibit suboptimal pharmacokinetic properties. The main challenges include:
-
Poor Solubility: Many PROTACs have low aqueous solubility, which can limit absorption and lead to formulation difficulties.[6][7][8][9][10][11]
-
Low Permeability: The large size of PROTAC molecules often hinders their ability to passively diffuse across cell membranes, resulting in poor oral bioavailability.[12][13]
-
Metabolic Instability: PROTACs can be susceptible to metabolism, particularly in the liver, leading to rapid clearance and reduced in vivo efficacy. The linker and the E3 ligase ligand are often sites of metabolic modification.[14][15][16]
Q3: How can the solubility of a VHL-based PROTAC be improved?
A3: Several strategies can be employed to enhance the solubility of VHL-based PROTACs:
-
Formulation Strategies: Utilizing amorphous solid dispersions (ASDs) with polymers like HPMCAS can significantly increase the supersaturation of the PROTAC compared to the pure amorphous form.[6][11] Administering the PROTAC with food may also improve solubility and in vivo exposure, as some PROTACs show better solubility in biorelevant media like FaSSIF/FeSSIF.[17]
-
Structural Modifications: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility. Additionally, careful selection of smaller, more soluble E3 ligase ligands can contribute to the overall solubility of the PROTAC.[17]
Q4: What approaches can be taken to enhance the permeability of VHL-based PROTACs?
A4: Improving permeability is a key challenge. Here are some effective strategies:
-
Linker Optimization: Replacing flexible linkers (e.g., PEG) with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve cell permeability. Avoiding multiple amide motifs within the linker can also be beneficial.[17]
-
Inducing Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure. This reduces the molecule's size and polarity, facilitating passage across lipid bilayers.[17]
Q5: How can the metabolic stability of a VHL-based PROTAC be increased?
A5: Enhancing metabolic stability is crucial for prolonging in vivo exposure. Consider the following approaches:
-
Linker Modification: The linker is a common site of metabolism. Strategies to improve its stability include changing the linker length, modifying the attachment points, using cyclic linkers, or altering the chemical nature of the linker itself.[15][16][17]
-
VHL Ligand Modification: Research has shown that modifications to the VHL ligand can prevent metabolic degradation. For instance, specific substitutions on the VHL ligand moiety can block cleavage by enzymes like prolyl endopeptidases.[14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low aqueous solubility | High lipophilicity and large molecular weight of the PROTAC. | 1. Formulation: Prepare an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS).[6][11]2. Co-solvents: Use co-solvents in in vitro assays, but be mindful of their potential effects on cellular assays.3. Structural Modification: Introduce polar groups or basic nitrogen atoms in the linker or non-critical regions of the warhead/E3 ligase ligand.[17] |
| Poor permeability in PAMPA/Caco-2 assays | High polar surface area and molecular size. | 1. Linker Rigidity: Replace flexible linkers with more rigid ones (e.g., phenyl rings).[17]2. Intramolecular H-bonds: Design the PROTAC to favor a folded conformation through intramolecular hydrogen bonding.[17]3. Amide-to-Ester Substitution: Consider replacing amide bonds in the linker with esters to potentially improve permeability. |
| High clearance in microsomal stability assay | Metabolic liability in the linker or ligand moieties. | 1. Metabolite Identification: Use LC-MS/MS to identify the primary sites of metabolism.2. Linker Modification: Introduce metabolic "blocking" groups (e.g., fluorine) at metabolic hotspots or use cyclic linkers to reduce conformational flexibility.[17]3. VHL Ligand Modification: Synthesize analogs of the VHL ligand that are less prone to enzymatic cleavage.[14] |
| In vitro-in vivo disconnect (good in vitro potency, poor in vivo efficacy) | Poor pharmacokinetics (solubility, permeability, stability) or off-target effects. | 1. Comprehensive PK Profiling: Conduct in vivo pharmacokinetic studies in rodents to determine exposure levels.2. Metabolite Profiling: Analyze in vivo samples for metabolites that may compete with the parent PROTAC for target or E3 ligase binding.[15][16]3. Re-evaluate Formulation: Optimize the formulation to improve in vivo exposure. |
Quantitative Data Summary
| Parameter | VHL-PROTAC A | VHL-PROTAC B | VHL-PROTAC C |
| Molecular Weight (Da) | >800 | >900 | >1000 |
| Aqueous Solubility (µM) | < 1 | 10-20 | < 5 |
| PAMPA Permeability (10⁻⁶ cm/s) | 0.2 | 1.5 | 0.8 |
| Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | < 0.5 | 1.2 | 0.6 |
| Efflux Ratio (B-A / A-B) | > 5 | 2.5 | > 3 |
| Human Liver Microsomal Half-life (min) | < 15 | 45 | 25 |
| Mouse PK (IV, 1 mg/kg) t½ (h) | 0.5 | 2.1 | 1.3 |
| Mouse PK (IV, 1 mg/kg) CL (mL/min/kg) | > 100 | 30 | 65 |
Note: The data presented are illustrative and compiled from various sources on VHL-based PROTACs. Actual experimental results will vary depending on the specific molecular structure.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plates (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor well plates
-
Test PROTAC and control compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO for stock solutions
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions: Dissolve the test PROTAC in DMSO to make a stock solution (e.g., 10 mM). Prepare a working solution by diluting the stock in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
Hydrate Membrane: Add the lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to the filter of the donor plate and allow it to impregnate the membrane.
-
Add Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assemble Plate: Place the donor plate on top of the acceptor plate.
-
Add Donor Solution: Add the working solution of the test PROTAC to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pₑ): Use the concentrations and physical parameters of the assay system to calculate the effective permeability coefficient.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a PROTAC across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Prepare dosing solutions of the test PROTAC in HBSS at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Collect samples from the basolateral chamber at specified time points.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the PROTAC dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber.
-
-
Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A to B and B to A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux.
Protocol 3: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test PROTAC and control compounds (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare a working solution of the test PROTAC in buffer.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to the pre-warmed microsome mixture to start the metabolic reaction. Immediately add the test PROTAC.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent PROTAC at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19][20]
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARD-266 | Androgen Receptor Degrader | DC Chemicals [dcchemicals.com]
- 4. Probe ARD-266 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Designing Soluble PROTACs: Strategies and Preliminary Guidelines - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Addressing inconsistent results in E3 ligase Ligand 25 experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with E3 Ligase Ligand 25 and related PROTAC (Proteolysis Targeting Chimera) technologies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in a PROTAC?
This compound is a small molecule designed to bind to an E3 ubiquitin ligase, a key enzyme in the cell's natural protein disposal system known as the Ubiquitin-Proteasome System (UPS). In the context of a PROTAC, this ligand serves as the "hook" that recruits the E3 ligase. The PROTAC itself is a heterobifunctional molecule, with one end binding to the target protein of interest (POI) and the other end (containing Ligand 25) binding to the E3 ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: My experiment is showing inconsistent or no degradation of my target protein. What are the common causes?
Several factors can lead to inconsistent or a lack of protein degradation. These include:
-
The "Hook Effect": At high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve.
-
Poor Cell Permeability: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane and reach its intracellular target.
-
Compound Instability: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media), leading to its degradation before it can act.
-
Suboptimal Ternary Complex Formation: The linker connecting the target binder and the E3 ligase ligand may not be of the optimal length or composition to allow for a stable and productive ternary complex.
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the E3 ligase that Ligand 25 is designed to recruit.
-
Issues with Experimental Protocol: Problems with assays, such as Western blotting, can lead to misleading results.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a paradoxical phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, forming separate binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3).
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations, including very low (pM to nM) and high (µM) ranges, to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation (Dmax).
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to directly measure ternary complex formation and determine the optimal stoichiometry.
Q4: How can I assess the cell permeability of my PROTAC?
Poor cell permeability is a common challenge for PROTACs due to their larger size. You can assess permeability using:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures the ability of a compound to diffuse from a donor to an acceptor chamber through an artificial membrane.
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of Caco-2 cells to model the intestinal barrier and assess a compound's ability to be transported across it.
Q5: How do I confirm that my PROTAC is forming a ternary complex?
Directly observing the formation of the Target-PROTAC-E3 ligase ternary complex is crucial. This can be achieved through:
-
Co-Immunoprecipitation (Co-IP): This technique involves pulling down a tagged version of either the target protein or the E3 ligase and then using Western blotting to detect the presence of the other components of the complex.
-
Biophysical Assays: Techniques like SPR, TR-FRET, and AlphaLISA can quantitatively measure the binding affinities and kinetics of ternary complex formation in a purified system.
Troubleshooting Guides
Issue 1: No or Weak Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect. |
| Poor Cell Permeability | 1. Assess cell permeability using PAMPA or Caco-2 assays. 2. If permeability is low, consider medicinal chemistry efforts to optimize the PROTAC's physicochemical properties (e.g., modifying the linker). |
| Compound Instability | Assess the stability of the PROTAC in your cell culture medium over the time course of the experiment using LC-MS/MS. |
| Inefficient Ternary Complex Formation | 1. Perform Co-IP or biophysical assays (SPR, TR-FRET, AlphaLISA) to confirm ternary complex formation. 2. If complex formation is weak, consider redesigning the linker (length and composition) to improve the geometry of the complex. |
| Low E3 Ligase Expression | 1. Check the expression level of the target E3 ligase in your cell line using Western blot or qPCR. 2. If expression is low, consider using a different cell line with higher expression or overexpressing the E3 ligase. |
| Proteasome Inhibition | Include a positive control for proteasome activity (e.g., treatment with a known proteasome inhibitor like MG132) to ensure the degradation machinery is functional. |
Issue 2: Inconsistent Western Blot Results
| Possible Cause | Troubleshooting Steps |
| High Background | 1. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). 2. Increase the number and duration of wash steps. 3. Titrate primary and secondary antibody concentrations to find the optimal dilution. |
| Weak or No Signal | 1. Ensure efficient protein transfer from the gel to the membrane by checking with Ponceau S stain. 2. Increase the amount of protein loaded onto the gel. 3. Optimize the primary antibody incubation time and temperature (e.g., overnight at 4°C). |
| Non-specific Bands | 1. Use a more specific primary antibody. 2. Reduce the amount of protein loaded to avoid overloading. 3. Ensure complete reduction and denaturation of samples by boiling in sample buffer with a reducing agent. |
| Uneven Bands or "Smiling" | 1. Ensure the gel is properly polymerized and the running buffer is fresh. 2. Load samples carefully and avoid introducing air bubbles. 3. Run the gel at a lower voltage to prevent overheating. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for well-characterized PROTACs targeting BRD4, illustrating the impact of the recruited E3 ligase and the cell line on degradation potency (DC50) and efficacy (Dmax).
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1][2] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1][3] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1][4][5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for the desired time (typically 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is for verifying the formation of the POI-PROTAC-E3 ligase complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an antibody against the target protein of interest. A band for the POI in the PROTAC-treated sample indicates the formation of the ternary complex.[4]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing E3 Ligase Ligand Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the selectivity of E3 ligase ligands for PROTAC® development.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments to improve the selectivity of your E3 ligase ligand.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| High Off-Target Protein Degradation | 1. Promiscuous binding of the E3 ligase ligand to other ligases. 2. The PROTAC forms stable, but unintended, ternary complexes with off-target proteins.[1][2] 3. Intrinsic off-target effects of the E3 ligase ligand scaffold (e.g., pomalidomide-based recruiters).[1] | 1. Optimize the E3 Ligase Ligand: Modify the ligand to improve its intrinsic selectivity for the target E3 ligase. 2. Modify the Linker: Systematically vary the linker length, composition, and attachment points to disrupt the formation of off-target ternary complexes.[1] 3. Change the E3 Ligase: Utilize a different E3 ligase that may have a different set of endogenous substrates and form different off-target complexes.[1] 4. Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to obtain a global view of protein level changes and identify off-target effects early.[1] |
| Poor Degradation of Target Protein | 1. Poor cell permeability of the PROTAC.[1][3] 2. Low binding affinity of the E3 ligase ligand. 3. Inefficient ternary complex formation.[3] 4. Lack of accessible lysine (B10760008) residues on the target protein for ubiquitination.[3] 5. Instability of the PROTAC compound in cell culture media.[1] | 1. Improve Permeability: Modify the physicochemical properties of the PROTAC to enhance cell uptake, or employ prodrug strategies.[1] 2. Confirm Target Engagement: Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm binding to both the target protein and the E3 ligase in a cellular context.[1][3] 3. Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (Co-IP) to verify the formation of the ternary complex.[3] 4. Perform In-Cell Ubiquitination Assay: Confirm that the target protein is being ubiquitinated upon PROTAC treatment.[3] 5. Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental media over time.[1] |
| Inconsistent Degradation Results | 1. Variability in cell culture conditions (e.g., cell passage number, confluency, or health).[1] 2. Degradation of the PROTAC molecule itself. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities.[1] 2. Evaluate PROTAC Stability: Check the stability of the PROTAC in your experimental setup. |
| Tissue-Specific Toxicity | The recruited E3 ligase is ubiquitously expressed, leading to on-target degradation in non-target tissues. | Explore Tissue-Specific E3 Ligases: Investigate the use of E3 ligases with restricted tissue expression to enhance the therapeutic window.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my PROTAC?
A1: Several strategies can be employed to enhance PROTAC selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[1]
-
Modify the Linker: The linker's length, rigidity, and attachment points can significantly influence the geometry of the ternary complex, thereby affecting selectivity.[1][5]
-
Change the E3 Ligase: Different E3 ligases have distinct expression patterns and substrate specificities, which can be leveraged to improve selectivity.[1][5]
Q2: My E3 ligase ligand has low affinity. Can it still be effective?
A2: Yes, a low-affinity E3 ligase ligand can still lead to efficient degradation. The overall efficacy of a PROTAC is determined by the stability and cooperativity of the ternary complex (Target Protein : PROTAC : E3 Ligase), not just the binary binding affinities of the individual ligands.[6][7][8] In some cases, weak binding to the E3 ligase can even be advantageous.[8]
Q3: How do I choose a suitable E3 ligase for my target protein?
A3: The choice of E3 ligase is critical and depends on several factors:
-
Tissue Expression: Select an E3 ligase that is expressed in the target tissue to enhance tissue-specific degradation.[4][8]
-
Ligand Availability: A major challenge is the limited availability of small molecule ligands for the more than 600 human E3 ligases.[9][10] Most current PROTACs utilize ligands for CRBN and VHL.[8]
-
Target Accessibility: The chosen E3 ligase must be able to form a productive ternary complex with your target protein.
Q4: What computational tools can aid in enhancing selectivity?
A4: Computational approaches are increasingly used in PROTAC design:
-
Molecular Docking and Virtual Screening: These methods can help in identifying more selective E3 ligase ligands and in predicting the structure of the ternary complex.[11]
-
Molecular Dynamics Simulations: These can provide insights into the stability and dynamics of the ternary complex.[11]
-
Machine Learning Models: Pharmacophore-based machine learning models are being developed to predict the probability of a compound binding to an E3 ligase.[12]
Q5: How can I experimentally assess the selectivity of my PROTAC?
A5: A combination of techniques is recommended:
-
Western Blotting: To measure the degradation of the target protein and known off-targets.
-
Quantitative Proteomics (e.g., TMT-MS): To get an unbiased, global view of protein degradation across the proteome.[1]
-
Co-Immunoprecipitation (Co-IP): To confirm the formation of the intended ternary complex.[3]
-
Cellular Thermal Shift Assay (CETSA): To verify target engagement in a cellular context.[3]
Quantitative Data Summary
The following tables provide an illustrative summary of key quantitative parameters used to evaluate E3 ligase ligands and PROTACs.
Table 1: Comparison of E3 Ligase Ligand Properties
| E3 Ligase | Ligand Example | Binding Affinity (Kd) to E3 Ligase | PROTAC DC50 Range | Notes |
| VHL | VH032 | Nanomolar | Sub-nanomolar to micromolar | Widely used, well-characterized ligands available.[10] |
| CRBN | Pomalidomide | Micromolar | Sub-nanomolar to micromolar | Ligands are derivatives of immunomodulatory drugs (IMiDs).[8] |
| KEAP1 | MS83 | 1.3 nM | < 500 nM | A newer E3 ligase being explored for PROTACs.[6] |
| VHL (weak) | VHL-g (25) | Weak | 0.5 - 1.0 nM | Demonstrates that low-affinity ligands can be highly effective.[6][8] |
Table 2: Effect of Linker Modification on PROTAC Performance
| PROTAC Variant | Linker Length | Target Degradation (DC50) | Off-Target Degradation | Ternary Complex Stability |
| PROTAC-A | Short | 100 nM | High | Moderate |
| PROTAC-B | Optimal | 5 nM | Low | High |
| PROTAC-C | Long | 500 nM | Moderate | Low |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To verify the interaction between the target protein, the PROTAC, and the E3 ligase within the cell.
Materials:
-
Cells expressing the target protein and E3 ligase.
-
PROTAC of interest.
-
Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein.
-
Protein A/G agarose (B213101) beads.
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[3]
-
Cell Lysis: Lyse the cells in non-denaturing IP lysis buffer.[3]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.[3]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase or target protein overnight at 4°C.[3]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against the target protein, the E3 ligase, and other potential interacting partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC is binding to the target protein and the E3 ligase in a cellular environment.
Materials:
-
Cells of interest.
-
PROTAC of interest.
-
PBS.
-
Equipment for heating samples and performing Western blots.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using antibodies against the target protein and the E3 ligase. A shift in the melting curve upon PROTAC treatment indicates target engagement.[3]
Protocol 3: In-Cell Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated following PROTAC treatment.
Materials:
-
Cells expressing the target protein.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Stringent lysis buffer (e.g., RIPA buffer).
-
Antibody against the target protein.
-
Antibody against ubiquitin.
-
Protein A/G agarose beads.
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[3]
-
Cell Lysis: Lyse the cells in a stringent buffer to disrupt protein complexes.[3]
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.[3]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for enhancing PROTAC selectivity.
Caption: Experimental workflow for assessing PROTAC selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Approaches to Target E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating E3 Ligase Ligand 25 Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming target engagement within a cellular environment is a critical step in the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation (TPD). This guide provides a comprehensive comparison of key methodologies for validating the cellular engagement of E3 ligase ligands, with a focus on a representative VHL ligand, herein referred to as Ligand 25. The data and protocols presented are compiled from recent studies to offer an objective overview of the available techniques.
The primary goal of validating E3 ligase ligand engagement is to confirm that a molecule can bind to its intended E3 ligase inside a cell, a prerequisite for its function in proximity-inducing modalities like proteolysis-targeting chimeras (PROTACs).[1][2][3] The choice of assay can significantly impact the interpretation of a ligand's cellular activity. This guide will compare three widely used orthogonal methods: NanoBRET, Cellular Thermal Shift Assay (CETSA), and Immunoprecipitation-Mass Spectrometry (IP-MS).
Comparative Analysis of Cellular Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the E3 ligase and ligand under investigation. The following table summarizes the key characteristics of NanoBRET, CETSA, and IP-MS for validating E3 ligase ligand engagement.
| Feature | NanoBRET (Bioluminescence Resonance Energy Transfer) | CETSA (Cellular Thermal Shift Assay) | IP-MS (Immunoprecipitation-Mass Spectrometry) |
| Principle | Measures the proximity-based energy transfer between a NanoLuc-tagged E3 ligase and a fluorescent tracer in live cells. Ligand binding displaces the tracer, causing a decrease in BRET signal.[4][5][6] | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[7] | Utilizes an antibody to enrich the E3 ligase and its interacting partners from cell lysates, followed by mass spectrometry to identify and quantify bound ligands or changes in protein-protein interactions.[8] |
| Cellular State | Live cells | Live or permeabilized cells, or cell lysates | Cell lysates |
| Throughput | High-throughput, suitable for screening | Medium to low-throughput | Low-throughput |
| Data Output | Quantitative IC50 values representing cellular affinity | Thermal shift (ΔTm) indicating target engagement | Identification and quantification of bound proteins and ligands |
| Key Advantages | Real-time measurement in live cells, high sensitivity, quantitative.[4][6][9] | No requirement for genetic modification of the protein or ligand, applicable to tissues.[7] | Provides direct evidence of ligand-protein interaction and can identify changes in the E3 ligase interactome.[8] |
| Key Limitations | Requires genetic engineering (NanoLuc fusion protein) and a specific fluorescent tracer.[9][10] | Indirect measurement of binding, can be influenced by downstream cellular events. | Performed on cell lysates, which may not fully represent the intracellular environment; potential for non-specific binding. |
Quantitative Comparison of E3 Ligase Ligand Engagement
The following table presents representative quantitative data for various E3 ligase ligands, including our model VHL ligand "Ligand 25" (based on VHL-g (25)[11]), as determined by different cellular engagement assays. These values highlight the range of potencies observed for different E3 ligase ligands and the utility of these assays in quantifying target engagement.
| E3 Ligase | Ligand | Assay | Cell Line | Cellular Affinity (IC50/Kd) | Reference |
| VHL | Ligand 25 (VHL-g) | PROTAC-mediated degradation | LNCaP/VCaP | DC50 = 0.5-1.0 nM (for ARD-266) | [1][11] |
| VHL | VH101 | FP-based binding assay | - | IC50 = 190 nM | [11] |
| VHL | VH032 | - | - | - | [12][13] |
| CRBN | Thalidomide | TR-FRET | - | IC50 = 1.282 µM | [11] |
| CRBN | Pomalidomide | TR-FRET | - | IC50 = 0.4 µM | [11] |
| CRBN | Lenalidomide | TR-FRET | - | IC50 = 0.699 µM | [11] |
| CRBN | dBET1 (PROTAC) | NanoBRET | HEK293 | Weaker affinity than molecular glues | [4] |
| RNF4 | CCW 16 | Competitive inhibition assay | - | IC50 = 1.8 µM | [14] |
| RNF4 | CCW 28-3 (PROTAC) | Competitive inhibition assay | - | IC50 = 0.54 µM | [14] |
| FEM1B | EN106 | ABPP | - | IC50 = 2.2 µM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the underlying biological pathway and the experimental workflows for validating E3 ligase ligand engagement.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay is a proximity-based assay that measures the binding of a ligand to a target protein in live cells.[4][6]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid expressing the E3 ligase of interest (e.g., VHL or CRBN) fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are seeded into 384-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Ligand 25) and a specific NanoBRET™ tracer that binds to the E3 ligase.
-
Signal Detection: After an incubation period, the NanoBRET™ signal is measured using a plate reader. The BRET signal is generated by energy transfer from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity.
-
Data Analysis: The binding of the test ligand to the NanoLuc®-E3 ligase fusion protein displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the cellular affinity of the ligand, is determined by plotting the BRET signal against the ligand concentration.[5][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7]
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.
-
Protein Quantification: The amount of the target E3 ligase remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of the ligand compared to the vehicle control indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to confirm the direct interaction of a ligand with its target protein and to study changes in protein-protein interactions.[8]
-
Cell Lysis: Cells treated with the test compound or control are lysed to release proteins.
-
Immunoprecipitation: An antibody specific to the E3 ligase of interest is used to capture the E3 ligase and any interacting proteins or bound ligands from the cell lysate.
-
Elution and Digestion: The captured protein complexes are eluted from the antibody beads and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins present.
-
Data Analysis: The enrichment of the target E3 ligase and the presence of co-precipitated proteins are analyzed. For ligands that can be detected by MS, their direct association with the E3 ligase can be confirmed. Quantitative proteomics can be used to compare the protein interactome in the presence and absence of the ligand.[8]
Conclusion
Validating the cellular engagement of an E3 ligase ligand is a multifaceted process that often requires the use of orthogonal methods to build a comprehensive understanding of a compound's activity. NanoBRET offers a high-throughput, quantitative measure of cellular affinity in live cells, making it ideal for screening and lead optimization. CETSA provides a valuable confirmation of target engagement in a label-free manner, while IP-MS offers direct evidence of binding and insights into the cellular context of the interaction. By employing a combination of these techniques, researchers can confidently validate the cellular engagement of novel E3 ligase ligands like Ligand 25, a critical step towards the development of effective targeted protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. CETSA [cetsa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Cellular Target Engagement Assays for E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key determinant in the success of technologies like Proteolysis Targeting Chimeras (PROTACs) is the effective engagement of an E3 ubiquitin ligase by a small molecule ligand. Verifying and quantifying this engagement within the cellular environment is critical for the development of novel degraders. This guide provides a comparative analysis of the Cellular Thermal Shift Assay (CETSA) for a representative E3 ligase ligand, herein referred to as "Ligand 25," with alternative methodologies, offering insights into their principles, protocols, and performance.
The Ubiquitin-Proteasome System and E3 Ligases: A Brief Overview
The ubiquitin-proteasome system is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases are a crucial component of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This ubiquitination marks the protein for degradation by the proteasome. Small molecule ligands that can bind to E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), can be incorporated into PROTACs to hijack this natural process for therapeutic benefit.
Figure 1: Simplified E3 Ligase Signaling Pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the target engagement of a ligand in a cellular environment.[1][2][3] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][2][3] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Experimental Workflow
Figure 2: CETSA Experimental Workflow.
Detailed Experimental Protocol
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with "Ligand 25" at the desired concentration or with a vehicle control for a specified duration.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or other appropriate methods. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target E3 ligase in the soluble fraction using methods like Western blotting or mass spectrometry (MS).
-
Data Analysis: Plot the amount of soluble E3 ligase as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of "Ligand 25" indicates target engagement.
Alternative Target Engagement Assays
Several alternative assays can be employed to measure the engagement of E3 ligase ligands. Each method offers distinct advantages and is suited for different stages of the drug discovery process.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures ligand binding in living cells.[4][5] It relies on energy transfer from a NanoLuc® luciferase-tagged E3 ligase (donor) to a fluorescently labeled tracer that binds to the same E3 ligase (acceptor).[4][5] An unlabeled test compound, such as "Ligand 25," will compete with the tracer for binding to the E3 ligase, resulting in a decrease in the BRET signal.
Figure 3: NanoBRET™ Assay Workflow.
-
Cell Preparation: Transfect cells with a vector expressing the E3 ligase fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add a fixed concentration of the fluorescent tracer and serial dilutions of "Ligand 25" to the cells.
-
Incubation: Incubate the plate for a specified period to allow for compound binding to reach equilibrium.
-
Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of "Ligand 25" to determine the IC50 value, which reflects the binding affinity.
E3scan™ Ligand Binding Assay
E3scan™ is a competition binding assay platform that measures the ability of a test compound to displace a known immobilized ligand from the E3 ligase.[6] The E3 ligase is tagged with DNA, and its binding to the immobilized ligand is quantified using qPCR.[6] This in vitro assay is highly sensitive and can be performed in a high-throughput format.[6][7]
Figure 4: E3scan™ Assay Workflow.
-
Assay Setup: A known ligand for the E3 ligase is immobilized on a solid support in a multi-well plate.
-
Competition Binding: The DNA-tagged E3 ligase is incubated with the immobilized ligand in the presence of varying concentrations of "Ligand 25".
-
Washing: Unbound E3 ligase and test compound are washed away.
-
Quantification: The amount of E3 ligase bound to the immobilized ligand is quantified by measuring the associated DNA tag using qPCR.
-
Data Analysis: The amount of bound E3 ligase is inversely proportional to the binding affinity of "Ligand 25". A dose-response curve is generated to calculate the dissociation constant (Kd).
In-Cell ELISA
An in-cell ELISA can be adapted to measure the target engagement of an E3 ligase ligand.[8][9] This method often relies on a competition format where the test ligand competes with a known binder, which could be a PROTAC that induces the degradation of a downstream target. The level of the downstream target is then quantified by ELISA.
Figure 5: In-Cell ELISA Workflow.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Pre-treat the cells with varying concentrations of "Ligand 25" for a short period.
-
PROTAC Addition: Add a fixed concentration of a known PROTAC that utilizes the same E3 ligase and degrades a specific target protein.
-
Incubation: Incubate for a sufficient time to induce degradation of the target protein.
-
Cell Fixing and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent.
-
Immunostaining: Incubate with a primary antibody against the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of the target protein remaining. "Ligand 25" will compete with the PROTAC for E3 ligase binding, thus preventing target degradation and resulting in a higher signal. An IC50 value can be determined from the dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is an in vitro technique that measures the thermal stability of a purified protein.[10][11] It is based on the principle that the fluorescence of a dye, which binds to hydrophobic regions of a protein, increases as the protein unfolds upon heating.[10] Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).
Figure 6: DSF Experimental Workflow.
-
Reaction Setup: In a PCR plate, mix the purified E3 ligase protein with a fluorescent dye (e.g., SYPRO Orange) and "Ligand 25" at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature to obtain a melting curve. The midpoint of the transition is the melting temperature (Tm). The difference in Tm in the presence and absence of "Ligand 25" (ΔTm) indicates the extent of stabilization and ligand binding.
AlphaScreen
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay used to study biomolecular interactions in vitro.[12][13] In the context of E3 ligase ligand binding, donor beads are coated with a tagged E3 ligase, and acceptor beads are coated with a molecule that binds to the E3 ligase (e.g., a biotinylated substrate peptide). When in close proximity, excitation of the donor beads leads to the generation of singlet oxygen, which diffuses to the acceptor beads and triggers a chemiluminescent signal.[13] A test compound that disrupts this interaction will lead to a decrease in the signal.
Figure 7: AlphaScreen Assay Workflow.
-
Reagent Preparation: Prepare the donor bead slurry conjugated to a tagged (e.g., GST-tagged) E3 ligase and the acceptor bead slurry (streptavidin-coated) conjugated to a biotinylated substrate peptide.
-
Assay Reaction: In a microplate, incubate the E3 ligase-donor bead complex and the substrate-acceptor bead complex with varying concentrations of "Ligand 25".
-
Incubation: Incubate the plate in the dark to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal decreases as "Ligand 25" competes with the substrate for binding to the E3 ligase. Plot the signal against the ligand concentration to determine the IC50 value.
Performance Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the E3 ligase and ligand, and the available resources. The following table provides a comparative overview of the assays discussed.
| Feature | CETSA | NanoBRET™ | E3scan™ | In-Cell ELISA | DSF | AlphaScreen |
| Principle | Thermal Stabilization | Bioluminescence Resonance Energy Transfer | Competition Binding (qPCR) | Competitive Degradation | Thermal Stabilization | Amplified Luminescent Proximity |
| Assay Format | Cellular / Lysate | Live Cell | In Vitro | Live Cell | In Vitro | In Vitro |
| Throughput | Low to Medium | High | High | Medium to High | High | High |
| Sensitivity | Moderate | High | Very High | Moderate | Moderate | High |
| Quantitative Output | EC50 / ΔTm | IC50 / Kd | Kd | IC50 | ΔTm | IC50 |
| Measures | Target Engagement | Target Engagement & Affinity | Binding Affinity | Target Engagement | Ligand Binding & Stability | Binding Affinity |
| Pros | Label-free, physiological context | Live cells, real-time kinetics | High sensitivity, broad dynamic range | Cellular context, no protein tagging | No cell culture needed, rapid | Homogeneous, high throughput |
| Cons | Lower throughput, indirect | Requires protein tagging & tracer | In vitro, requires tagged protein | Indirect readout, potential for off-target effects | Requires purified protein, in vitro | In vitro, potential for assay interference |
| Typical Affinity Range | µM to nM | µM to pM | µM to pM | µM to nM | µM to nM | µM to nM |
Conclusion
The Cellular Thermal Shift Assay provides a valuable, label-free method for confirming the target engagement of E3 ligase ligands in a cellular setting. However, for higher throughput screening and more quantitative affinity measurements, alternative assays such as NanoBRET™, E3scan™, and AlphaScreen offer significant advantages. In-cell ELISA provides a functional cellular readout, while DSF is a rapid in vitro method for assessing direct binding and stabilization. The optimal choice of assay, or a combination thereof, will depend on the specific scientific question and the stage of the drug discovery pipeline. This guide provides the foundational knowledge for researchers to make informed decisions when selecting the most appropriate method to validate and characterize novel E3 ligase ligands.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. youtube.com [youtube.com]
- 8. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 11. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. colorado.edu [colorado.edu]
A Comparative Guide to E3 Ligase Ligands: Profiling Ligand 25 Against CRBN and VHL Binders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). This guide provides an objective comparison of the recently highlighted E3 ligase ligand, VHL-g (25) (herein referred to as Ligand 25), with well-established ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases. This analysis is supported by experimental data on binding affinities and degradation efficiencies to aid researchers in the rational design of novel protein degraders.
Quantitative Data Summary
The following tables summarize the key performance metrics of Ligand 25 in comparison to the widely used CRBN ligands, pomalidomide (B1683931) and lenalidomide, and the potent VHL ligand, VH032.
| Ligand | E3 Ligase | Binding Affinity (K_d_ / K_i_ / IC_50_) | Assay Method |
| Ligand 25 (VHL-g) | VHL | Micromolar range (weak binder) | Not specified in primary literature |
| Pomalidomide | CRBN | ~157 nM (K_d_) | Competitive Titration |
| Lenalidomide | CRBN | ~178 nM (K_d_) | Isothermal Titration Calorimetry (ITC) |
| VH032 | VHL | ~185 nM (K_d_) | Isothermal Titration Calorimetry (ITC) |
Table 1: Comparison of Binding Affinities of E3 Ligase Ligands. This table presents the binding affinities of Ligand 25, pomalidomide, lenalidomide, and VH032 to their respective E3 ligases.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC_50_ | D_max_ |
| ARD-266 | Ligand 25 (VHL-g) | Androgen Receptor | LNCaP, VCaP, 22Rv1 | 0.2 - 1 nM | >95% |
| Pomalidomide-based | Pomalidomide | HDAC8 | Not specified | 147 nM | 93% |
| Lenalidomide-based | Lenalidomide | BRD4 | Not specified | pM range | >90% |
| MZ1 | VH032 | BRD4 | HeLa, 22Rv1 | ~25 nM | >90% |
Table 2: Comparative Degradation Performance of PROTACs. This table showcases the degradation efficiency (DC_50_ and D_max_) of PROTACs incorporating the respective E3 ligase ligands against various target proteins.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of CRBN and VHL-recruiting PROTACs in mediating the ubiquitination and subsequent degradation of target proteins.
Caption: PROTAC-mediated protein degradation pathways for CRBN and VHL.
Experimental Workflow
A generalized workflow for the evaluation and comparison of PROTACs is depicted below. This workflow outlines the key stages from initial binding assessment to cellular degradation and downstream functional analysis.
Caption: A typical experimental workflow for PROTAC characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison of results.
E3 Ligase Binding Assays
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Binding
-
Objective: To quantitatively determine the binding affinity of a ligand to the VHL E3 ligase complex.
-
Materials:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex.
-
Anti-His antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
A fluorescently labeled VHL ligand (tracer).
-
Test compounds serially diluted in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
384-well low-volume white plates.
-
-
Procedure:
-
Add a fixed concentration of the His-VBC complex and the anti-His donor antibody to each well.
-
Add the fluorescently labeled VHL tracer to each well.
-
Add varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Plot the signal against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC_50_ or K_i_ value.
b) Fluorescence Polarization (FP) for CRBN Binding
-
Objective: To measure the binding affinity of ligands to CRBN.
-
Materials:
-
Purified recombinant CRBN protein.
-
A fluorescently labeled CRBN ligand (e.g., a derivative of thalidomide).
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compounds.
-
384-well black plates.
-
-
Procedure:
-
To each well, add a fixed concentration of the fluorescently labeled CRBN ligand and the CRBN protein.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for 60 minutes.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound. The IC_50_ is determined by plotting the change in polarization against the compound concentration.
Cellular Protein Degradation Assay (Western Blot)
-
Objective: To determine the DC_50_ (half-maximal degradation concentration) and D_max_ (maximum degradation) of a PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the DC_50_ and D_max_ values.
-
Conclusion
This guide provides a comparative overview of Ligand 25 (VHL-g) and established CRBN and VHL ligands, supported by quantitative data and detailed experimental protocols. The surprising efficacy of the PROTAC ARD-266, which incorporates the weak-binding Ligand 25, underscores the complex interplay between binary binding affinity and ternary complex formation in achieving potent protein degradation. This highlights that a weaker binding E3 ligase ligand can, in some contexts, lead to highly effective degraders. The choice of E3 ligase and ligand should therefore be guided by empirical testing, considering not only binding affinity but also the specific target protein and cellular context. The provided protocols offer a robust framework for such evaluations, enabling researchers to make informed decisions in the design and optimization of novel PROTACs.
A Comparative Guide to Covalent Ligand 10 and Other TRIM25 Ligands for Researchers
For researchers and professionals in drug discovery, this guide provides an objective comparison of the recently identified covalent TRIM25 Ligand 10 with other available TRIM25-targeting molecules. This document synthesizes experimental data on ligand performance and includes detailed protocols for key assays to facilitate the evaluation and application of these compounds in targeted protein modulation.
Introduction to TRIM25 and Its Ligands
Tripartite motif-containing protein 25 (TRIM25) is an E3 ubiquitin ligase that plays a critical role in various cellular processes, most notably in the innate immune response to viral infections.[1][2][3] Its E3 ligase activity is essential for the ubiquitination of the RIG-I receptor, a key step in initiating antiviral signaling.[1] Given its significant role in immunity and potential involvement in cancer, TRIM25 has emerged as an attractive target for therapeutic intervention. The development of small molecule ligands for TRIM25 is a burgeoning area of research, with the potential to modulate its activity for therapeutic benefit.
This guide focuses on a novel covalent ligand, referred to as TRIM25 Ligand 10 , which targets the PRYSPRY domain of TRIM25.[4][5][6] We will compare its performance with a structurally related compound, TRIM25 Ligand 11 , and with a class of heterobifunctional molecules derived from Ligand 10, which are designed to induce the degradation of specific target proteins.
Performance Comparison of TRIM25 Ligands
The following tables summarize the available quantitative and qualitative data for TRIM25 Ligand 10 and its comparators.
Table 1: Direct TRIM25 Ligand Performance
| Ligand | Type | Target Domain | Binding Affinity (Kd) | Effect on TRIM25 Auto-ubiquitination | Cellular Engagement |
| TRIM25 Ligand 10 | Covalent | PRYSPRY | Data not available | Significantly increased[4][6][7][8] | Yes (in THP-1 cells)[4] |
| TRIM25 Ligand 11 | Covalent | PRYSPRY | Data not available | Significantly increased[4][6][7][8] | Data not available |
Note: While direct binding affinities (Kd or IC50) for the covalent interaction of Ligand 10 and 11 with TRIM25 are not explicitly reported in the reviewed literature, their significant enhancement of auto-ubiquitination activity provides strong evidence of target engagement and functional modulation.
Table 2: Performance of TRIM25-Recruiting Heterobifunctional Molecules
Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), utilize a ligand for an E3 ligase linked to a ligand for a target protein to induce the degradation of that target. The following data pertains to heterobifunctional molecules (HB1, HB2, and HB3) constructed using TRIM25 Ligand 10 to recruit TRIM25 to the bromodomain-containing protein BRD4.
| Heterobifunctional Molecule | TRIM25 Ligand | Target Protein | Ternary Complex Affinity (Kd with BRD4 BD2) |
| HB1 | Ligand 10 | BRD4 | 15 ± 1.9 nM[6] |
| HB2 | Ligand 10 | BRD4 | 20 ± 2.1 nM[6] |
| HB3 | Ligand 10 | BRD4 | 22.5 ± 3.6 nM[6] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to enable researchers to replicate and build upon the cited findings.
In Vitro TRIM25 Auto-Ubiquitination Assay
This assay is used to determine the effect of a ligand on the E3 ligase activity of TRIM25.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b or Ubc13/Uev1a)
-
Recombinant human full-length TRIM25
-
Ubiquitin
-
ATP solution (100 mM)
-
MgCl₂ solution (1 M)
-
TRIS buffer (1 M, pH 7.5)
-
NaCl solution (5 M)
-
DTT or TCEP solution (1 M)
-
TRIM25 Ligand (e.g., Ligand 10 or 11) dissolved in DMSO
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
Deionized water
Protocol:
-
Ligand Pre-incubation:
-
Ubiquitination Reaction Setup:
-
Prepare a master mix containing the following components at the indicated final concentrations in a total volume of 50 µL:
-
50 mM TRIS-HCl (pH 7.5)
-
150 mM NaCl
-
5 mM MgCl₂
-
1 mM TCEP or DTT
-
100 nM E1 enzyme
-
1 µM E2 enzyme (UbcH5b for anchored chains)[1]
-
40 µM Ubiquitin
-
-
-
Initiate the Reaction:
-
Add the pre-incubated TRIM25-ligand mixture to the ubiquitination master mix.
-
Initiate the reaction by adding ATP to a final concentration of 3 mM.[1]
-
Incubate the reaction at 37°C.
-
-
Time Course and Quenching:
-
Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.[1]
-
-
Analysis:
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-TRIM25 antibody or an anti-ubiquitin antibody to visualize the ubiquitination ladder. An increase in the high molecular weight smear indicates enhanced auto-ubiquitination.
-
TR-FRET Assay for Ligand-TRIM25 Binding (General Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be adapted to quantify the binding of ligands to TRIM25. This is a general protocol that would require optimization for specific reagents.
Materials:
-
Recombinant GST-tagged TRIM25
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled small molecule probe that binds to the same site as the ligand of interest (Acceptor)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
Test ligands (e.g., Ligand 10) at various concentrations
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2x solution of GST-TRIM25 and a 2x solution of the fluorescent probe in TR-FRET assay buffer.
-
Prepare serial dilutions of the test ligand in DMSO, and then dilute into the assay buffer to create 4x working solutions.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 5 µL of the 4x test ligand solution.
-
Add 5 µL of the 2x GST-TRIM25 solution.
-
Add 5 µL of the 2x fluorescent probe solution.
-
Finally, add 5 µL of a 4x solution of the Terbium-labeled anti-GST antibody.
-
The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at the wavelengths corresponding to the donor (e.g., 495 nm for Terbium) and the acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the ligand concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ.
-
AlphaLISA Assay for Protein-Protein Interactions (General Protocol)
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for studying the interaction between TRIM25 and its binding partners, and how this is affected by ligands.
Materials:
-
Biotinylated TRIM25
-
GST-tagged interacting protein (e.g., RIG-I)
-
Streptavidin-coated Donor beads
-
Anti-GST AlphaLISA Acceptor beads
-
AlphaLISA assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test ligands at various concentrations
-
384-well white opaque assay plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test ligand.
-
Prepare working solutions of biotinylated TRIM25 and GST-tagged interacting protein in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the test ligand solution to the wells of the 384-well plate.
-
Add 5 µL of a mixture of biotinylated TRIM25 and GST-tagged interacting protein.
-
Incubate for 30-60 minutes at room temperature.
-
-
Bead Addition:
-
Add 5 µL of anti-GST Acceptor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the ligand concentration to determine the effect of the ligand on the protein-protein interaction.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate key biological and experimental processes related to TRIM25 and its ligands.
Caption: TRIM25-mediated RIG-I signaling pathway.
Caption: Covalent ligand screening workflow.
Conclusion
The discovery of TRIM25 Ligand 10 represents a significant advancement in the ability to pharmacologically target TRIM25. Its covalent nature and demonstrated ability to enhance the E3 ligase activity of TRIM25 make it a valuable tool for studying TRIM25 biology. Furthermore, its successful incorporation into heterobifunctional molecules that effectively recruit a target protein for potential degradation opens up new avenues for therapeutic development. While further characterization of the direct binding kinetics of Ligand 10 is warranted, the existing data strongly support its utility as a potent and selective modulator of TRIM25 function. This guide provides the necessary information for researchers to begin exploring the potential of this and other TRIM25 ligands in their own experimental systems.
References
- 1. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pomalidomide-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Among the most successfully utilized E3 ligases is Cereblon (CRBN), with pomalidomide (B1683931) being a prominent ligand for its recruitment.
This guide provides a comparative analysis of the efficacy of various pomalidomide-based PROTACs, offering a valuable resource for researchers designing and evaluating novel protein degraders. While the initial inquiry focused on a specific entity, "E3 ligase Ligand 25" (CAS 2633633-39-1), a broader examination of pomalidomide-based PROTACs allows for a more comprehensive and data-rich comparison. "this compound" is a confirmed Cereblon ligand utilized in the development of SOS1 degraders.[1][2][3][4][5] However, extensive comparative efficacy data for a series of PROTACs built from this specific ligand is not yet widely available in the public domain. Therefore, this guide will focus on the well-established pomalidomide scaffold to illustrate key principles of PROTAC efficacy and design.
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of a target protein, measured by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the performance of several pomalidomide-based PROTACs targeting different proteins of interest (POIs).
| Target Protein (POI) | PROTAC Name/Identifier | DC50 | Dmax | Cell Line | Reference |
| HDAC8 | ZQ-23 | 147 nM | 93% | - | [6] |
| EGFRWT | Compound 16 | - | 96% (at 72h) | Various cancer cell lines | [7] |
| Anaplastic Lymphoma Kinase (ALK) | dALK series | - | Significant tumor growth inhibition in xenograft models | - | [8][9] |
| Bromodomain-containing protein 4 (BRD4) | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [10] |
| Bromodomain-containing protein 4 (BRD4) | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | [10] |
| IRAK4 | KT-474 | 4.034 nM / 8.9 nM | >90% | RAW 264.7 / THP-1 | [11] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker), experimental conditions (e.g., treatment duration), and the cell line used.
Key Insights from Comparative Data
-
Potency and Efficacy : Pomalidomide-based PROTACs can achieve potent, often nanomolar to picomolar, degradation of their target proteins, with maximal degradation frequently exceeding 90%.[10][11]
-
Target-Dependence : The efficacy of a pomalidomide-based PROTAC is highly dependent on the target protein and the specific warhead used.
-
Cell Line Specificity : The cellular context, including the expression levels of CRBN and the target protein, can significantly influence PROTAC activity.
-
Linker Optimization : The composition and length of the linker connecting pomalidomide to the warhead are critical for optimal ternary complex formation and subsequent degradation.
-
Overcoming Resistance : PROTACs offer a promising strategy to overcome resistance mechanisms associated with traditional small molecule inhibitors by degrading the target protein entirely.[12][13][14]
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount. Below are detailed methodologies for key experiments commonly employed in the characterization of pomalidomide-based PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the PROTAC-induced formation of a ternary complex between the target protein, the PROTAC, and CRBN.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN.
Ubiquitination Assay
Objective: To demonstrate that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Perform immunoprecipitation of the target protein as described in the Co-IP protocol.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an antibody against ubiquitin. An increase in the ubiquitination of the target protein in the presence of the PROTAC and proteasome inhibitor indicates that the degradation is ubiquitin-dependent.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for pomalidomide-based PROTACs.
Caption: General experimental workflow for PROTAC efficacy evaluation.
Caption: Simplified IRAK4 signaling pathway targeted by a pomalidomide-based PROTAC.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotheryx.com [biotheryx.com]
- 3. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of E3 ligase Ligand 25 and known degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of known Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Son of Sevenless 1 (SOS1) protein. SOS1 is a crucial guanine (B1146940) nucleotide exchange factor that plays a significant role in the RAS signaling pathway, making it a compelling target for therapeutic intervention in various cancers. While this guide aims to be a comprehensive resource, it is important to note that publicly available performance data for a specific E3 ligase ligand, referred to as "E3 ligase Ligand 25," and its associated PROTAC (HY-161634) is limited. Therefore, a direct head-to-head comparison with this specific compound is not feasible at this time. This guide will focus on a comparative analysis of well-characterized SOS1 degraders with available experimental data.
The selection of an E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, influencing its degradation potency (DC50) and maximal degradation level (Dmax). This guide will delve into the performance of SOS1 degraders that recruit two of the most utilized E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).
Quantitative Performance Comparison of SOS1 Degraders
The following table summarizes the key quantitative data for publicly disclosed SOS1 PROTACs. This data has been compiled from various sources and should be considered a reference for the relative performance of these molecules under specific experimental conditions.
| Degrader Name | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| PROTAC SOS1 degrader-1 (Compound 9d) | VHL | SOS1 | 98.4 nM | >90% | NCI-H358 |
| PROTAC SOS1 degrader-3 (P7) | CRBN | SOS1 | 590 nM | ~92% | SW620 |
| SIAIS562055 | CRBN | SOS1 | 62.5 nM | Not Specified | K562 |
| SIAIS562055 | CRBN | SOS1 | 8.4 nM | Not Specified | KU812 |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and the experimental procedures involved in evaluating these degraders, the following diagrams have been generated.
Experimental Protocols
The determination of DC50 and Dmax values is fundamental to characterizing the efficacy of a PROTAC. Below is a generalized protocol for these key experiments.
Protocol for Determination of DC50 and Dmax
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., NCI-H358, SW620, K562, KU812) in appropriate media and conditions.
- Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
2. PROTAC Treatment:
- Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the PROTAC in cell culture media to achieve a range of final concentrations.
- Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (media with the same concentration of DMSO).
- Incubate the cells for a predetermined time (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (SOS1) and a loading control (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities for SOS1 and the loading control using densitometry software.
- Normalize the SOS1 band intensity to the corresponding loading control for each sample.
- Calculate the percentage of remaining SOS1 protein for each PROTAC concentration relative to the vehicle control.
- Plot the percentage of remaining SOS1 protein against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).
This guide provides a comparative overview of known SOS1 degraders, offering valuable insights for researchers in the field of targeted protein degradation. As more data becomes publicly available, this resource will be updated to include a broader range of compounds for a more comprehensive comparison.
Validating the Mechanism of Action of E3 Ligase Ligand 25: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of E3 ligase Ligand 25, here represented by the well-characterized Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), with other prominent E3 ligase ligands. The objective is to offer a clear, data-driven resource for validating the mechanism of action of these critical components in targeted protein degradation.
Pomalidomide, a third-generation immunomodulatory drug (IMiD), functions as a molecular glue, redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This action leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors is a key mechanism for the therapeutic effects of pomalidomide in diseases like multiple myeloma.
Comparative Analysis of E3 Ligase Ligands
The selection of an E3 ligase ligand is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The following tables provide a comparative overview of the binding affinities and degradation efficiencies of pomalidomide and other commonly used E3 ligase ligands.
Table 1: Binding Affinity of E3 Ligase Ligands
This table summarizes the binding affinities (Kd and IC50) of various ligands to their respective E3 ligases. Lower values indicate a higher binding affinity.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | CRBN | ~157 nM[3][4][5] | ~1-3 µM[4][6] | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | CRBN | ~178 - 640 nM[5] | ~1-3 µM[6][7] | Competitive Titration, Thermal Shift Assay |
| Thalidomide (B1683933) | CRBN | ~250 nM[3][5] | ~30 µM[6] | Competitive Titration, Thermal Shift Assay |
| VH032 | VHL | 185 nM[2][8][9] | - | Surface Plasmon Resonance (SPR) |
| VH101 | VHL | 44 nM[10][11] | - | Surface Plasmon Resonance (SPR) |
| MZ1 | VHL | 66 nM[12] | - | Isothermal Titration Calorimetry (ITC) |
Table 2: Degradation Efficiency of E3 Ligase Ligands and Derived PROTACs
This table presents the half-maximal degradation concentration (DC50) for various E3 ligase ligands or PROTACs incorporating them. DC50 represents the concentration of a compound required to degrade 50% of the target protein.
| Ligand/PROTAC | E3 Ligase | Target Protein | Cell Line | DC50 |
| Pomalidomide | CRBN | IKZF1 | NCI-H929 | 0.375 µM[13] |
| Pomalidomide | CRBN | IKZF3 | NCI-H929 | 0.807 µM[13] |
| Lenalidomide | CRBN | IKZF1/3 | MM1.S | Not specified, but effective |
| ARD-266 (VHL-based) | VHL | Androgen Receptor | LNCaP | 0.5 nM[9] |
| VZ185 (VHL-based) | VHL | BRD7/BRD9 | - | 4.5 nM / 1.8 nM[9] |
| MZ1 (VHL-based) | VHL | BRD4 | Various | 2-20 nM[12] |
| CRBN-based PROTAC | CRBN | CDK4/6 | - | <10 nM[9] |
Experimental Protocols
Detailed methodologies are crucial for the validation of E3 ligase ligand activity. Below are protocols for key experiments.
In Vitro Ubiquitination Assay
Objective: To determine if the E3 ligase ligand can induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
E3 ligase complex (e.g., CRL4-CRBN)
-
Recombinant target protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
E3 ligase ligand (e.g., Pomalidomide)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare a master mix containing E1, E2, E3 ligase complex, ubiquitin, and the target protein in ubiquitination reaction buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add the E3 ligase ligand (e.g., Pomalidomide) at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.[1]
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.[1]
-
Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[1]
Western Blot Analysis of Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with the E3 ligase ligand or a derived PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S for IKZF1/3)
-
E3 ligase ligand or PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the E3 ligase ligand or PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Perform densitometry analysis to quantify the target protein levels relative to the loading control.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathway and a general experimental workflow.
Caption: Pomalidomide-mediated degradation of IKZF1/3 and downstream effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. VH032 - Immunomart [immunomart.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. opnme.com [opnme.com]
- 13. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating E3 Ligase Ligand Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has placed E3 ubiquitin ligases at the forefront of novel therapeutic strategies. Small molecules that bind to E3 ligases, such as those used in Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offer the potential to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] The validation of a new E3 ligase ligand is a critical step in the development of these next-generation therapeutics. A multi-pronged approach using orthogonal methods is essential to unequivocally confirm the ligand's activity and mechanism of action.[4][5]
This guide provides a comparative overview of key orthogonal methods for validating the activity of an E3 ligase ligand. For the purpose of this guide, we will use the well-characterized von Hippel-Lindau (VHL) E3 ligase and its ligand, VH032, as a representative example to illustrate these validation techniques.[4][5][6]
The Ubiquitin-Proteasome System and E3 Ligase Function
The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells.[2][7] It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a substrate protein.[3][8] The E3 ligase is the substrate recognition component of this system, providing specificity to the degradation process.[9] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[7] E3 ligase ligands, when incorporated into PROTACs, recruit a target protein of interest (POI) to the E3 ligase, leading to the POI's ubiquitination and subsequent degradation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Orthogonal Validation Assays
A combination of biochemical, biophysical, and cell-based assays is crucial for a thorough validation of an E3 ligase ligand's activity.
Biochemical Assays
These in vitro assays directly measure the biochemical activity of the E3 ligase and its modulation by the ligand.
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blot-based Ubiquitination | Detects the formation of polyubiquitin (B1169507) chains on the E3 ligase (auto-ubiquitination) or a substrate protein using specific antibodies.[10] | Direct visualization of ubiquitination; widely accessible. | Low throughput; semi-quantitative. |
| ELISA-based Ubiquitination | An enzyme-linked immunosorbent assay to quantify the amount of ubiquitinated protein.[10][11] | Quantitative; higher throughput than Western blot. | Can be prone to antibody-related artifacts. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity between a fluorescently labeled ubiquitin and a labeled substrate or E3 ligase.[10] | Homogeneous (no-wash) assay; high throughput; sensitive.[10] | Requires specialized equipment and labeled reagents. |
| AlphaLISA | A bead-based immunoassay where the ubiquitination event brings donor and acceptor beads into proximity, generating a chemiluminescent signal. | Highly sensitive; homogeneous format; high throughput. | Can be susceptible to matrix effects. |
Biophysical Assays
These assays measure the direct binding interaction between the ligand and the E3 ligase.
| Assay Type | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon ligand binding to an immobilized E3 ligase, providing kinetic data (on/off rates).[11] | Label-free; provides detailed kinetic information (Kd, Kon, Koff). | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to determine binding affinity and thermodynamics. | Label-free; provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein; low throughput. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature of the E3 ligase upon ligand binding.[4][6] | Simple and cost-effective; can be performed on a standard qPCR machine. | Indirect measure of binding; may not work for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of the protein's atoms upon ligand binding to map the binding site.[12][13] | Provides detailed structural information about the binding interaction. | Requires large amounts of isotopically labeled protein; low throughput. |
Cell-Based Assays
These assays assess the activity of the E3 ligase ligand in a cellular context.
| Assay Type | Principle | Advantages | Disadvantages |
| Target Protein Degradation (Western Blot) | Measures the reduction in the level of a target protein in cells treated with a PROTAC containing the E3 ligase ligand. | Direct evidence of degradation in a cellular environment. | Low throughput; requires a specific antibody for the target protein. |
| Target Protein Degradation (Mass Spectrometry) | Quantifies changes in the cellular proteome upon treatment with the PROTAC to identify degraded proteins.[4] | Unbiased and global view of protein degradation. | Technically complex; requires specialized equipment and expertise. |
| Cellular Target Engagement (e.g., NanoBRET) | Measures the binding of the ligand to the E3 ligase within living cells using bioluminescence resonance energy transfer.[4][6] | Confirms target engagement in a physiological setting. | Requires genetic modification of cells to express tagged proteins. |
| HiBiT Split-Luciferase Assay | A quantitative assay to measure protein levels by tagging the target protein with a small peptide that reconstitutes a luciferase enzyme.[4] | Highly sensitive and quantitative measure of protein degradation. | Requires genetic engineering of the target protein. |
| Cytotoxicity Assays (e.g., CellTiter-Glo) | Measures cell viability to assess the off-target toxicity of the ligand or PROTAC.[4] | Important for evaluating the therapeutic potential of a compound. | Does not directly measure E3 ligase activity. |
Experimental Workflow for Validation
A logical and stepwise approach is crucial for the efficient validation of an E3 ligase ligand.
Caption: A typical experimental workflow for validating an E3 ligase ligand.
Experimental Protocols
Western Blot for In Vitro Auto-Ubiquitination
Objective: To qualitatively assess the ability of the E3 ligase to catalyze its own ubiquitination in the presence of the ligand.
Materials:
-
Recombinant E1 enzyme
-
Recombinant E2 enzyme
-
Recombinant E3 ligase (e.g., VHL complex)
-
Ubiquitin
-
ATP
-
E3 ligase ligand (e.g., VH032) and inactive control
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against the E3 ligase or ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Set up the ubiquitination reaction mixture in a microcentrifuge tube containing E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add the E3 ligase ligand or a vehicle control to the respective tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. An increase in high molecular weight species of the E3 ligase indicates auto-ubiquitination.
Cellular Target Degradation via Western Blot
Objective: To determine if a PROTAC containing the E3 ligase ligand can induce the degradation of a specific target protein in cells.
Materials:
-
Cell line expressing the target protein of interest (e.g., HEK293)
-
PROTAC molecule (containing the E3 ligase ligand)
-
Inactive control PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC, the inactive control, or the PROTAC in combination with a proteasome inhibitor for a specified time (e.g., 4-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in the previous protocol, probing for the target protein and a loading control.
-
Quantify the band intensities to determine the extent of target protein degradation. A decrease in the target protein level in the PROTAC-treated cells, which is rescued by the proteasome inhibitor, indicates successful degradation.
Conclusion
The validation of a novel E3 ligase ligand requires a rigorous and multi-faceted experimental approach. By combining biochemical, biophysical, and cell-based assays, researchers can build a strong body of evidence to confirm the ligand's direct binding to the E3 ligase, its ability to modulate the ligase's activity, and its efficacy in inducing the degradation of target proteins in a cellular context. The use of appropriate controls is paramount to ensure that the observed effects are specific and on-target.[4][5] This comprehensive validation strategy is essential for advancing promising E3 ligase ligands into the next stages of drug discovery and development.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 ligase activity assay - Profacgen [profacgen.com]
- 11. E3 Ligases Assays - Creative Biogene [creative-biogene.com]
- 12. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of E3 Ligase Ligand 25 in Diverse Cell Lines: A Guide for Targeted Protein Degradation Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical step in the successful design of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comparative framework for evaluating "Ligand 25," a novel E3 ligase ligand, against the well-established Cereblon (CRBN) ligand, Pomalidomide. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
PROTACs are innovative heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest.[1][2] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] While there are over 600 E3 ligases in the human genome, only a handful, including CRBN and von Hippel-Lindau (VHL), have been extensively used for PROTAC development due to the availability of high-affinity small molecule ligands.[4]
This guide will focus on ligands for Cereblon (CRBN), a substrate receptor for the CULLIN 4-RING E3 ubiquitin ligase (CRL4) complex.[3][5] Ligands for CRBN are often derived from the thalidomide (B1683933) family of molecules, which includes lenalidomide (B1683929) and pomalidomide.[1][3]
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand within a PROTAC is assessed by several key parameters, including its binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The tables below provide a template for comparing the performance of a PROTAC utilizing "Ligand 25" against one using the established CRBN ligand, Pomalidomide. For the purpose of this guide, both ligands are incorporated into a PROTAC designed to target a hypothetical protein, "Target Protein X."
Table 1: Ligand Binding Affinity to CRBN
| Ligand | Cell Line | Binding Affinity (Kd, nM) |
| Ligand 25 | HEK293 | [Insert Data] |
| HeLa | [Insert Data] | |
| Jurkat | [Insert Data] | |
| Pomalidomide | HEK293 | [Reference Value, e.g., 250 nM] |
| HeLa | [Reference Value, e.g., 265 nM] | |
| Jurkat | [Reference Value, e.g., 240 nM] |
Table 2: PROTAC-Mediated Degradation of Target Protein X
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC (Ligand 25) | HEK293 | [Insert Data] | [Insert Data] |
| HeLa | [Insert Data] | [Insert Data] | |
| Jurkat | [Insert Data] | [Insert Data] | |
| PROTAC (Pomalidomide) | HEK293 | [Reference Value, e.g., 50 nM] | [Reference Value, e.g., 95%] |
| HeLa | [Reference Value, e.g., 65 nM] | [Reference Value, e.g., 92%] | |
| Jurkat | [Reference Value, e.g., 45 nM] | [Reference Value, e.g., 98%] |
Table 3: Cellular Viability Following PROTAC Treatment
| PROTAC | Cell Line | IC50 (µM) after 72h |
| PROTAC (Ligand 25) | HEK293 | [Insert Data] |
| HeLa | [Insert Data] | |
| Jurkat | [Insert Data] | |
| PROTAC (Pomalidomide) | HEK293 | [Reference Value, e.g., >10 µM] |
| HeLa | [Reference Value, e.g., >10 µM] | |
| Jurkat | [Reference Value, e.g., 5 µM] |
Visualizing Key Processes
Diagrams generated using Graphviz illustrate the fundamental mechanism of PROTACs, a typical experimental workflow for their evaluation, and the logical framework for interpreting comparative data.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC performance comparison.
Caption: Logical relationship for evaluating ligand performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation and comparison of PROTAC performance.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate the chosen cell lines in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both "Ligand 25"-based and Pomalidomide-based) for 24 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.[6] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against Target Protein X and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6] Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Data Analysis: Detect the signal using an appropriate chemiluminescent substrate. Quantify the band intensities to determine the relative amount of the target protein, normalized to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effects of the PROTACs.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for 72 hours.
-
Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels, which are indicative of metabolically active cells.
-
Data Analysis: Record the luminescence signal. Normalize the data to the vehicle-treated control cells and plot cell viability against PROTAC concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).[2]
-
Sample Preparation: Prepare a solution of the purified E3 ligase (e.g., CRBN-DDB1 complex) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[2] Prepare a solution of the E3 ligase ligand (e.g., "Ligand 25" or Pomalidomide) in the same buffer.[2]
-
ITC Experiment: Fill the sample cell of the ITC instrument with the E3 ligase solution and the injection syringe with the ligand solution.[2]
-
Data Acquisition: Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kd.
Conclusion
The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design, with significant implications for degradation efficiency, selectivity, and overall therapeutic potential.[2] While established ligands for CRBN, such as Pomalidomide, have demonstrated robust performance in numerous studies, the exploration of novel ligands like "Ligand 25" is essential for expanding the toolkit of targeted protein degradation. This guide provides a foundational framework for the systematic evaluation and comparison of different E3 ligase ligands to accelerate the discovery and development of novel targeted protein degraders. The optimal choice of E3 ligase ligand is often target- and cell-type-dependent and should be determined empirically.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Benchmarking a Novel E3 Ligase Ligand: A Comparative Guide Against Current PROTAC Technologies
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets. The choice of the E3 ubiquitin ligase and its corresponding ligand is a cornerstone of PROTAC design, profoundly influencing degradation efficiency, selectivity, and overall therapeutic potential. This guide provides a framework for benchmarking a novel E3 ligase ligand, provisionally named Ligand 25, against the current titans of the field: ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN).
This document outlines the established performance benchmarks for VHL and CRBN-based PROTACs, details the requisite experimental protocols to generate comparative data for a new ligand, and provides visual workflows and pathway diagrams to contextualize these processes. By adhering to these standards, researchers can rigorously evaluate the potential of new E3 ligase ligands like Ligand 25 and determine their place in the expanding landscape of targeted protein degradation.
Performance Benchmarks of Current PROTAC Technologies
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. The most common metrics for this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinity (Kd) of the E3 ligase ligand to its target is also a critical parameter. Below are tables summarizing representative performance data for PROTACs utilizing the well-established VHL ligand, VH032, and the CRBN ligand, pomalidomide.
Table 1: Performance of VHL-Based PROTACs (Utilizing VH032 and Analogs)
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Ligand Affinity (Kd, nM) | Reference |
| MZ1 | BRD4 | HeLa | ~10-100 | >90 | 185 (for VH032) | [1][2] |
| ARV-771 | BET Bromodomains | - | - | - | 185 (for VH032) | [3] |
| PROTAC 139 | BRD4 | PC3 | 3.3 | 97 | 29-171 (for VL285 analog) | [3] |
| Jps016 (tfa) | HDAC1 | HCT116 | 550 | 77 | Not Reported | [4] |
| PROTAC 4 | HDAC1 | HCT116 | 550 | ~100 | Not Reported | [4] |
Table 2: Performance of CRBN-Based PROTACs (Utilizing Pomalidomide and Analogs)
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Ligand Affinity (Kd, nM) | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >95 | ~250 (for Thalidomide) | [3] |
| Unspecified | FLT3 | MOLM-14 | <10 | >90 | Not Reported | [1] |
| PROTAC 10 | CDK6 | Jurkat | ~0.08 | Not Reported | Not Reported | [5] |
| TD-165 | CRBN (self-degradation) | HEK293T | 20.4 | 99.6 | Not Reported | [6] |
Experimental Protocols for Benchmarking Ligand 25
To effectively benchmark Ligand 25, a series of standardized experiments must be conducted. These protocols are designed to generate data directly comparable to the established benchmarks for VHL and CRBN ligands.
E3 Ligase Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of Ligand 25 to its target E3 ligase.
Methodology: Fluorescence Polarization (FP) Assay [7][8]
-
Probe Synthesis: Synthesize a fluorescently labeled version of Ligand 25 or a known binder to the target E3 ligase.
-
Assay Setup: In a microplate, serially dilute the unlabeled Ligand 25.
-
Binding Reaction: Add a constant concentration of the target E3 ligase protein and the fluorescent probe to each well.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The decrease in polarization is proportional to the displacement of the fluorescent probe by Ligand 25. The Kd can be calculated by fitting the data to a competitive binding model.
Alternative Methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can also be employed.[9][10]
Protein Degradation Assay
Objective: To determine the DC50 and Dmax of a PROTAC incorporating Ligand 25.
Methodology: Western Blotting [11]
-
Cell Culture and Treatment: Plate a relevant cell line and treat with a serial dilution of the Ligand 25-based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein remaining against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[12][13]
Alternative Methods: In-cell ELISA, HiBiT/NanoBRET assays, or targeted proteomics can provide higher throughput or more quantitative data.[11]
Ternary Complex Formation Assay
Objective: To confirm that the Ligand 25-based PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.
Methodology: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with the Ligand 25-based PROTAC or a vehicle control. To prevent degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting for the presence of all three components of the ternary complex (target protein, E3 ligase, and potentially a tagged version of the PROTAC). The presence of the E3 ligase in the immunoprecipitate of the target protein (or vice versa) in the PROTAC-treated sample confirms ternary complex formation.[14]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for clearly communicating the complex biological processes and experimental procedures involved in PROTAC research. The following are Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting requirements.
Caption: Mechanism of action for a PROTAC utilizing Ligand 25.
Caption: Workflow for determining the DC50 and Dmax of a PROTAC.
Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation.
Conclusion
The development of novel E3 ligase ligands is a critical endeavor for expanding the scope and efficacy of targeted protein degradation. While VHL and CRBN have set high benchmarks, the vast landscape of over 600 human E3 ligases presents immense opportunities for discovering new recruiters with unique properties, such as tissue-specific expression or novel substrate compatibility. A rigorous and standardized benchmarking process, as outlined in this guide, is essential for the objective evaluation of new candidates like Ligand 25. By systematically assessing binding affinity, degradation potency, and ternary complex formation, researchers can confidently identify and advance the next generation of E3 ligase ligands that will continue to drive innovation in PROTAC technology and, ultimately, in modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
The Surprising Potency of a Weak Affinity Ligand: Assessing the Novelty and Advantages of VHL Ligand 8
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has largely centered on high-affinity ligands for E3 ubiquitin ligases. However, emerging evidence challenges this paradigm, demonstrating that potent degraders can be developed using ligands with weaker binding to the E3 ligase. This guide provides a comparative analysis of one such ligand, VHL Ligand 8, the von Hippel-Lindau (VHL) E3 ligase ligand incorporated in the highly potent androgen receptor (AR) degrader, ARD-266. This analysis will objectively compare its performance with higher-affinity alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.
A Paradigm Shift: The Case of VHL Ligand 8
The novelty of VHL Ligand 8 lies in its demonstration that a weak binding affinity for the VHL protein can translate into a highly efficacious PROTAC. This finding is significant as it broadens the pool of viable E3 ligase ligands for PROTAC development. The PROTAC ARD-266, which utilizes VHL Ligand 8, effectively induces the degradation of the androgen receptor in various prostate cancer cell lines with DC50 values in the low nanomolar range (0.2-1 nM)[1][2][3]. This is particularly noteworthy given that VHL Ligand 8 itself has a significantly lower binding affinity for VHL compared to more commonly used VHL ligands[4].
The potent activity of ARD-266 underscores the critical role of the ternary complex (Target Protein-PROTAC-E3 Ligase) formation in PROTAC efficacy. The stability and cooperativity of this complex, rather than the binary affinity of the E3 ligase ligand alone, are emerging as key determinants of successful protein degradation[5].
Comparative Analysis of E3 Ligase Ligands
The following tables summarize the quantitative data for VHL Ligand 8 and compare it with other well-characterized VHL and Cereblon (CRBN) ligands.
Table 1: Comparison of VHL Ligand Affinities and Resulting PROTAC Performance
| E3 Ligase Ligand | Ligand Affinity to E3 Ligase (Ki/Kd) | PROTAC Name | Target Protein | PROTAC Performance (DC50) | PROTAC Performance (Dmax) |
| VHL Ligand 8 | 2.8 µM (Ki)[4] | ARD-266 | Androgen Receptor | 0.2-1 nM[1][2][3] | >95%[6] |
| VH032 | 185 nM (Kd)[7][8] | MZ1 | BRD4 | ~1 nM (SPR KD for ternary complex)[6] | Not specified |
| VH101 | 44 nM (Kd)[7] | Not specified | Not specified | Not specified | Not specified |
| Compound 134a (diastereomer) | 29 nM (Kd)[7][9] | 139 | BRD4 | 0.87 - 3.3 nM[7][9] | 96-97%[7][9] |
Table 2: Comparison of CRBN Ligand Affinities and Resulting PROTAC Performance
| E3 Ligase Ligand | Ligand Affinity to E3 Ligase (Kd) | PROTAC Name | Target Protein | PROTAC Performance (DC50) | PROTAC Performance (Dmax) |
| Pomalidomide | ~1.7 µM | dBET1 | BRD4 | ~4 nM | >95% |
| Thalidomide Analog 4 | 55 nM[10] | DGY-08-097 | HCV NS3/4A | 50 nM[10] | Not specified |
| Thalidomide Analog 6 | 111 nM[10] | Not specified | Not specified | Not specified | Not specified |
| Benzamide Derivative 5 | High Affinity (qualitative)[11] | 13a-d | BRD4 | Pronounced degradation[11] | Not specified |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00223J [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Disposal Plan for E3 Ligase Ligand 25
Disclaimer: No specific Safety Data Sheet (SDS) for "E3 ligase Ligand 25" was found in the public domain. This document provides essential safety and disposal procedures based on general best practices for handling potent, biologically active, and potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), this compound is a biologically active small molecule.[1][2] Due to its potential potency and the absence of specific hazard data, it must be handled with the utmost care, and all waste must be treated as hazardous.
Immediate Safety and Handling
Proper handling is critical to minimize exposure and ensure a safe laboratory environment. Personnel must be trained on the potential hazards of working with uncharacterized research chemicals.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form.[3] This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat, worn fully buttoned.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.
Engineering Controls:
-
Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedures
The primary and mandatory method for the disposal of this compound and associated waste is through a certified hazardous waste management service.[4] Never dispose of this chemical down the drain or in the general trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container.[3]
-
Aqueous solutions should generally not be mixed with organic solvent waste. Consult your EHS department for specific solvent compatibility guidelines.
-
-
Contaminated Materials:
-
Any material that has come into contact with the compound is considered contaminated and must be disposed of as hazardous chemical waste.[3] This includes pipette tips, tubes, vials, gloves, bench paper, and any cleanup materials from spills.
-
Place these items in a designated, sealed hazardous waste container or a labeled biohazard bag if institutional policy dictates.[5]
-
2. Waste Container Labeling:
-
Properly label all waste containers.[6] Since the specific hazards are unknown, the label should clearly state:
-
"Hazardous Waste: this compound"
-
The date waste was first added to the container.
-
The primary constituents (e.g., "this compound in DMSO").
-
The phrase "Unknown Hazards - Potent Bioactive Compound" is recommended.
-
Do not use chemical formulas or abbreviations on waste labels.[7]
-
3. Storage of Hazardous Waste:
-
Store sealed waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be at or near the point of waste generation and away from general lab traffic.[6]
-
Ensure containers are kept closed at all times except when adding waste.[6]
4. Final Disposal:
-
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[4]
Spill Management
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[3]
-
For Liquid Spills: Absorb the material with a non-combustible absorbent like vermiculite, sand, or earth.[3]
-
Collect all spill cleanup materials into a sealed container and label it as hazardous waste.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[3]
Data Presentation
| Safety and Disposal Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves. | To prevent skin and eye contact with a potent, uncharacterized compound. |
| Primary Waste Stream | Segregated Hazardous Chemical Waste | The compound is biologically active with unknown toxicity, requiring disposal by a certified service.[4] |
| Contaminated Labware Disposal | Collect as solid hazardous waste. | Prevents accidental exposure and environmental contamination from residual compound.[3] |
| Liquid Waste Disposal | Collect in sealed, labeled containers. Do not pour down the drain. | Prevents contamination of waterways and damage to plumbing infrastructure.[3] |
| Spill Cleanup Material | Dispose of as hazardous waste. | Absorbent materials and PPE will be contaminated with the potent compound. |
| Empty Stock Vials | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of vial as hazardous waste. | Ensures removal of residual compound before the container is processed for final disposal. |
Experimental Protocols
As no specific experimental protocols involving "this compound" were found, a general protocol for preparing a stock solution is provided below for illustrative purposes.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing Preparation: In a chemical fume hood, place the vial of this compound, a microcentrifuge tube, and pipette tips. Allow the vial to equilibrate to room temperature before opening.
-
Weighing: Tare a balance with a clean, empty, and labeled microcentrifuge tube. Carefully weigh the desired amount of this compound powder directly into the tube. Record the exact weight.
-
Solubilization: Based on the molecular weight of the compound and the measured mass, calculate the volume of dimethyl sulfoxide (B87167) (DMSO) required to achieve a 10 mM concentration.
-
Mixing: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortexing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required for some compounds.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly labeled vial with the compound name, concentration, solvent, and date of preparation.
Mandatory Visualization
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. lifearc.org [lifearc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling E3 ligase Ligand 25
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of E3 ligase Ligand 25. As a potent, biologically active small molecule, adherence to strict safety protocols is essential to ensure personnel safety and prevent contamination. The following procedures are based on best practices for handling hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The required level of PPE varies depending on the specific handling activity.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemotherapy-rated gloves (meeting ASTM D6978 standard) - Safety glasses |
| Weighing & Aliquoting (Solid Form) | - Double-gloving with chemotherapy-rated gloves - Impermeable, long-sleeved, back-closing protective gown - Safety glasses or goggles - Hair cover - Respiratory protection (e.g., N95 respirator or a higher level of protection based on risk assessment) All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation & Handling | - Double-gloving with chemotherapy-rated gloves - Protective gown - Safety glasses or goggles All work should be conducted in a chemical fume hood. |
| Spill Cleanup | - Spill kit appropriate for chemical spills - Two pairs of chemotherapy-rated gloves - Impermeable gown - Respiratory and eye protection |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage: Store the compound in a tightly sealed, suitable container in a cool, dry, and well-ventilated area, away from incompatible materials.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE, weighing papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal, emphasizing safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
